Product packaging for Casopitant Mesylate(Cat. No.:CAS No. 414910-30-8)

Casopitant Mesylate

Cat. No.: B029931
CAS No.: 414910-30-8
M. Wt: 712.7 g/mol
InChI Key: YRFKYVWDPCOSTE-REWBLLDVSA-N
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Description

Casopitant mesylate is a potent and selective antagonist of the neurokinin-1 (NK1) receptor, presenting a valuable tool for neuroscience and oncology research. Its primary mechanism of action involves the high-affinity blockade of the NK1 receptor, thereby inhibiting the biological effects of its endogenous ligand, Substance P. This interaction is critical in modulating pathways involved in emesis, pain, depression, and anxiety. In preclinical research, this compound has been extensively investigated for its potential to prevent chemotherapy-induced nausea and vomiting (CINV), offering a non-dopaminergic pathway for antiemetic therapy. Beyond oncology support, its role in central nervous system (CNS) studies is significant, as Substance P/NK1 receptor signaling is implicated in stress responses and affective disorders, making this compound relevant for probing depression and anxiety pathophysiology. Supplied with detailed analytical documentation, including HPLC and mass spectrometry data to confirm identity and purity, our this compound is manufactured to the highest standards to ensure reproducible results in your in vitro and in vivo studies. This product is intended for research purposes by qualified laboratory professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H39F7N4O5S B029931 Casopitant Mesylate CAS No. 414910-30-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,4S)-4-(4-acetylpiperazin-1-yl)-N-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35F7N4O2.CH4O3S/c1-18-13-24(31)5-6-26(18)27-17-25(40-11-9-39(10-12-40)20(3)42)7-8-41(27)28(43)38(4)19(2)21-14-22(29(32,33)34)16-23(15-21)30(35,36)37;1-5(2,3)4/h5-6,13-16,19,25,27H,7-12,17H2,1-4H3;1H3,(H,2,3,4)/t19-,25+,27-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFKYVWDPCOSTE-REWBLLDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2CC(CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C(=O)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)F)[C@H]2C[C@H](CCN2C(=O)N(C)[C@H](C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C(=O)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H39F7N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70194384
Record name Casopitant mesylate
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Molecular Weight

712.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

414910-30-8
Record name Casopitant mesylate
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Record name Casopitant mesylate [USAN]
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Record name Casopitant mesylate
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Record name (2R,4S)-4-(4-acetylpiperazin-1-yl)-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide methanesulfonate (1:1)
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Record name CASOPITANT MESYLATE
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Foundational & Exploratory

Casopitant Mesylate: A Technical Deep Dive into NK1 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casopitant (encoded as GW679769) is a potent and selective, orally bioavailable antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor's endogenous ligand, Substance P, is a key neuropeptide implicated in the pathophysiology of emesis, pain, and inflammation. By competitively blocking the binding of Substance P, Casopitant effectively attenuates the downstream signaling cascades that mediate these responses. This technical guide provides a comprehensive overview of Casopitant Mesylate, with a focus on its mechanism of action, preclinical and clinical data, and the experimental methodologies used in its evaluation. The information is intended for researchers, scientists, and professionals involved in drug development and related fields. Although development for chemotherapy-induced nausea and vomiting (CINV) was discontinued by GlaxoSmithKline, the extensive data gathered on Casopitant remains a valuable resource for understanding NK1 receptor pharmacology.

Mechanism of Action: NK1 Receptor Antagonism

Casopitant is a non-peptide, competitive antagonist of the human NK1 receptor. Its high affinity for the NK1 receptor prevents the binding of Substance P, an undecapeptide of the tachykinin family. Substance P is found in high concentrations in neurons of the vagal afferent fibers that innervate the nucleus tractus solitarii and the area postrema in the brainstem, which contains the chemoreceptor trigger zone.[1] Chemotherapeutic agents can induce the release of Substance P, which then binds to NK1 receptors to trigger the vomiting reflex.[1] Casopitant's blockade of this interaction is the primary mechanism for its antiemetic effects.

NK1 Receptor Signaling Pathway

The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq protein subunit. Upon Substance P binding, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately lead to neuronal excitation and the transmission of emetic signals. There is also evidence to suggest that the NK1 receptor can couple to Gαs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds Gq Gαq NK1R->Gq Activates Gs Gαs NK1R->Gs Activates Casopitant Casopitant Casopitant->NK1R Blocks PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes AC Adenylyl Cyclase cAMP cAMP AC->cAMP Gs->AC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular PKC PKC DAG->PKC Activates Ca2->PKC Activates Downstream Downstream Effectors (e.g., MAPK/ERK, Akt) PKC->Downstream PKA PKA cAMP->PKA Activates PKA->Downstream Response Cellular Response (Neuronal Excitation, Emesis) Downstream->Response

Caption: NK1 Receptor Signaling Pathway and Casopitant's Point of Intervention.

Quantitative Data

In Vitro Binding Affinity

Casopitant demonstrates high affinity for the human NK1 receptor. The binding affinity is typically determined through radioligand binding assays.

CompoundReceptorAssay TypeKi (nM)IC50 (nM)Reference
CasopitantHuman NK1Radioligand Binding0.080.1 - 1.0[2]
Metabolite M1 (hydroxylated)Ferret NK1Radioligand Binding-Similar to Casopitant[3]
Metabolite M2 (ketone)Ferret NK1Radioligand Binding-Similar to Casopitant[3]
Preclinical Pharmacokinetics

The pharmacokinetic profile of Casopitant has been evaluated in several preclinical species.

SpeciesRouteTmax (h)Cmax (ng/mL)Half-life (h)AUC (ng·h/mL)Reference
Ferreti.p.~2~Plasma & Brain conc. equal--[3]
MouseOral0.5 - 2---[4]
RatOral0.5 - 2---[4]
DogOral0.5 - 2---[4]
Human Pharmacokinetics

Following oral administration in humans, Casopitant is well absorbed. It is extensively metabolized, primarily through oxidation and N-deacetylation. The major circulating metabolites are a hydroxylated derivative (M13) and a deacetylated and oxidized metabolite (M12).[5] Elimination is predominantly through the feces.[5]

ParameterValueReference
AbsorptionNearly complete after oral administration[5]
MetabolismExtensive, primarily hepatic[5]
Major MetabolitesM13 (hydroxylated), M12 (deacetylated and oxidized)[5]
EliminationPrimarily fecal[5]
Urinary Excretion< 8%[5]
Clinical Efficacy in CINV

Casopitant has demonstrated significant efficacy in preventing both acute and delayed CINV in Phase II and III clinical trials when added to standard therapy (a 5-HT3 receptor antagonist and dexamethasone).

Table 2.4.1: Phase II Trial Results in Moderately Emetogenic Chemotherapy (MEC)

Treatment Arm (plus Ondansetron/Dexamethasone)Complete Response (Overall)No Emesis (Overall)No Significant Nausea (Overall)Reference
Placebo69.4%-71-72%[4]
Casopitant 50 mg (Days 1-3)80.8%84-90%71-72%[4]
Casopitant 100 mg (Days 1-3)78.5%84-90%71-72%[4]
Casopitant 150 mg (Days 1-3)84.2%84-90%71-72%[4]
Casopitant 150 mg (Day 1 only)79.2%84-90%71-72%[4]

Table 2.4.2: Phase III Trial Results in Highly Emetogenic Chemotherapy (HEC)

Treatment Arm (plus Ondansetron/Dexamethasone)Complete Response (Overall)Complete Response (Acute)Complete Response (Delayed)Reference
Placebo66%81%68%[2]
Casopitant 150 mg PO (Day 1)86%93%87%[2]
Casopitant 90 mg IV (Day 1) + 50 mg PO (Days 2-3)80%90%81%[2]

Table 2.4.3: Phase III Trial Results in Moderately Emetogenic Chemotherapy (MEC)

Treatment Arm (plus Ondansetron/Dexamethasone)Complete Response (Overall)No Emesis (Overall)No Vomiting (Overall)Reference
Placebo59%64%-[5]
Casopitant 150 mg PO (Day 1)73%78%-[5]
Casopitant 150 mg PO (Day 1) + 50 mg PO (Days 2-3)73%78%-[5]
Casopitant 90 mg IV (Day 1) + 50 mg PO (Days 2-3)74%79%-[5]

Experimental Protocols

NK1 Receptor Radioligand Binding Assay

This protocol outlines a standard method for determining the binding affinity of a compound for the NK1 receptor.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare cell membranes expressing NK1 receptors incubate Incubate membranes, radioligand, and Casopitant at room temperature prep_membranes->incubate prep_radioligand Prepare radiolabeled Substance P (e.g., [¹²⁵I]SP) prep_radioligand->incubate prep_casopitant Prepare serial dilutions of Casopitant prep_casopitant->incubate filter Rapidly filter the mixture to separate bound from free radioligand incubate->filter wash Wash filters to remove non-specifically bound radioligand filter->wash count Quantify radioactivity on filters (gamma counter) wash->count analyze Analyze data to determine IC₅₀ and calculate Kᵢ count->analyze

Caption: Workflow for an NK1 Receptor Radioligand Binding Assay.

Methodology:

  • Membrane Preparation: Homogenize tissues or cells expressing the NK1 receptor (e.g., CHO cells transfected with the human NK1 receptor) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of radiolabeled Substance P (e.g., [¹²⁵I]-Substance P), and varying concentrations of Casopitant.

  • Incubation: Incubate the mixture for a defined period (e.g., 60-90 minutes) at room temperature to allow binding to reach equilibrium.

  • Separation: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

  • Washing: Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the Casopitant concentration. Use non-linear regression analysis to determine the IC₅₀ value (the concentration of Casopitant that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ (inhibition constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Cisplatin-Induced Emesis Model in Ferrets

The ferret is a well-established animal model for studying emesis due to its robust vomiting reflex.

Ferret_Emesis_Model cluster_acclimation Acclimation & Baseline cluster_treatment Treatment cluster_observation Observation & Data Collection cluster_analysis Data Analysis acclimate Acclimate ferrets to observation cages baseline Record baseline behavior acclimate->baseline admin_casopitant Administer Casopitant (or vehicle control) baseline->admin_casopitant admin_cisplatin Administer Cisplatin (e.g., 5-10 mg/kg, i.p.) admin_casopitant->admin_cisplatin observe Observe and record emetic episodes (retching and vomiting) admin_cisplatin->observe timepoints Record at specific timepoints (e.g., 0-4h for acute, 24-72h for delayed) observe->timepoints compare Compare number of emetic episodes between treatment and control groups timepoints->compare determine_efficacy Determine antiemetic efficacy of Casopitant compare->determine_efficacy

Caption: Experimental Workflow for the Cisplatin-Induced Emesis Model in Ferrets.

Methodology:

  • Animal Acclimation: Male ferrets are individually housed and acclimated to the experimental conditions and observation cages for several days prior to the study.

  • Fasting: Animals are typically fasted overnight before the administration of cisplatin, with water provided ad libitum.

  • Drug Administration: Casopitant (or vehicle control) is administered at a predetermined time before the emetogen. The route of administration can be oral or parenteral.

  • Emetogen Challenge: Cisplatin is administered, typically via the intraperitoneal (i.p.) route, at a dose known to reliably induce emesis (e.g., 5-10 mg/kg).

  • Observation: The animals are observed continuously for a set period (e.g., 4 hours for acute emesis, and at regular intervals for up to 72 hours for delayed emesis).

  • Data Collection: The number of retches (rhythmic, spasmodic contractions of the abdominal muscles without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents) are recorded.

  • Data Analysis: The antiemetic efficacy of Casopitant is determined by comparing the number of emetic episodes in the drug-treated group to the vehicle-treated control group. A significant reduction in the number of retches and vomits indicates an antiemetic effect.

Conclusion

This compound is a well-characterized, high-affinity NK1 receptor antagonist with demonstrated efficacy in preclinical models and human clinical trials for the prevention of chemotherapy-induced nausea and vomiting. The data presented in this technical guide highlight its potent mechanism of action and provide a quantitative basis for its pharmacological effects. While its commercial development for CINV has been halted, the extensive research conducted on Casopitant continues to be a valuable asset for the scientific community, offering important insights into the role of the Substance P/NK1 receptor system in emesis and other physiological processes. The detailed experimental protocols provided herein serve as a practical resource for researchers investigating novel NK1 receptor antagonists and related therapeutic targets.

References

An In-depth Technical Guide to Casopitant Mesylate: Brain Penetration and CNS Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the brain penetration and central nervous system (CNS) effects of Casopitant Mesylate, a potent and selective neurokinin-1 (NK1) receptor antagonist. Casopitant was developed for the prevention of chemotherapy-induced nausea and vomiting (CINV) and was also investigated for other CNS-related conditions, including major depressive disorder.[1][2] This document synthesizes available preclinical and clinical data to offer a detailed resource for researchers and professionals in the field of drug development.

Mechanism of Action and CNS Target Engagement

Casopitant is a competitive antagonist of the NK1 receptor, which is the primary receptor for Substance P, a neuropeptide involved in emesis, pain, and mood regulation.[2] By blocking the binding of Substance P to NK1 receptors in the brain, particularly in regions like the nucleus tractus solitarius and the area postrema, Casopitant exerts its antiemetic effects.[2] A critical aspect of its therapeutic action is its ability to cross the blood-brain barrier and engage with its central targets.

Signaling Pathway of NK1 Receptor Antagonism

The binding of Substance P to the G-protein coupled NK1 receptor initiates a signaling cascade that leads to the generation of intracellular second messengers. Casopitant blocks this initial step, thereby inhibiting the downstream signaling.

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds G_protein G-protein (Gq/11) NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Neuronal_Excitation Neuronal Excitation (Emesis Signal) Ca_release->Neuronal_Excitation PKC_activation->Neuronal_Excitation Casopitant Casopitant Casopitant->NK1R Blocks

Figure 1: NK1 Receptor Signaling Pathway and Casopitant's Mechanism of Action.

Brain Penetration: Preclinical and Clinical Evidence

The ability of Casopitant to penetrate the CNS has been evaluated in both animal models and human subjects.

Preclinical Data in Ferrets

A study in ferrets, a relevant model for emesis, demonstrated that Casopitant readily crosses the blood-brain barrier.[3] Following a single intraperitoneal dose of [14C]-labeled Casopitant, plasma and brain concentrations were found to be approximately equal at 2 hours post-dose.[3] The parent compound was the predominant radioactive component in the brain, indicating that Casopitant itself, rather than just its metabolites, reaches the CNS.[3]

ParameterFindingReference
Brain/Plasma Concentration Ratio (at 2h post-dose) Approximately 1:1[3]
Composition in Brain (at 2h post-dose)
    Parent Casopitant~76% of radioactivity[3]
    Hydroxylated Metabolite (M1)~19% of radioactivity[3]
    Ketone Metabolite (M2)~3% of radioactivity[3]

Table 1: Preclinical Brain Penetration of Casopitant in Ferrets

Human Positron Emission Tomography (PET) Data

In a human PET study, the occupancy of NK1 receptors in the brain was measured after single oral doses of Casopitant.[4][5] This study utilized the radioligand [11C]GR205171 to quantify receptor binding. The results demonstrated a dose-dependent increase in NK1 receptor occupancy, confirming that Casopitant effectively reaches and binds to its target in the human brain.[4] A pharmacokinetic-receptor occupancy model was developed to describe the relationship between plasma concentrations of Casopitant and the degree of NK1 receptor binding.[4] These findings were crucial in guiding dose selection for clinical trials, suggesting that higher receptor occupancy could be achieved with chronic dosing.[4]

Oral Dose of CasopitantNK1 Receptor OccupancyReference
2-120 mg (single dose)Dose-dependent increase[4][5]

Table 2: Human NK1 Receptor Occupancy with Casopitant (PET Study)

Experimental Protocols

This section details the methodologies employed in the key studies cited in this guide.

Preclinical Brain Penetration Study in Ferrets

Objective: To determine the brain penetration and metabolic profile of Casopitant in the ferret brain.[3]

Methodology:

  • Animal Model: Male ferrets were used as they are a well-established model for emesis research.[3]

  • Drug Administration: A single intraperitoneal dose of [14C]-labeled Casopitant was administered.[3]

  • Sample Collection: At 2 hours post-dose, blood and brain tissue were collected.[3]

  • Sample Processing: Brain tissue was homogenized.[3]

  • Analysis: The concentrations of Casopitant and its metabolites in plasma and brain homogenates were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

Human PET Study for NK1 Receptor Occupancy

Objective: To quantify the occupancy of NK1 receptors in the human brain at different doses of Casopitant.[4][5]

Methodology:

  • Subjects: Healthy human volunteers.[4]

  • Radioligand: [11C]GR205171, a high-affinity and selective NK1 receptor antagonist.[4]

  • Study Design: A baseline PET scan was performed, followed by a second scan 24 hours after a single oral dose of Casopitant (ranging from 2-120 mg).[4]

  • Data Acquisition: Dynamic PET scans were acquired, and arterial blood samples were collected to determine the plasma input function.[4]

  • Kinetic Modeling: A three-tissue compartment model was used to estimate the NK1 receptor binding parameters. A correction for the occupancy effects of the tracer itself was also incorporated into the analysis.[4][5]

  • Pharmacokinetic-Receptor Occupancy (PK-RO) Modeling: A population-based model was developed to correlate Casopitant plasma concentrations with NK1 receptor occupancy.[4]

PET_Workflow cluster_preparation Preparation cluster_scanning PET Scanning cluster_analysis Data Analysis Subject_Recruitment Recruit Healthy Volunteers Baseline_Scan Perform Baseline PET Scan Subject_Recruitment->Baseline_Scan Radioligand_Synthesis Synthesize [11C]GR205171 Radioligand_Synthesis->Baseline_Scan Drug_Administration Administer Oral Casopitant Dose Baseline_Scan->Drug_Administration Post_Dose_Scan Perform Post-Dose PET Scan (24h) Drug_Administration->Post_Dose_Scan Image_Reconstruction Reconstruct PET Images Post_Dose_Scan->Image_Reconstruction Kinetic_Modeling Apply 3-Tissue Compartment Model Image_Reconstruction->Kinetic_Modeling PK_RO_Modeling Develop PK-Receptor Occupancy Model Kinetic_Modeling->PK_RO_Modeling Results Determine Receptor Occupancy PK_RO_Modeling->Results

Figure 2: Experimental Workflow for Human PET Receptor Occupancy Study.

CNS Effects of this compound

The CNS effects of Casopitant have been primarily evaluated in the context of its antiemetic efficacy and its potential as a treatment for major depressive disorder.

Antiemetic Efficacy in CINV

Multiple Phase II and III clinical trials have demonstrated the efficacy of Casopitant in preventing both acute and delayed CINV in patients receiving moderately and highly emetogenic chemotherapy.[1][2][6][7] When added to standard therapy (a 5-HT3 receptor antagonist and a corticosteroid), Casopitant significantly improved the complete response rate (defined as no emesis and no use of rescue medication).[1][6][7]

Trial PhaseChemotherapy EmetogenicityKey FindingReference
Phase IIModerately EmetogenicAll Casopitant doses (50, 100, 150 mg) significantly increased complete response rates compared to placebo.[6]
Phase IIIModerately EmetogenicCasopitant regimens were significantly more effective than the control regimen in achieving a complete response.[7]
Phase III (NCT00431236)Highly EmetogenicBoth single oral dose and a 3-day intravenous/oral regimen of Casopitant significantly reduced CINV events compared to control.[2][6]

Table 3: Summary of Casopitant Efficacy in CINV Clinical Trials

Investigation in Major Depressive Disorder

Casopitant was also evaluated in two Phase II, randomized, double-blind, placebo-controlled studies for the treatment of major depressive disorder.[8] The rationale was based on the role of Substance P and NK1 receptors in mood and anxiety. The studies aimed to test the hypothesis that nearly complete NK1 receptor occupancy is necessary for antidepressant effects.[8]

In one study (Study 092), the 80 mg/day dose of Casopitant showed a statistically significant improvement in the Hamilton Depression Rating Scale (HAMD17) score compared to placebo, while the 30 mg/day dose did not.[8] In the second study (Study 096), neither Casopitant (120 mg/day) nor the active comparator, paroxetine, demonstrated a statistically significant separation from placebo on the primary endpoint.[8] These mixed results, along with other factors, led to the discontinuation of Casopitant's development for this indication.

StudyCasopitant DosePrimary Outcome (vs. Placebo)Reference
Study 09230 mg/dayNot statistically significant[8]
80 mg/dayStatistically significant improvement[8]
Study 096120 mg/dayNot statistically significant[8]

Table 4: Efficacy of Casopitant in Major Depressive Disorder (Phase II)

CNS Adverse Events

Across the clinical trial programs for CINV and major depressive disorder, Casopitant was generally well-tolerated.[6][7][8] In the CINV trials, the adverse event profiles were broadly similar between the Casopitant and control groups.[2][6][7] The most commonly reported adverse events were related to chemotherapy and included neutropenia, alopecia, fatigue, and leukopenia.[2] There were no notable differences in the overall frequency of adverse events.[6] In the depression studies, Casopitant was also reported to be generally well-tolerated.[8] A comprehensive, consolidated list of all reported neurological and psychiatric adverse events from the complete clinical trial program is not publicly available.

Conclusion

This compound is a potent NK1 receptor antagonist that effectively penetrates the blood-brain barrier and engages with its central targets in humans. Preclinical studies in ferrets demonstrated approximately equal brain and plasma concentrations 2 hours after administration, with the parent compound being the major component in the brain. Human PET studies confirmed dose-dependent occupancy of NK1 receptors in the brain. Clinically, Casopitant has proven efficacy in the prevention of CINV. Its investigation for major depressive disorder yielded mixed results, highlighting the complex role of the NK1 receptor system in mood disorders. The safety profile of Casopitant in clinical trials was generally favorable. This technical guide provides a consolidated resource of the available data on the brain penetration and CNS effects of Casopitant for the scientific and drug development community.

References

Casopitant Mesylate: A Technical Guide to Off-Target Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casopitant mesylate is a potent and selective antagonist of the neurokinin-1 (NK1) receptor, which was developed for the prevention of chemotherapy-induced nausea and vomiting (CINV).[1][2] As with any drug candidate, a thorough evaluation of its off-target activities is crucial to understanding its complete pharmacological profile and potential for adverse effects. This technical guide provides an in-depth overview of the off-target activity screening of this compound, summarizing available data, outlining relevant experimental protocols, and visualizing key pathways and workflows. Although the clinical development of casopitant was discontinued by GlaxoSmithKline due to the need for further safety assessment, the exploration of its off-target profile remains a valuable case study for drug development professionals.[1]

Core Mechanism of Action

Casopitant competitively binds to and blocks the NK1 receptor, thereby inhibiting the binding of its natural ligand, Substance P.[3] This action in the central and peripheral nervous systems is the basis for its antiemetic properties.[4] While highly selective for the NK1 receptor, comprehensive screening is necessary to identify any unintended interactions with other biological targets.

Off-Target Activity Profile of this compound

Publicly available quantitative data on the broad off-target binding profile of this compound is limited. However, studies have indicated its high selectivity for the NK1 receptor with little to no affinity for a panel of other receptors, including NK2, NK3, 5-HT3, dopamine, and corticosteroid receptors. The most significant off-target activity identified relates to its interaction with cytochrome P450 (CYP) enzymes, which are critical for drug metabolism.

Quantitative Data on Off-Target Interactions
Target FamilySpecific TargetType of InteractionResultReference
Cytochrome P450CYP3A4Substrate, Inhibitor, InducerCasopitant is metabolized by, inhibits, and induces CYP3A4.[5]
Cytochrome P450CYP2C9InducerCasopitant is a moderate inducer of CYP2C9 in vitro.[6]

Experimental Protocols for Off-Target Activity Screening

While specific, detailed protocols for the off-target screening of this compound are not publicly available, a standard approach for a compound in its class would involve a multi-tiered strategy encompassing in silico, in vitro, and in vivo methods.

In Silico Screening
  • Objective: To predict potential off-target interactions based on the chemical structure of casopitant.

  • Methodology:

    • Ligand-Based Screening: The 2D and 3D structure of casopitant is compared against a database of known ligands for various targets. Methods like Similarity Searching, Substructure Searching, and Pharmacophore Modeling are employed to identify potential off-target candidates.

    • Structure-Based Screening (Docking): A virtual model of casopitant is "docked" into the binding sites of a panel of known protein structures (receptors, enzymes, ion channels). The binding energy and pose are calculated to predict the likelihood of a significant interaction.

In Vitro Screening
  • Objective: To experimentally determine the binding affinity and functional activity of casopitant at a broad panel of potential off-targets.

  • Methodology:

    • Radioligand Binding Assays: This is a common high-throughput screening method.

      • A known radiolabeled ligand for a specific receptor is incubated with a preparation of that receptor (e.g., cell membranes).

      • Casopitant is added at various concentrations to compete with the radioligand for binding.

      • The amount of radioactivity bound to the receptor is measured, and the concentration of casopitant required to inhibit 50% of the specific binding (IC50) is determined. This can be converted to a binding affinity constant (Ki).

      • A standard screening panel would include a wide range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.

    • Enzyme Inhibition Assays:

      • To assess activity at enzymatic targets (like CYP450s), casopitant is incubated with the purified enzyme and its specific substrate.

      • The rate of product formation is measured in the presence and absence of casopitant to determine the IC50 value for enzyme inhibition.

    • Functional Cellular Assays:

      • These assays measure the functional consequence of any binding interaction.

      • For example, for a GPCR, a cell line expressing the receptor is used to measure downstream signaling events (e.g., changes in intracellular calcium or cAMP levels) in the presence of casopitant. This determines whether casopitant acts as an antagonist, agonist, or allosteric modulator at the off-target receptor.

In Vivo Safety Pharmacology Studies
  • Objective: To evaluate the potential adverse effects of casopitant on major physiological systems.

  • Methodology:

    • Cardiovascular System: Effects on blood pressure, heart rate, and electrocardiogram (ECG) are monitored in conscious, telemetered animals (e.g., dogs, non-human primates) following administration of casopitant.

    • Central Nervous System: A functional observational battery (FOB) is used to assess changes in behavior, motor activity, coordination, and reflexes in rodents.

    • Respiratory System: Respiratory rate and tidal volume are measured in conscious or anesthetized animals.

Visualizations: Signaling Pathways and Experimental Workflows

On-Target Signaling Pathway: NK1 Receptor Antagonism

NK1_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance_P Substance P NK1R NK1 Receptor Substance_P->NK1R Binds & Activates Casopitant Casopitant Casopitant->NK1R Blocks Binding Gq_alpha Gq/11 NK1R->Gq_alpha Activates Blocked Pathway Blocked PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Neuronal_Excitation Neuronal Excitation & Vomiting Signal Ca_release->Neuronal_Excitation PKC_activation->Neuronal_Excitation

Caption: On-target mechanism of Casopitant at the NK1 receptor.

General Workflow for Off-Target Activity Screening

Off_Target_Workflow Start Drug Candidate (e.g., Casopitant) In_Silico In Silico Screening (Ligand & Structure-based) Start->In_Silico Broad_Screen Broad In Vitro Screening (Radioligand Binding Assays) In_Silico->Broad_Screen Prioritize Targets Decision_1 Significant Hits? Broad_Screen->Decision_1 Functional_Assay Functional Assays (Cell-based) Decision_1->Functional_Assay Yes No_Hits No Significant Hits Decision_1->No_Hits No Decision_2 Functional Activity? Functional_Assay->Decision_2 In_Vivo In Vivo Safety Pharmacology (Cardiovascular, CNS, Respiratory) Decision_2->In_Vivo Yes Decision_2->No_Hits No Risk_Assessment Risk Assessment & Lead Optimization In_Vivo->Risk_Assessment No_Hits->Risk_Assessment

Caption: A generalized workflow for identifying off-target activities.

Conclusion

The evaluation of off-target activity is a cornerstone of preclinical drug development, essential for predicting potential adverse drug reactions and ensuring patient safety. In the case of this compound, while it demonstrated high selectivity for its intended NK1 target, its interactions with metabolic enzymes like CYP3A4 and CYP2C9 highlight the importance of a comprehensive screening approach. The discontinuation of its development underscores the critical nature of thorough safety pharmacology assessments. The methodologies and workflows described here represent a standard, robust framework for researchers and scientists to characterize the full pharmacological profile of new chemical entities, ultimately leading to the development of safer and more effective medicines.

References

The Role of the Neurokinin-1 Receptor in the Emesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emetic Reflex and the NK1 Receptor

Emesis, or vomiting, is a complex protective reflex involving a coordinated series of physiological events orchestrated by the central nervous system (CNS). This process is initiated by various stimuli, including toxins, drugs, and motion, which are detected by central and peripheral pathways. A key player in this intricate network is the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR) that is the primary receptor for the neuropeptide Substance P (SP).[1][2] The SP/NK1R system is a critical component in the transmission of emetic signals, particularly in the context of chemotherapy-induced nausea and vomiting (CINV).[2][3] This guide provides an in-depth examination of the NK1 receptor's role in the emesis pathway, its signaling cascade, the pharmacology of its antagonists, and the experimental methodologies used to study this system.

Mechanism of Action: Central and Peripheral Pathways of Emesis

The emetic response is mediated through two primary pathways: the central and peripheral pathways, both of which heavily involve the NK1 receptor.

  • Peripheral Pathway: Emetogenic stimuli, such as cytotoxic chemotherapy agents, can induce damage to enterochromaffin cells in the gastrointestinal tract. This damage triggers the release of several neurotransmitters, including serotonin (5-HT) and Substance P.[4] Serotonin activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the brainstem.[4] Substance P also acts on NK1 receptors located on these same vagal afferents, contributing to the afferent signal that initiates the emetic reflex.[5]

  • Central Pathway: The central processing of emetic signals occurs in specific regions of the brainstem, namely the nucleus tractus solitarius (NTS) and the area postrema (also known as the chemoreceptor trigger zone or CTZ).[4][6] The area postrema is particularly important as it lies outside the blood-brain barrier, allowing it to detect emetogenic substances directly from the bloodstream.[6] Both the NTS and the area postrema have high concentrations of NK1 receptors.[2] Substance P, released from central and peripheral inputs, binds to these NK1 receptors, leading to the activation of the central pattern generator for vomiting, which coordinates the physiological events of emesis.[6][7]

The NK1 Receptor Signaling Cascade

The neurokinin-1 receptor is a member of the tachykinin receptor family and the rhodopsin-like family of GPCRs.[1][8] Its primary endogenous ligand is Substance P, an undecapeptide that binds with high affinity.[1][9] The binding of Substance P to the NK1 receptor initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways.

The NK1 receptor predominantly couples to the Gq/11 family of G-proteins.[8][10] Upon activation, the Gαq subunit dissociates and activates phospholipase C (PLC).[8] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][11]

  • IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[8]

  • DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[11]

These signaling events, particularly the rise in intracellular calcium and the activation of PKC, lead to the phosphorylation of various downstream targets, resulting in neuronal excitation and the propagation of the emetic signal.[12] The NK1 receptor has also been shown to couple to other G-proteins, such as Gs, which can lead to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).[10][11]

NK1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds G_protein Gαq/11 NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Neuronal_Excitation Neuronal Excitation & Emesis PKC->Neuronal_Excitation Leads to

Caption: NK1 Receptor Gαq/11 Signaling Pathway in Emesis.

Pharmacological Intervention: NK1 Receptor Antagonists

The critical role of the SP/NK1R pathway in emesis made it a prime target for the development of a new class of antiemetic drugs: the NK1 receptor antagonists.[13] These drugs act as competitive antagonists, binding to the NK1 receptor and preventing Substance P from exerting its effect.[13][14] This blockade occurs at both central and peripheral NK1 receptors.[5][13]

The development of NK1 receptor antagonists, such as aprepitant, fosaprepitan, rolapitant, and netupitant, has revolutionized the prevention of CINV, particularly the delayed phase which was historically difficult to control.[4][15] These agents are often used in combination with other antiemetics, such as 5-HT3 receptor antagonists and corticosteroids, to provide broad-spectrum protection against nausea and vomiting.[4]

Quantitative Data on NK1 Receptor Antagonists

The following table summarizes key pharmacological data for several FDA-approved NK1 receptor antagonists. Binding affinity (Ki) is a measure of how tightly a drug binds to the receptor, with lower values indicating higher affinity.

CompoundClassTargetBinding Affinity (Ki)Half-life (t½)Primary Metabolism
Aprepitant NK1 AntagonistNK1 Receptor~0.1-0.2 nM9-13 hours[5]CYP3A4[16]
Fosaprepitant NK1 Antagonist (Prodrug)NK1 Receptor(Converts to Aprepitant)9-13 hours (as Aprepitant)[17]CYP3A4 (as Aprepitant)[16]
Rolapitant NK1 AntagonistNK1 Receptor~0.67 nM~180 hours[18]CYP3A4
Netupitant NK1 AntagonistNK1 Receptor~0.95 nM~80 hoursCYP3A4

Note: Ki values can vary between studies based on experimental conditions. The values presented are representative.

Key Experimental Methodologies

The elucidation of the NK1 receptor's role in emesis has relied on a variety of in vitro and in vivo experimental models. Below are detailed protocols for two key methodologies.

Experimental Protocol 1: In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the NK1 receptor.

Materials:

  • Cell line expressing human NK1 receptors (e.g., CHO-K1 or U-373 MG).

  • Cell membrane preparation from the above cell line.

  • Radiolabeled ligand (e.g., [³H]Substance P).

  • Test compounds (NK1 receptor antagonists).

  • Non-specific binding control (e.g., high concentration of unlabeled Substance P).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MnCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Methodology:

  • Membrane Preparation: Culture NK1R-expressing cells to confluence, harvest, and homogenize in a cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or non-specific binding control (for non-specific binding).

    • 50 µL of various concentrations of the test compound.

    • 50 µL of the radiolabeled ligand at a concentration near its Kd.

    • 100 µL of the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand. Wash the filters with cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Protocol 2: In Vivo Emesis Model (Ferret)

Objective: To assess the antiemetic efficacy of a test compound against a specific emetogen.

Materials:

  • Male ferrets (a common model for emesis research).

  • Emetogenic agent (e.g., cisplatin, apomorphine).

  • Test compound (NK1 receptor antagonist) and vehicle control.

  • Observation cages with video recording capabilities.

Methodology:

  • Acclimatization: Acclimatize the ferrets to the laboratory conditions and handling for at least one week.

  • Dosing: On the day of the experiment, administer the test compound or vehicle control via the desired route (e.g., oral gavage, intravenous injection) at a predetermined time before the emetogen challenge.

  • Emetogen Challenge: Administer the emetogenic agent (e.g., cisplatin, 5 mg/kg, intraperitoneally).

  • Observation: Place the animals in individual observation cages and record their behavior for a specified period (e.g., 4-8 hours for acute phase, up to 72 hours for delayed phase).

  • Quantification of Emetic Events: Review the video recordings to quantify the number of retches (rhythmic contractions of the abdominal muscles without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents).

  • Data Analysis: Compare the number of emetic events in the test compound-treated group to the vehicle-treated group. Calculate the percentage inhibition of emesis. Statistical analysis (e.g., t-test, ANOVA) is used to determine the significance of the antiemetic effect.

Ferret_Emesis_Workflow start Start: Acclimatized Ferrets dosing Administer Test Compound (e.g., NK1 Antagonist) or Vehicle start->dosing challenge Administer Emetogen (e.g., Cisplatin) dosing->challenge observe Place in Observation Cages & Video Record challenge->observe quantify Review Recordings & Quantify Retching and Vomiting Events observe->quantify analyze Statistical Analysis: Compare Treated vs. Vehicle quantify->analyze end End: Determine Antiemetic Efficacy analyze->end

Caption: Workflow for In Vivo Ferret Emesis Model.

Conclusion

The neurokinin-1 receptor and its ligand, Substance P, are integral components of the central and peripheral pathways that mediate the emetic reflex. Their discovery and characterization have profoundly advanced our understanding of the physiology of nausea and vomiting. The development of highly selective NK1 receptor antagonists represents a landmark achievement in pharmacology, providing clinicians with powerful tools to prevent the debilitating side effects of chemotherapy and improve the quality of life for cancer patients. Continued research into the intricacies of NK1 receptor signaling and pharmacology holds the promise of developing even more effective and better-tolerated antiemetic therapies.

References

The Intellectual Property Landscape of Casopitant Mesylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casopitant, a potent and selective neurokinin-1 (NK1) receptor antagonist, was developed by GlaxoSmithKline (GSK) for the prevention of chemotherapy-induced nausea and vomiting (CINV).[1] Although its development for CINV was discontinued, its intellectual property and the scientific foundation upon which it was built remain valuable for researchers in neuropharmacology and drug development.[1] This technical guide provides an in-depth overview of the intellectual property surrounding Casopitant Mesylate, including its core patents, and details the key experiments and signaling pathways that defined its mechanism of action.

Core Intellectual Property and Patents

While a singular, definitive "composition of matter" patent for casopitant (also known as GW679769) is not readily apparent in public databases, the intellectual property landscape can be understood through a constellation of patents covering its use and formulation. It is highly probable that the original composition of matter patent was filed in the early 2000s and may have since lapsed or been abandoned following the discontinuation of its development for CINV. However, numerous patents cite casopitant as a key example of an NK1 receptor antagonist, demonstrating its importance in the field.

For instance, patents such as US8951969B2 and US-11559523-B2 describe compositions and methods for treating nausea and vomiting that include NK1 receptor antagonists, with casopitant being a specified agent. These patents, while not claiming the molecule itself, protect its application in combination with other antiemetic drugs, highlighting a strategic approach to intellectual property in the pharmaceutical industry that extends beyond the core molecular entity.

The development of casopitant was part of a broader effort by numerous pharmaceutical companies to develop NK1 receptor antagonists, leading to a dense and competitive patent landscape. A comprehensive review of patents in this area reveals a wide array of chemical scaffolds aimed at achieving potent and selective NK1 receptor blockade.[2]

Mechanism of Action: Targeting the NK1 Receptor Signaling Pathway

Casopitant exerts its antiemetic effects by blocking the binding of Substance P to the NK1 receptor. Substance P is a neuropeptide that plays a crucial role in the emetic reflex. The signaling cascade initiated by Substance P binding to the NK1 receptor is a key target for antiemetic drugs.

The binding of Substance P to the G-protein coupled NK1 receptor activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately results in neuronal excitation and the transmission of emetic signals. Casopitant, by competitively inhibiting the binding of Substance P to the NK1 receptor, effectively blocks this signaling pathway.

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance P Substance P NK1R NK1 Receptor Substance P->NK1R Binds Gq Gq Protein NK1R->Gq Activates Casopitant Casopitant (Antagonist) Casopitant->NK1R Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Emesis Emetic Signal Transmission Ca->Emesis PKC->Emesis

Diagram 1: Casopitant's blockade of the NK1 receptor signaling pathway.

Key Experimental Data and Protocols

The efficacy and pharmacokinetic profile of this compound have been evaluated in numerous preclinical and clinical studies.

Preclinical Evaluation: Cisplatin-Induced Emesis in Ferrets

A standard preclinical model for evaluating antiemetic drugs is the cisplatin-induced emesis model in ferrets.

Experimental Protocol:

  • Animal Model: Male ferrets are typically used.

  • Acclimation: Animals are acclimated to the laboratory environment and handling.

  • Drug Administration: Casopitant or vehicle is administered orally or intravenously at specified doses.

  • Emetogen Challenge: A high dose of cisplatin (e.g., 5-10 mg/kg) is administered intraperitoneally to induce emesis.

  • Observation: The animals are observed for a defined period (e.g., 4-8 hours), and the number of retches and vomits are recorded.

  • Data Analysis: The antiemetic efficacy is determined by comparing the number of emetic episodes in the casopitant-treated group to the vehicle-treated group.

Ferret_Emesis_Protocol start Start acclimation Acclimation of Ferrets start->acclimation drug_admin Casopitant / Vehicle Administration acclimation->drug_admin cisplatin Cisplatin Administration (Emetogen) drug_admin->cisplatin observation Observation Period (Record Retching & Vomiting) cisplatin->observation analysis Data Analysis (Compare Treatment vs. Vehicle) observation->analysis end End analysis->end

Diagram 2: Experimental workflow for the ferret cisplatin-induced emesis model.
Clinical Trials in Humans

Phase II and III clinical trials were conducted to evaluate the efficacy of casopitant in preventing CINV in patients receiving moderately and highly emetogenic chemotherapy.

Summary of a Representative Phase III Clinical Trial Protocol:

  • Objective: To evaluate the efficacy and safety of casopitant in combination with a 5-HT3 receptor antagonist (e.g., ondansetron) and dexamethasone for the prevention of CINV.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

  • Patient Population: Chemotherapy-naïve patients scheduled to receive highly emetogenic chemotherapy.

  • Treatment Arms:

    • Casopitant + Ondansetron + Dexamethasone

    • Placebo + Ondansetron + Dexamethasone

  • Primary Endpoint: Complete response (defined as no vomiting and no use of rescue medication) during the acute (0-24 hours) and delayed (24-120 hours) phases after chemotherapy.

  • Secondary Endpoints: Incidence and severity of nausea, patient-reported outcomes.

Quantitative Data Summary

The following tables summarize key quantitative data from clinical trials of this compound.

Table 1: Efficacy of Casopitant in Preventing CINV in Patients Receiving Highly Emetogenic Chemotherapy (Phase III)

Endpoint (Overall Phase: 0-120 hours)Casopitant + Ondansetron + DexamethasonePlacebo + Ondansetron + Dexamethasonep-value
Complete Response ~70-80%~50-60%<0.05
No Vomiting ~75-85%~55-65%<0.05
No Significant Nausea ~50-60%~40-50%Not always statistically significant

Data are approximate ranges synthesized from publicly available clinical trial results.

Table 2: Pharmacokinetic Parameters of Casopitant

ParameterValue
Time to Maximum Concentration (Tmax) ~2-4 hours
Elimination Half-life (t1/2) ~9-12 hours
Bioavailability Moderate
Metabolism Primarily via CYP3A4

Conclusion

The intellectual property and scientific data surrounding this compound provide a comprehensive case study in the development of an NK1 receptor antagonist. While the drug is not currently marketed for CINV, the patents covering its use and the detailed understanding of its mechanism of action and clinical efficacy contribute significantly to the knowledge base for researchers and professionals in the field of antiemetic therapy and neuropharmacology. The exploration of its potential in other therapeutic areas, such as major depressive disorder, underscores the enduring value of this well-characterized molecule.

References

The Evolution of NK1 Receptor Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

The journey of neurokinin-1 (NK1) receptor antagonists from their conceptualization to clinical application represents a significant advancement in pharmacotherapy, particularly in the management of chemotherapy-induced nausea and vomiting (CINV). This technical guide provides an in-depth exploration of the historical development of these agents, detailing their mechanism of action, generational evolution, and the experimental methodologies pivotal to their discovery and characterization.

The Dawn of a New Therapeutic Class: The Discovery of Substance P and its Receptor

The story of NK1 receptor antagonists begins with the discovery of Substance P (SP) in 1931 by von Euler and Gaddum.[1] This undecapeptide neuropeptide, a member of the tachykinin family, was later identified as the preferential endogenous ligand for the NK1 receptor, a G protein-coupled receptor (GPCR) widely distributed in the central and peripheral nervous systems.[2][3] The involvement of the SP/NK1 receptor system in emesis, pain, inflammation, and mood regulation made it a compelling target for therapeutic intervention.[3]

Early research in the 1980s focused on peptide-based antagonists derived from Substance P. However, these initial compounds were beset by challenges including poor selectivity, low potency, limited solubility, and inadequate bioavailability, which hindered their clinical development.[3] This led pharmaceutical companies to shift their focus towards the development of non-peptide antagonists.[3]

The First Breakthrough: First-Generation NK1 Receptor Antagonists

The early 1990s marked a turning point with the independent discovery of the first non-peptide NK1 receptor antagonists by three pharmaceutical companies.[3] A pivotal moment was the discovery of CP-96,345 by Pfizer in 1991, a benzylamino quinuclidine structure that demonstrated potent and selective NK1 receptor antagonism.[4] Subsequent research led to the development of CP-99,994, which featured a piperidine ring in place of the quinuclidine ring and a benzyl group instead of a benzhydryl moiety.[4]

These first-generation compounds, while groundbreaking, faced their own set of challenges, including off-target effects and suboptimal pharmacokinetic profiles. Nevertheless, they laid the crucial groundwork for the development of clinically successful agents.

Refining the Approach: Second-Generation NK1 Receptor Antagonists

Building upon the knowledge gained from the first generation, researchers at Merck undertook structure-activity relationship (SAR) studies based on both CP-96,345 and CP-99,994.[4] This led to the development of compounds like L-733,060.[4] A key innovation in this generation was the functionalization of the piperidine nitrogen to reduce its basicity, thereby improving oral bioavailability.[4] This effort culminated in the discovery and development of aprepitant (Emend®), the first NK1 receptor antagonist to receive marketing approval from the U.S. Food and Drug Administration (FDA) in 2003 for the prevention of CINV.[4][5]

Another notable second-generation antagonist is tradipitant (VLY-686), which has been investigated for various indications, including chemotherapy-induced nausea.[6]

Expanding the Armamentarium: Third-Generation NK1 Receptor Antagonists

The success of aprepitant spurred the development of a third generation of NK1 receptor antagonists with improved properties, such as longer half-lives and different metabolic profiles. Key examples include:

  • Rolapitant (Varubi®/Varuby®): Approved by the FDA in 2015, rolapitant is characterized by a significantly longer half-life of approximately 180 hours.[4][7]

  • Netupitant : This potent and selective NK1 receptor antagonist is available in a fixed-dose combination with the 5-HT3 receptor antagonist palonosetron (Akynzeo®).[7]

  • Fosaprepitant (Ivemend®): A water-soluble phosphoryl prodrug of aprepitant, developed for intravenous administration.[8]

  • Fosnetupitant : An injectable phosphorylated prodrug of netupitant.[3]

These newer agents offer clinicians more options for managing CINV, with variations in administration routes and pharmacokinetic profiles to suit different patient needs.

A Unique Application: NK1 Receptor Antagonists in Veterinary Medicine

The therapeutic potential of NK1 receptor antagonists extends beyond human medicine. Maropitant (Cerenia®) is a selective NK1 receptor antagonist developed specifically for the treatment of vomiting and motion sickness in dogs and cats.[6]

Quantitative Comparison of Key NK1 Receptor Antagonists

The following tables summarize key quantitative data for prominent NK1 receptor antagonists, facilitating a comparative understanding of their pharmacological properties.

Table 1: In Vitro Binding Affinity and Potency

CompoundReceptor Binding (Ki, nM)Functional Antagonism (IC50, nM)
Aprepitant~0.10.1-0.2
Fosaprepitant(Prodrug of Aprepitant)(Prodrug of Aprepitant)
Rolapitant0.66-
Netupitant~1.0-
Maropitant--

Table 2: Pharmacokinetic Properties

CompoundRoute of AdministrationTime to Peak Plasma Concentration (Tmax)Plasma Half-life (t1/2)
AprepitantOral~4 hours9-13 hours[9]
FosaprepitantIntravenous~30 minutes (conversion to aprepitant)9-13 hours (as aprepitant)[9]
RolapitantOral~4 hours~180 hours[7][9]
NetupitantOral~5 hours~90 hours
MaropitantOral, Subcutaneous--

Note: Data are compiled from various sources and may vary depending on the specific administration and patient population.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used in the characterization of NK1 receptor antagonists.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity of a compound for the NK1 receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the NK1 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 cells).

  • Radioligand: [³H]-Substance P or another suitable radiolabeled NK1 receptor ligand.

  • Test compounds (unlabeled NK1 receptor antagonists).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Protocol:

  • Membrane Preparation:

    • Culture CHO-K1 cells stably expressing the human NK1 receptor.

    • Harvest the cells and homogenize them in a hypotonic buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Reaction:

    • In a 96-well plate, add a fixed amount of cell membrane preparation to each well.

    • Add increasing concentrations of the unlabeled test compound.

    • Add a fixed concentration of the radioligand (typically at or below its Kd value).

    • For determining non-specific binding, add a high concentration of an unlabeled known NK1 receptor ligand (e.g., aprepitant) to a set of wells.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Calcium Mobilization Functional Assay

This assay assesses the functional antagonism of a compound by measuring its ability to inhibit the increase in intracellular calcium induced by an NK1 receptor agonist.

Objective: To determine the potency of a test compound in antagonizing NK1 receptor-mediated signaling.

Materials:

  • A cell line stably expressing the human NK1 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or a bioluminescent reporter (e.g., aequorin).

  • NK1 receptor agonist (e.g., Substance P).

  • Test compounds (NK1 receptor antagonists).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader or luminometer.

Protocol:

  • Cell Preparation:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Antagonist Incubation:

    • Wash the cells to remove excess dye.

    • Add increasing concentrations of the test compound to the wells and incubate for a specific period (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation and Measurement:

    • Place the plate in the fluorescence plate reader.

    • Add a fixed concentration of the NK1 receptor agonist (e.g., Substance P) to all wells to stimulate the receptor.

    • Measure the change in fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of the test compound.

    • Plot the percentage of inhibition of the agonist-induced response against the logarithm of the test compound concentration.

    • Determine the IC50 value, which represents the concentration of the antagonist that produces 50% of its maximal inhibition.

In Vivo Animal Models of Emesis

Animal models are crucial for evaluating the anti-emetic efficacy of NK1 receptor antagonists in a physiological context.

Objective: To assess the ability of a test compound to prevent acute and delayed emesis induced by the chemotherapeutic agent cisplatin.

Protocol:

  • Animal Acclimatization: Acclimatize male ferrets to the experimental conditions for a specified period.

  • Drug Administration:

    • Administer the test compound (NK1 receptor antagonist) or vehicle via the desired route (e.g., oral, intravenous) at a predetermined time before cisplatin administration.

  • Emetogen Challenge:

    • Administer a single dose of cisplatin (e.g., 5-10 mg/kg, intraperitoneally or intravenously).

  • Observation:

    • Observe the animals continuously for a defined period (e.g., 4-6 hours for the acute phase and up to 72 hours for the delayed phase).

    • Record the number of retches and vomits for each animal.

  • Data Analysis:

    • Compare the number of emetic episodes in the test compound-treated group to the vehicle-treated group.

    • Calculate the percentage of protection against emesis.

Objective: To evaluate the central anti-emetic activity of a test compound.

Protocol:

  • Animal Acclimatization: Acclimatize beagle dogs to the experimental setup.

  • Drug Administration:

    • Administer the test compound or vehicle.

  • Emetogen Challenge:

    • Administer a single dose of apomorphine (a dopamine agonist that acts on the chemoreceptor trigger zone) via a suitable route (e.g., subcutaneous, intravenous).[10]

  • Observation:

    • Observe the dogs for a specified period (e.g., 30-60 minutes).

    • Record the occurrence and number of emetic episodes.

  • Data Analysis:

    • Determine if the test compound prevents or reduces the incidence of apomorphine-induced emesis compared to the vehicle control.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the NK1 receptor signaling pathway and a typical experimental workflow for evaluating an NK1 receptor antagonist.

NK1R_Signaling_Pathway cluster_membrane Cell Membrane SP Substance P NK1R NK1 Receptor (GPCR) SP->NK1R Binds to Gq Gαq NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream_Ca Downstream Effects (e.g., Neurotransmitter Release) Ca_release->Downstream_Ca Downstream_PKC Downstream Effects (e.g., Gene Expression) PKC->Downstream_PKC Antagonist NK1 Receptor Antagonist Antagonist->NK1R Blocks

Caption: NK1 Receptor Signaling Pathway.

Experimental_Workflow start Start: Novel Compound Synthesis binding_assay In Vitro: Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay In Vitro: Calcium Mobilization Assay (Determine IC50) binding_assay->functional_assay lead_optimization Lead Optimization functional_assay->lead_optimization High Affinity & Potency? in_vivo_screening In Vivo Screening: Apomorphine-Induced Emesis (Dog) (Central Activity) in_vivo_efficacy In Vivo Efficacy: Cisplatin-Induced Emesis (Ferret) (Acute & Delayed Efficacy) in_vivo_screening->in_vivo_efficacy pk_pd Pharmacokinetics & Pharmacodynamics in_vivo_efficacy->pk_pd clinical_trials Clinical Trials pk_pd->clinical_trials lead_optimization->binding_assay No lead_optimization->in_vivo_screening Yes

Caption: Drug Discovery Workflow for NK1 Antagonists.

Conclusion

The historical development of NK1 receptor antagonists is a testament to the power of rational drug design and a deep understanding of physiological pathways. From the initial struggles with peptide-based compounds to the sophisticated, highly selective, and long-acting agents available today, this class of drugs has revolutionized the management of CINV and found applications in veterinary medicine. The continued exploration of the SP/NK1 receptor system holds promise for the discovery of new therapeutic applications for these versatile molecules. This technical guide, by providing a comprehensive overview of their development, quantitative properties, and the experimental methodologies used in their evaluation, aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for Casopitant Mesylate In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casopitant Mesylate is a potent and selective, orally active antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor is the primary receptor for Substance P, a neuropeptide involved in nausea and vomiting, pain, and inflammation. By blocking the binding of Substance P to the NK1 receptor, Casopitant exerts its therapeutic effects. These application notes provide detailed protocols for key in vitro assays to characterize the pharmacological profile of this compound, including its interaction with the NK1 receptor and its metabolic properties related to the cytochrome P450 (CYP) enzyme system.

Mechanism of Action: NK1 Receptor Antagonism

Casopitant is a non-peptide antagonist that competitively binds to the NK1 receptor, preventing the downstream signaling cascade initiated by Substance P. This blockade is the basis for its clinical investigation in chemotherapy-induced nausea and vomiting (CINV).

Signaling Pathway of Substance P and Inhibition by Casopitant

cluster_membrane Cell Membrane NK1_Receptor NK1 Receptor G_Protein Gq/11 NK1_Receptor->G_Protein Activates No_Signal Signal Blockade NK1_Receptor->No_Signal Substance_P Substance P Substance_P->NK1_Receptor Binds to Casopitant Casopitant Mesylate Casopitant->NK1_Receptor Competitively Blocks PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., Neuronal Excitability, Vomiting Reflex) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Substance P signaling and Casopitant inhibition.

Quantitative Data Summary

Assay TypeParameterValueSpecies/System
NK1 Receptor Binding KiData not publicly availableHuman
IC50Data not publicly availableHuman
Functional Antagonism PotencyPotent AntagonistHuman (inferred)
CYP450 Interaction
Inhibition (Time-Dependent)KI3.1 ± 1.6 µMHuman Liver Microsomes
kinact0.0199 ± 0.0024 min⁻¹Human Liver Microsomes
InductionEC50Data not publicly availableHuman Hepatocytes
Emax (Fold Induction)Data not publicly availableHuman Hepatocytes

Experimental Protocols

NK1 Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity of this compound for the human NK1 receptor using a competitive radioligand binding assay.

Workflow for NK1 Receptor Binding Assay

Prepare_Membranes Prepare cell membranes (HEK293 cells expressing hNK1R) Incubation Incubate membranes with [¹²⁵I]-Substance P and varying concentrations of Casopitant Prepare_Membranes->Incubation Separation Separate bound and free radioligand (Rapid filtration) Incubation->Separation Quantification Quantify radioactivity (Gamma counting) Separation->Quantification Analysis Data analysis (IC₅₀ and Ki determination) Quantification->Analysis

Caption: Workflow for the NK1 Receptor Radioligand Binding Assay.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture Human Embryonic Kidney (HEK293) cells stably expressing the human NK1 receptor in appropriate media.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following in order:

      • Assay Buffer (50 mM Tris-HCl, 5 mM MnCl₂, 150 mM NaCl, 0.1% BSA, pH 7.4).

      • This compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) or vehicle for total binding.

      • For non-specific binding, add a high concentration of unlabeled Substance P (e.g., 1 µM).

      • Radioligand (e.g., [¹²⁵I]-Substance P) at a final concentration close to its Kd.

      • Cell membrane preparation.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter plate pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate and add scintillation fluid to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the Casopitant concentration.

    • Determine the IC50 value (the concentration of Casopitant that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay: Substance P-Induced Calcium Mobilization

This assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by Substance P in cells expressing the NK1 receptor.

Workflow for Calcium Mobilization Assay

Cell_Plating Plate CHO-K1 cells expressing hNK1R in a 96-well plate Dye_Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Cell_Plating->Dye_Loading Pre_incubation Pre-incubate cells with varying concentrations of Casopitant Dye_Loading->Pre_incubation Stimulation Stimulate cells with Substance P Pre_incubation->Stimulation Measurement Measure fluorescence intensity over time (FLIPR or plate reader) Stimulation->Measurement Analysis Data analysis (IC₅₀ determination) Measurement->Analysis

Caption: Workflow for the Functional Calcium Mobilization Assay.

Methodology:

  • Cell Culture:

    • Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human NK1 receptor in a suitable culture medium.

    • Plate the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye leakage.

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.

  • Assay Procedure:

    • Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Add varying concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).

    • Place the plate in a fluorescence imaging plate reader (FLIPR) or a microplate reader equipped with an injector.

    • Establish a baseline fluorescence reading.

    • Inject a solution of Substance P at a concentration that elicits a submaximal response (e.g., EC80) and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the Substance P response against the logarithm of the Casopitant concentration.

    • Determine the IC50 value by non-linear regression analysis.

In Vitro Metabolism: CYP3A4 Inhibition and Induction Assays

Casopitant has been shown to be a substrate, inhibitor, and inducer of CYP3A4. The following protocols outline methods to assess its inhibitory and inductive potential.

This assay determines the potential of Casopitant to cause time-dependent inhibition of CYP3A4 activity.

Workflow for Time-Dependent CYP3A4 Inhibition Assay

Pre_incubation Pre-incubate human liver microsomes with varying concentrations of Casopitant and an NADPH-generating system Probe_Substrate Add a CYP3A4 probe substrate (e.g., midazolam or testosterone) Pre_incubation->Probe_Substrate Incubation Incubate for a short period Probe_Substrate->Incubation Quenching Stop the reaction (e.g., with acetonitrile) Incubation->Quenching Analysis Quantify metabolite formation (LC-MS/MS) Quenching->Analysis Data_Analysis Determine KI and kinact Analysis->Data_Analysis

Caption: Workflow for Time-Dependent CYP3A4 Inhibition Assay.

Methodology:

  • Pre-incubation:

    • In a microcentrifuge tube, combine human liver microsomes, phosphate buffer, and varying concentrations of this compound.

    • Initiate the pre-incubation by adding an NADPH-generating system (or NADPH).

    • Incubate at 37°C for different time points (e.g., 0, 5, 15, 30 minutes).

  • Probe Substrate Reaction:

    • Following the pre-incubation, add a CYP3A4 probe substrate (e.g., midazolam or testosterone) at a concentration close to its Km.

    • Incubate for a short, fixed period during which the reaction is linear (e.g., 5-10 minutes).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.

    • Centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Quantify the formation of the specific metabolite (e.g., 1'-hydroxymidazolam or 6β-hydroxytestosterone) using a validated LC-MS/MS method.

  • Data Analysis:

    • For each Casopitant concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the observed inactivation rate constant (kobs).

    • Plot the kobs values against the Casopitant concentration and fit the data to the Michaelis-Menten equation for inactivation to determine the maximal rate of inactivation (kinact) and the inhibitor concentration at half-maximal inactivation (KI).

This assay evaluates the potential of Casopitant to induce the expression of CYP3A4 in primary human hepatocytes.

Workflow for CYP3A4 Induction Assay

Hepatocyte_Culture Culture primary human hepatocytes Treatment Treat hepatocytes with varying concentrations of Casopitant, positive control (e.g., rifampicin), and vehicle control for 48-72 hours Hepatocyte_Culture->Treatment Endpoint_Measurement Measure CYP3A4 induction Treatment->Endpoint_Measurement mRNA_Analysis mRNA quantification (qRT-PCR) Endpoint_Measurement->mRNA_Analysis Activity_Assay Enzyme activity assay (e.g., using a probe substrate) Endpoint_Measurement->Activity_Assay Data_Analysis Determine fold induction, EC₅₀, and Emax mRNA_Analysis->Data_Analysis Activity_Assay->Data_Analysis

Caption: Workflow for the CYP3A4 Induction Assay.

Methodology:

  • Hepatocyte Culture:

    • Plate cryopreserved primary human hepatocytes on collagen-coated plates and allow them to form a monolayer.

    • Maintain the hepatocytes in a suitable culture medium.

  • Treatment:

    • After the hepatocytes have stabilized, replace the medium with fresh medium containing varying concentrations of this compound, a positive control inducer (e.g., rifampicin for CYP3A4), and a vehicle control (e.g., DMSO).

    • Incubate the cells for 48 to 72 hours, with daily media changes.

  • Endpoint Measurement:

    • mRNA Quantification:

      • Lyse the cells and extract total RNA.

      • Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression levels of CYP3A4 mRNA, normalized to a housekeeping gene.

    • Enzyme Activity Assay:

      • Wash the cells and incubate them with a CYP3A4 probe substrate (e.g., midazolam) for a defined period.

      • Collect the supernatant and quantify the formation of the metabolite using LC-MS/MS.

  • Data Analysis:

    • Calculate the fold induction of mRNA expression or enzyme activity relative to the vehicle control.

    • Plot the fold induction against the logarithm of the Casopitant concentration.

    • Determine the EC50 (the concentration that produces 50% of the maximal induction) and the Emax (the maximum fold induction) by non-linear regression analysis.

Disclaimer

These protocols are intended as a guide for research purposes only. Individual laboratories should optimize and validate these assays for their specific experimental conditions and reagents.

Application Notes and Protocols for NK1 Receptor Binding Assay Using Casopitant Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Neurokinin-1 (NK1) receptor, a G-protein coupled receptor, is the primary receptor for the neuropeptide Substance P. The interaction between Substance P and the NK1 receptor is implicated in numerous physiological and pathophysiological processes, including pain transmission, inflammation, and emesis. Consequently, the NK1 receptor has emerged as a significant therapeutic target for various conditions. Casopitant Mesylate is a potent and selective antagonist of the NK1 receptor, and its binding characteristics are crucial for understanding its pharmacological profile.

These application notes provide a detailed protocol for conducting an NK1 receptor binding assay using this compound as a competitor. This assay is essential for determining the affinity of test compounds for the NK1 receptor and for screening potential drug candidates.

NK1 Receptor Signaling Pathway

Activation of the NK1 receptor by its endogenous ligand, Substance P, initiates a cascade of intracellular signaling events. The receptor primarily couples to Gαq and Gαs proteins. Gαq activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The Gαs pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. These signaling pathways ultimately regulate a variety of cellular responses, including cell proliferation, inflammation, and neurotransmission.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gαq NK1R->Gq Activates Gs Gαs NK1R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (e.g., Proliferation, Inflammation) Ca->Cellular_Response PKC->Cellular_Response cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Cellular_Response

Caption: NK1 Receptor Signaling Pathway.

Quantitative Data: Binding Affinities of NK1 Receptor Antagonists

The following table summarizes the binding affinities of selected NK1 receptor antagonists. It is important to note that the provided IC50 for Casopitant is for the ferret NK1 receptor, as definitive data for the human receptor was not available in the cited literature.

CompoundReceptor SpeciesRadioligandAssay TypeBinding Affinity (IC50/Ki)
Casopitant FerretNot SpecifiedIn vitro receptor bindingIC50: 0.16 nM
AprepitantHuman[³H]Substance PCompetition BindingKi: 0.1 - 0.2 nM
NetupitantHumanNot SpecifiedFunctional AntagonismIC50: 1.0 nM
RolapitantHumanNot SpecifiedFunctional AntagonismIC50: 0.66 nM

Experimental Protocol: Competitive NK1 Receptor Binding Assay

This protocol details a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound for the human NK1 receptor.

Materials and Reagents:

  • Cell Membranes: Cell membranes prepared from a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]-Substance P or [¹²⁵I]-Substance P.

  • Competitor: this compound.

  • Non-specific Binding Control: High concentration of unlabeled Substance P (e.g., 1 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA, and a protease inhibitor cocktail.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • 96-well Plates: Low-protein binding plates.

  • Glass Fiber Filters: GF/B or GF/C, pre-treated with 0.5% polyethyleneimine (PEI).

  • Filtration Manifold.

  • Scintillation Vials and Scintillation Cocktail.

  • Liquid Scintillation Counter.

Experimental Workflow:

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation and Counting cluster_analysis Data Analysis A1 Prepare Cell Membranes expressing hNK1R B2 Add Cell Membranes to initiate the reaction A1->B2 A2 Prepare Assay Buffer and Reagent Solutions B1 Add Assay Buffer, Radioligand, and Competitor/Vehicle to wells A2->B1 A3 Prepare Serial Dilutions of this compound A3->B1 B3 Incubate at Room Temperature (e.g., 60-90 minutes) C1 Rapidly filter contents through glass fiber filters B3->C1 Terminate Incubation C2 Wash filters with ice-cold Wash Buffer C3 Transfer filters to scintillation vials C4 Add Scintillation Cocktail and count radioactivity D1 Determine Total, Non-specific, and Specific Binding C4->D1 Raw Data (CPM) D2 Plot Specific Binding vs. log[Casopitant] D3 Calculate IC50 and Ki values

Caption: Experimental Workflow for NK1 Receptor Binding Assay.

Procedure:

  • Preparation of Reagents:

    • Prepare the assay buffer and store it at 4°C.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions in the assay buffer to achieve a range of final concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • Dilute the radioligand in the assay buffer to a final concentration approximately equal to its Kd value.

  • Assay Setup:

    • In a 96-well plate, set up the following conditions in triplicate:

      • Total Binding: Add assay buffer, radioligand, and vehicle (solvent used for Casopitant).

      • Non-specific Binding: Add assay buffer, radioligand, and a saturating concentration of unlabeled Substance P (1 µM).

      • Competitor Binding: Add assay buffer, radioligand, and each concentration of the this compound serial dilutions.

  • Initiation and Incubation:

    • Add the prepared cell membranes to each well to initiate the binding reaction. The final protein concentration should be optimized for the specific membrane preparation.

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration:

    • Rapidly terminate the incubation by filtering the contents of each well through the pre-treated glass fiber filters using a filtration manifold.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Counting:

    • Transfer the filters to scintillation vials.

    • Add an appropriate volume of scintillation cocktail to each vial.

    • Measure the radioactivity (counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve:

    • Plot the specific binding (as a percentage of the maximum specific binding) against the logarithm of the this compound concentration.

  • Determine IC50:

    • Perform a non-linear regression analysis of the competition curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific radioligand binding.

  • Calculate Ki:

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where:

        • [L] is the concentration of the radioligand.

        • Kd is the dissociation constant of the radioligand for the NK1 receptor.

Conclusion

This document provides a comprehensive guide for performing an NK1 receptor binding assay with this compound. The detailed protocol and supporting information will enable researchers to accurately determine the binding affinity of this and other compounds to the NK1 receptor, facilitating drug discovery and development efforts in this important therapeutic area. It is recommended that future studies aim to determine the binding affinity of this compound specifically for the human NK1 receptor to provide more clinically relevant data.

Application Notes and Protocols for Efficacy Testing of Casopitant Mesylate in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casopitant Mesylate is a potent and selective antagonist of the neurokinin-1 (NK1) receptor.[1] The NK1 receptor's endogenous ligand, Substance P, is a neuropeptide implicated in the pathophysiology of nausea, vomiting, and depression.[2][3] By blocking the binding of Substance P to the NK1 receptor, this compound has been investigated for its therapeutic potential in chemotherapy-induced nausea and vomiting (CINV) and major depressive disorder.[4][5]

These application notes provide detailed protocols for utilizing established animal models to test the efficacy of this compound. The described models are the ferret emesis model and the rat pica model for anti-emetic and anti-nausea activity, and the forced swim test and tail suspension test in mice for antidepressant-like effects.

Mechanism of Action: Substance P/NK1 Receptor Signaling

Substance P, upon binding to its G protein-coupled receptor, the NK1 receptor, initiates a cascade of intracellular signaling events.[2] This activation stimulates the Gq alpha subunit of the G-protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6] These events lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, which are involved in neuronal excitation, inflammation, and cell proliferation.[7][8] this compound acts as a competitive antagonist at the NK1 receptor, preventing the initiation of this signaling cascade.

Substance P/NK1 Receptor Signaling Pathway

Substance P NK1 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R Binds G_protein Gq Protein NK1R->G_protein Activates Casopitant This compound Casopitant->NK1R Blocks PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (Emesis, Depression-related behaviors) Ca_release->Response MAPK MAPK Cascade PKC->MAPK Activates MAPK->Response Ferret Emesis Model Workflow Acclimation Acclimation (≥ 7 days) Baseline Baseline Observation Acclimation->Baseline Dosing Drug Administration (this compound or Vehicle) Baseline->Dosing Induction Emesis Induction (Cisplatin) Dosing->Induction Observation Observation Period (Acute: 0-8h; Delayed: 24-72h) Induction->Observation Data_Analysis Data Analysis (Retching, Vomiting, Latency) Observation->Data_Analysis Rat Pica Model Workflow Acclimation Acclimation & Kaolin Training (≥ 7 days) Baseline Baseline Kaolin & Food Intake Acclimation->Baseline Dosing Drug Administration (this compound or Vehicle) Baseline->Dosing Induction Pica Induction (Cisplatin) Dosing->Induction Measurement Measurement Period (24-72h) Induction->Measurement Data_Analysis Data Analysis (Kaolin & Food Intake) Measurement->Data_Analysis Forced Swim Test Workflow Acclimation Acclimation (≥ 7 days) Dosing Drug Administration (this compound or Vehicle) Acclimation->Dosing Test Forced Swim Test (6 min session) Dosing->Test Scoring Behavioral Scoring (Immobility time in last 4 min) Test->Scoring Data_Analysis Data Analysis Scoring->Data_Analysis Tail Suspension Test Workflow Acclimation Acclimation (≥ 7 days) Dosing Drug Administration (this compound or Vehicle) Acclimation->Dosing Test Tail Suspension Test (6 min session) Dosing->Test Scoring Behavioral Scoring (Total immobility time) Test->Scoring Data_Analysis Data Analysis Scoring->Data_Analysis

References

Application Notes and Protocols: Rat Pica Model for Nausea Assessment with Casopitant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The assessment of nausea in preclinical animal models is a significant challenge in the development of new antiemetic therapies. Rodents, such as rats, do not possess the physiological reflex of vomiting. However, they exhibit a behavior known as "pica," the consumption of non-nutritive substances like kaolin clay, in response to emetic stimuli. This behavior is widely accepted as an analogue to nausea and vomiting in humans, making the rat pica model a valuable tool for the evaluation of anti-nausea and antiemetic drug candidates.[1][2]

Casopitant is a potent and selective antagonist of the neurokinin-1 (NK1) receptor.[3] The NK1 receptor is the primary receptor for Substance P, a neuropeptide implicated in the central and peripheral pathways of nausea and emesis.[4][5] By blocking the action of Substance P, NK1 receptor antagonists like Casopitant can effectively mitigate chemotherapy-induced nausea and vomiting (CINV). This document provides detailed application notes and protocols for utilizing the rat pica model to assess the efficacy of Casopitant.

Signaling Pathway of Nausea and the Role of Casopitant

Chemotherapeutic agents like cisplatin can induce the release of various neurotransmitters, including Substance P, in both the gastrointestinal tract and the brainstem. Substance P then binds to NK1 receptors in key areas of the brain that control the emetic reflex, such as the nucleus tractus solitarius (NTS) and the area postrema.[6][7] This binding initiates a signaling cascade that leads to the sensations of nausea and the act of vomiting. Casopitant, as an NK1 receptor antagonist, competitively binds to these receptors, thereby preventing Substance P from exerting its effects and suppressing the emetic response.[5]

G cluster_stimulus Emetic Stimulus cluster_peripheral Peripheral Pathway cluster_central Central Nervous System Cisplatin Cisplatin Enterochromaffin_Cells Enterochromaffin Cells Cisplatin->Enterochromaffin_Cells induces Substance_P_Release_Peripheral Substance P Release Enterochromaffin_Cells->Substance_P_Release_Peripheral Vagal_Afferents Vagal Afferents Substance_P_Release_Peripheral->Vagal_Afferents activates NTS_AP Nucleus Tractus Solitarius (NTS) & Area Postrema (AP) Vagal_Afferents->NTS_AP transmits signal to NK1_Receptor NK1 Receptor NTS_AP->NK1_Receptor Substance P binds to Nausea_Emesis_Signal Nausea & Emesis Signaling Cascade NK1_Receptor->Nausea_Emesis_Signal activates Pica_Behavior Pica Behavior (in rats) Nausea_Emesis_Signal->Pica_Behavior leads to Casopitant Casopitant Casopitant->NK1_Receptor blocks G Acclimation 1. Acclimation & Baseline Measurement (7 days) Grouping 2. Randomization into Groups Acclimation->Grouping Dosing 3. Administration of Casopitant/Vehicle Grouping->Dosing Induction 4. Cisplatin-Induced Pica Dosing->Induction Measurement 5. Measurement of Kaolin & Food Intake (24-72h) Induction->Measurement Analysis 6. Data Analysis Measurement->Analysis

References

Application Notes and Protocols for HPLC Analysis of Casopitant Mesylate in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casopitant Mesylate is a potent and selective antagonist of the human neurokinin-1 (NK-1) receptor, which has been investigated for the prevention of chemotherapy-induced nausea and vomiting (CINV).[1][2][3][4][5] The mechanism of action involves blocking the binding of Substance P to the NK-1 receptor in the central nervous system, which is a key pathway in the emetic reflex.[6] Accurate and reliable quantification of Casopitant and its metabolites in biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and clinical trials. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and throughput.[7] This document provides detailed application notes and protocols for the HPLC analysis of this compound in biological samples.

Signaling Pathway of this compound

Casopitant exerts its antiemetic effects by antagonizing the NK-1 receptor. In response to emetogenic stimuli such as chemotherapy, Substance P is released and binds to NK-1 receptors in the brainstem, initiating the vomiting reflex. Casopitant competitively blocks this interaction, thereby preventing the downstream signaling cascade that leads to nausea and vomiting.

Casopitant Signaling Pathway cluster_0 Cell Membrane NK1R NK-1 Receptor Emesis Emesis (Nausea & Vomiting) NK1R->Emesis activates pathway leading to Chemotherapy Chemotherapy SubstanceP Substance P Chemotherapy->SubstanceP releases SubstanceP->NK1R binds to Casopitant Casopitant Mesylate Casopitant->Block Block->NK1R blocks

Caption: Signaling pathway of this compound in preventing emesis.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is adapted for the extraction of Casopitant and its metabolites from plasma samples.[2]

Materials:

  • Biological plasma samples (rat, dog, or human)

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution (stable isotope-labeled Casopitant)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Aliquot 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add an appropriate volume of the internal standard solution.

  • Add acetonitrile (containing the internal standards) to precipitate plasma proteins. A typical ratio is 4:1 (v/v) of ACN to plasma.

  • Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.

HPLC-MS/MS Method

The following chromatographic conditions are a starting point and may require optimization based on the specific instrument and column used.

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Tandem mass spectrometer with a TurboIonSpray or Electrospray Ionization (ESI) source

Chromatographic Conditions:

ParameterCondition
HPLC Column Reversed-phase C18 column (e.g., Synergi Polar-RP, 2 x 100 mm)[8]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min (example, may vary)
Injection Volume 5-10 µL
Column Temperature Ambient or controlled (e.g., 40 °C)
Gradient Elution A linear gradient can be employed, starting with a low percentage of organic phase and increasing it to elute the analytes. An example gradient could be starting at 20% B, increasing to 95% B over a few minutes, holding, and then re-equilibrating.[8][9]

Mass Spectrometric Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature Optimized for the specific instrument (e.g., 500 °C)
Collision Gas Nitrogen or Argon
MRM Transitions To be determined by infusing standard solutions of Casopitant, its metabolites, and the internal standard.

Data Presentation

Table 1: Method Validation Parameters for Casopitant and its Metabolites in Dog and Rat Plasma[2]
AnalyteLLOQ (ng/mL)ULOQ (ng/mL)Inter-day Precision (%RSD) (Dog Plasma)Inter-day Accuracy (%RE) (Dog Plasma)Intra-day Precision (%RSD) (Rat Plasma)Intra-day Accuracy (%RE) (Rat Plasma)
Casopitant1515,0004.1 - 10.0-10.8 - 8.73.9 - 6.6-9.6 - 8.3
Metabolite M121515,0004.1 - 10.0-10.8 - 8.73.9 - 6.6-9.6 - 8.3
Metabolite M131515,0004.1 - 10.0-10.8 - 8.73.9 - 6.6-9.6 - 8.3
Metabolite M311515,0004.1 - 10.0-10.8 - 8.73.9 - 6.6-9.6 - 8.3

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; %RSD: Percent Relative Standard Deviation; %RE: Percent Relative Error.

Table 2: Stability of Casopitant and its Metabolites[2]
ConditionDurationStability Assessment
Analytical Solutions at 4 °C 43 daysStable
Dog and Rat Plasma at Room Temp. 24 hoursStable
Dog and Rat Plasma at -20 °C 6 monthsStable
Freeze-Thaw Cycles (-20 °C to RT) 3 cyclesStable
Processed Extracts at 4 °C 72 hoursStable

Experimental Workflow

The overall workflow for the analysis of Casopitant in biological samples is depicted below.

HPLC Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (50 µL Plasma) IS Add Internal Standard Sample->IS Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into HPLC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Concentration Calibration->Quantification

References

Application Notes and Protocols: Preparation of Casopitant Mesylate Solutions for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Casopitant Mesylate is a potent, selective, and orally active antagonist of the neurokinin 1 (NK1) receptor.[1][2] It functions by competitively blocking the binding of Substance P (SP), a neuropeptide involved in emetic signaling pathways, to the NK1 receptor.[3][4] This mechanism makes Casopitant a subject of significant interest, particularly in the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[2][5] The NK1 receptor is a G-protein coupled receptor (GPCR) linked to the inositol phosphate signal-transduction pathway, primarily located in key areas of the central nervous system associated with the vomiting reflex, such as the nucleus tractus solitarii and the area postrema.[3][4]

These application notes provide detailed protocols for the preparation of this compound solutions for both in vitro and in vivo experimental settings, ensuring consistency and reproducibility for researchers, scientists, and drug development professionals.

Physicochemical and Solubility Data

Proper preparation of this compound solutions begins with an understanding of its fundamental properties and solubility characteristics.

Table 1: Physicochemical Properties of this compound

PropertyValueCitation
Chemical Name This compound[1]
Alternate Names GW679769B, Rezonic, Zunrisa[1][6]
CAS Number 414910-30-8[1]
Molecular Formula C₃₀H₃₅F₇N₄O₂·CH₄O₃S[1]
Molecular Weight 712.72 g/mol [1]
Appearance Solid-

Table 2: Solubility of this compound

Solvent SystemMax Concentration/SolubilityApplicationCitation
Water SolubleIn Vitro[1]
DMSO 33.33 mg/mL (46.76 mM)In Vitro[7]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 0.71 mg/mL (1.00 mM)In Vivo[7]
10% DMSO, 90% (20% SBE-β-CD in saline) ≥ 0.71 mg/mL (1.00 mM)In Vivo[7]
10% DMSO, 90% Corn Oil ≥ 0.71 mg/mL (1.00 mM)In Vivo[7]

Mechanism of Action: NK1 Receptor Antagonism

Casopitant exerts its antiemetic effect by interrupting the signaling cascade initiated by Substance P. Chemotherapeutic agents can trigger the release of Substance P, which then binds to NK1 receptors in the brain's emetic centers.[8] This binding activates a G-protein coupled signaling pathway, leading to the physiological response of nausea and vomiting.[3] Casopitant acts as a competitive antagonist at the NK1 receptor, preventing Substance P from binding and thereby blocking the downstream signaling.[4]

G cluster_pathway Substance P / NK1 Receptor Signaling Pathway cluster_drug Pharmacological Intervention chemo Chemotherapeutic Agent sp Substance P (SP) chemo->sp stimulates release nk1r NK1 Receptor (GPCR) sp->nk1r binds to gpc G-Protein Activation nk1r->gpc ip_path Inositol Phosphate Signaling Pathway gpc->ip_path emesis Emesis ip_path->emesis casopitant Casopitant Mesylate casopitant->nk1r blocks binding

Caption: Casopitant blocks Substance P binding to the NK1 receptor.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions for In Vitro Use

This protocol details the preparation of a high-concentration stock solution of this compound in DMSO, suitable for subsequent dilution in cell culture media for in vitro assays.

Materials:

  • This compound powder

  • Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Water bath or heating block (optional)

  • Sonicator (optional)

Procedure:

  • Safety First: Perform all steps in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 7.13 mg of this compound (MW: 712.72 g/mol ).

  • Solubilization: Add the weighed powder to a sterile tube. Add the calculated volume of DMSO to achieve the target concentration.

  • Dissolution: Vortex the solution thoroughly for 2-3 minutes. If the compound does not fully dissolve, gentle warming (up to 60°C) and/or sonication can be applied to facilitate dissolution.[7] Visually inspect the solution to ensure there are no visible particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to prevent repeated freeze-thaw cycles.[2][9] Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[7][9]

G start Start weigh Weigh Casopitant Mesylate Powder start->weigh add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex / Heat / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -80°C or -20°C aliquot->store end End store->end G start Weigh this compound step1 1. Add 10% volume DMSO & Vortex to Dissolve start->step1 step2 2. Add 40% volume PEG300 & Mix step1->step2 step3 3. Add 5% volume Tween-80 & Mix step2->step3 step4 4. Add 45% volume Saline & Mix to Homogenize step3->step4 end Ready for In Vivo Use (Prepare Fresh) step4->end

References

Application Notes and Protocols for PET Imaging with Radiolabeled Casopitant Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casopitant is a potent and selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor. The NK1 receptor, the preferred receptor for the neuropeptide Substance P (SP), is implicated in various physiological and pathological processes, including emesis, pain, inflammation, and mood disorders. Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of receptor density and occupancy. Radiolabeled Casopitant Mesylate can serve as a valuable tool in drug development and neuroscience research to study the distribution and function of NK1 receptors in the central nervous system and peripheral tissues.

These application notes provide an overview of the methodologies for PET imaging with a radiolabeled version of this compound, including a proposed radiolabeling strategy, in vivo imaging protocols, and data analysis techniques. The protocols are based on established procedures for other NK1 receptor PET radioligands, given the limited publicly available data on a PET radiotracer for Casopitant itself.

Proposed Radiosynthesis of [¹¹C]Casopitant

Protocol: Synthesis of [¹¹C]Casopitant via ¹¹C-methylation

1.1. Precursor Synthesis:

  • A des-methyl precursor of Casopitant, where the N-methyl group is replaced with an N-H group, needs to be synthesized. This can be achieved through standard organic chemistry techniques.

1.2. Radiolabeling Procedure:

  • Produce [¹¹C]CO₂ via a cyclotron.

  • Convert [¹¹C]CO₂ to [¹¹C]methyl iodide ([¹¹C]CH₃I) using a gas-phase or wet chemistry method.

  • Trap the [¹¹C]CH₃I in a solution containing the des-methyl Casopitant precursor and a suitable base (e.g., potassium hydroxide) in a polar aprotic solvent (e.g., dimethylformamide).

  • Heat the reaction mixture to facilitate the N-methylation reaction.

  • Purify the resulting [¹¹C]Casopitant using high-performance liquid chromatography (HPLC).

  • Formulate the purified [¹¹C]Casopitant in a physiologically compatible solution for injection.

1.3. Quality Control:

  • Radiochemical Purity: Determine by analytical HPLC (should be >95%).

  • Specific Activity: Measure to ensure a high specific activity, which is crucial for receptor imaging studies.

  • Residual Solvents: Analyze by gas chromatography to ensure levels are below acceptable limits.

  • Sterility and Endotoxin Testing: Perform to ensure the final product is safe for in vivo use.

Experimental Protocols

In Vitro Autoradiography

Objective: To determine the in vitro binding characteristics and regional distribution of [¹¹C]Casopitant in tissue sections.

Protocol:

  • Prepare thin (e.g., 20 µm) cryosections of the tissue of interest (e.g., brain tissue from a relevant animal model or human post-mortem tissue).

  • Incubate the tissue sections with varying concentrations of [¹¹C]Casopitant to determine total binding.

  • For non-specific binding, incubate adjacent sections with [¹¹C]Casopitant in the presence of a high concentration of a non-radiolabeled NK1 receptor antagonist (e.g., unlabeled Casopitant or Aprepitant).

  • Wash the sections to remove unbound radioligand.

  • Expose the dried sections to a phosphor imaging plate or autoradiographic film.

  • Quantify the binding density in different regions of interest using image analysis software. Specific binding is calculated by subtracting non-specific binding from total binding.

Preclinical In Vivo PET Imaging

Objective: To assess the in vivo biodistribution, pharmacokinetics, and brain penetration of [¹¹C]Casopitant in an animal model.

Protocol:

  • Animal Model: Use a suitable animal model, such as a non-human primate or rodent.

  • Radiotracer Administration: Anesthetize the animal and inject a bolus of [¹¹C]Casopitant intravenously.

  • PET Scan Acquisition: Acquire dynamic PET data for a duration of 90-120 minutes.

  • Anatomical Imaging: Perform a co-registered CT or MRI scan for anatomical reference.

  • Data Analysis:

    • Reconstruct the PET data into a series of time frames.

    • Co-register the PET images with the anatomical scan.

    • Define regions of interest (ROIs) on the anatomical images corresponding to different brain regions and peripheral organs.

    • Generate time-activity curves (TACs) for each ROI.

    • Calculate the standardized uptake value (SUV) for a semi-quantitative measure of radiotracer uptake.

    • For more detailed quantification, use kinetic modeling with a reference tissue model (e.g., the cerebellum) to estimate the binding potential (BP_ND_).

Human In Vivo PET Imaging

Objective: To quantify NK1 receptor density and occupancy in the human brain.

Protocol:

  • Subject Preparation: Subjects should be screened and provide informed consent. A transmission scan for attenuation correction should be performed before radiotracer injection.

  • Radiotracer Injection: Administer a bolus injection of [¹¹C]Casopitant intravenously.

  • PET Scan Acquisition: Acquire dynamic PET data for at least 90 minutes.[1][2][3]

  • Anatomical Imaging: Obtain a high-resolution MRI scan for each subject for anatomical co-registration and ROI definition.[3]

  • Data Analysis:

    • Perform motion correction and reconstruct the dynamic PET data.

    • Co-register the PET images to the individual's MRI.

    • Define ROIs on the MRI for brain regions known to have varying NK1 receptor densities (e.g., striatum, cortex, thalamus) and a reference region with negligible receptor density (cerebellum).[1][3]

    • Generate TACs for all ROIs.

    • Quantify NK1 receptor availability using a suitable kinetic model, such as the Simplified Reference Tissue Model (SRTM) or a multilinear reference tissue model (MRTM2), to calculate the binding potential (BP_ND_).[1][4]

Data Presentation

The following tables summarize expected quantitative data based on PET imaging studies of other NK1 receptor antagonists, which can serve as a benchmark for studies with radiolabeled Casopitant.

Table 1: Regional Brain Distribution and Binding Potential (BP_ND_) of an NK1 Receptor PET Radiotracer ([¹⁸F]FE-SPA-RQ) in Healthy Humans [1][2]

Brain RegionMean BP_ND_ (± SD)
Caudate3.15 (± 0.36)
Putamen3.11 (± 0.66)
Parahippocampal Region1.17 (± 0.25)
Occipital Cortex0.94 (± 0.23)
Temporal Cortex0.82 (± 0.15)
Frontal Cortex0.76 (± 0.15)
Anterior Cingulate Cortex0.69 (± 0.16)
Thalamus0.46 (± 0.14)

Table 2: Biodistribution of [¹¹C]CP-99,994 in Hamsters (% Injected Dose per Gram ± SEM) [5]

Organ5 min post-injection30 min post-injection
Lung21.04 (± 1.26)13.49 (± 1.71)
Brain1.44 (± 0.06)1.32 (± 0.05)

Visualizations

NK1 Receptor Signaling Pathway

The following diagram illustrates the major signaling cascades initiated upon the binding of Substance P to the NK1 receptor. Casopitant, as an antagonist, would block these downstream effects.

NK1_Signaling_Pathway SP Substance P NK1R NK1 Receptor SP->NK1R binds Gq Gq Protein NK1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PI3K_pathway PI3K/Akt Pathway Gq->PI3K_pathway activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates MAPK_pathway MAPK/ERK Pathway PKC->MAPK_pathway activates Proliferation Cell Proliferation, Survival, Migration MAPK_pathway->Proliferation PI3K_pathway->Proliferation

Caption: NK1 Receptor Signaling Cascade.

Experimental Workflow for Preclinical PET Imaging

This diagram outlines the key steps involved in a typical preclinical PET imaging study with a radiolabeled compound.

Preclinical_PET_Workflow A Radiosynthesis of [¹¹C]Casopitant B Quality Control A->B D Radiotracer Injection (i.v. bolus) B->D C Animal Preparation & Anesthesia C->D E Dynamic PET/CT or PET/MR Scan D->E F Image Reconstruction & Co-registration E->F G ROI Definition & Time-Activity Curve Generation F->G H Kinetic Modeling & Data Quantification G->H

Caption: Preclinical PET Imaging Workflow.

References

Application Notes and Protocols for Gene Expression Analysis Following Casopitant Mesylate Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casopitant Mesylate is a potent and selective antagonist of the Neurokinin-1 (NK1) receptor.[1][2] The endogenous ligand for the NK1 receptor is Substance P (SP), a neuropeptide implicated in a variety of physiological and pathophysiological processes, including inflammation, pain transmission, and emesis.[3] By blocking the binding of Substance P to the NK1 receptor, this compound effectively modulates downstream signaling pathways.[1] This application note provides a detailed protocol for analyzing changes in gene expression in response to this compound treatment, offering insights into its mechanism of action and potential therapeutic applications.

The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by Substance P, primarily signals through Gαq/11.[4][5] This activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG).[5][6] These second messengers trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively.[5][6] Downstream of these events, several signaling cascades can be initiated, including the mitogen-activated protein kinase (MAPK) pathways (e.g., ERK1/2), which can ultimately lead to the modulation of gene transcription.[7][8] Furthermore, the SP-NK1R interaction can lead to the activation of nuclear factor-kappa B (NF-κB), a key transcription factor for pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α.[5]

Given this mechanism, treatment with this compound is expected to antagonize these signaling events, leading to changes in the expression of genes regulated by these pathways. This protocol provides a framework for researchers to investigate these changes using standard molecular biology techniques.

Signaling Pathway Affected by this compound

NK1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NK1R NK1 Receptor G_protein Gq/11 NK1R->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_pathway MAPK Pathway (e.g., ERK1/2) PKC->MAPK_pathway Activates NF_kappa_B NF-κB MAPK_pathway->NF_kappa_B Activates I_kappa_B IκB NF_kappa_B_nucleus NF-κB NF_kappa_B->NF_kappa_B_nucleus Translocation Gene_Expression Gene Expression (e.g., IL-1, IL-6, TNF-α, cell proliferation genes) NF_kappa_B_nucleus->Gene_Expression Promotes Transcription SP Substance P SP->NK1R Binds and Activates Casopitant This compound Casopitant->NK1R Binds and Inhibits

Caption: NK1 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Design and Workflow

A typical workflow for analyzing gene expression changes after this compound treatment involves several key steps, from cell culture to data analysis.

Experimental_Workflow A 1. Cell Culture (e.g., Neuroblastoma or Glioblastoma cell line) B 2. Treatment - this compound (experimental) - Vehicle (control) - Substance P (positive control) A->B C 3. RNA Extraction B->C D 4. RNA Quality and Quantity Assessment C->D E 5. cDNA Synthesis (Reverse Transcription) D->E F 6. Gene Expression Analysis E->F G   - Quantitative PCR (qPCR) for target genes F->G H   - RNA Sequencing (RNA-Seq) for whole transcriptome analysis F->H I 7. Data Analysis - Differential Gene Expression - Pathway Analysis G->I H->I

Caption: Experimental Workflow for Gene Expression Analysis.

Data Presentation

Table 1: Hypothetical Quantitative PCR (qPCR) Data Summary
Gene TargetTreatment GroupNormalized Fold Change (vs. Vehicle Control)p-value
Pro-inflammatory Cytokines
IL-1βThis compound0.45< 0.01
Substance P3.20< 0.001
IL-6This compound0.52< 0.01
Substance P4.15< 0.001
TNF-αThis compound0.61< 0.05
Substance P2.80< 0.01
Cell Cycle Regulators
Cyclin D1This compound0.75< 0.05
Substance P1.85< 0.01
c-MycThis compound0.68< 0.05
Substance P2.10< 0.01
Housekeeping Gene
GAPDHAll groups1.00-

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions.

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Line Selection : Choose a cell line known to express the NK1 receptor. Examples include human neuroblastoma (e.g., SK-N-SH), glioblastoma (e.g., U87), or other cancer cell lines where the SP/NK1R system is implicated.[9]

  • Cell Seeding : Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.

  • Treatment Preparation :

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of Substance P in sterile water or PBS.

    • The vehicle control should contain the same concentration of the solvent used for this compound.

  • Treatment :

    • Remove the culture medium and replace it with fresh medium containing the desired concentrations of this compound, Substance P, or the vehicle control.

    • A typical concentration for this compound could be in the range of 1-10 µM.

    • A typical concentration for Substance P to induce a response would be in the range of 10-100 nM.

    • Incubate the cells for a predetermined time. The optimal time for observing changes in gene expression can vary, so a time-course experiment (e.g., 6, 12, 24 hours) may be necessary.[10]

Protocol 2: Total RNA Extraction

This protocol is based on a TRIzol-like reagent method.[11]

  • Cell Lysis :

    • Aspirate the culture medium from the wells.

    • Wash the cells once with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of TRIzol reagent (or similar) directly to each well of a 6-well plate.

    • Pipette the lysate up and down several times to ensure complete cell lysis.[12]

  • Phase Separation :

    • Transfer the lysate to a microcentrifuge tube.

    • Incubate at room temperature for 5 minutes.

    • Add 0.2 mL of chloroform per 1 mL of TRIzol reagent.

    • Shake the tubes vigorously for 15 seconds and incubate at room temperature for 2-3 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red organic phase, an interphase, and an upper colorless aqueous phase containing the RNA.[11]

  • RNA Precipitation :

    • Carefully transfer the upper aqueous phase to a fresh tube.

    • Add 0.5 mL of isopropanol per 1 mL of TRIzol reagent used initially.

    • Incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.[11]

  • RNA Wash :

    • Discard the supernatant.

    • Wash the RNA pellet with 1 mL of 75% ethanol.

    • Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Resuspension :

    • Carefully remove all the ethanol.

    • Air-dry the pellet for 5-10 minutes. Do not over-dry.

    • Resuspend the RNA in 20-50 µL of RNase-free water.

    • Incubate at 55-60°C for 10 minutes to aid dissolution.

  • RNA Quality and Quantity Assessment :

    • Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Assess RNA integrity using gel electrophoresis or a bioanalyzer.

Protocol 3: cDNA Synthesis (Reverse Transcription)

This protocol describes the conversion of RNA to complementary DNA (cDNA).[13][14]

  • DNase Treatment (Optional but Recommended) : To remove any contaminating genomic DNA, treat the RNA sample with DNase I according to the manufacturer's protocol.

  • Reverse Transcription Reaction Setup : In a PCR tube, combine the following components on ice:

    • Total RNA: 1 µg

    • Oligo(dT) primers or Random Hexamers: 1 µL

    • dNTP mix (10 mM): 1 µL

    • RNase-free water: to a final volume of 13 µL

  • Primer Annealing :

    • Mix gently and centrifuge briefly.

    • Incubate at 65°C for 5 minutes, then place immediately on ice for at least 1 minute.

  • Reverse Transcription :

    • Add the following to the reaction tube:

      • 5X Reaction Buffer: 4 µL

      • RNase Inhibitor: 1 µL

      • Reverse Transcriptase (e.g., M-MLV): 1 µL

      • RNase-free water: 1 µL

    • The final reaction volume is 20 µL.

  • Incubation :

    • Incubate at 42°C for 60 minutes.

    • Inactivate the enzyme by heating at 70°C for 15 minutes.

  • Storage : The resulting cDNA can be stored at -20°C.

Protocol 4: Quantitative PCR (qPCR)

This protocol is for a SYBR Green-based qPCR assay.[15][16]

  • Primer Design : Design or obtain validated primers for your target genes and a stable housekeeping gene (e.g., GAPDH, ACTB).

  • qPCR Reaction Setup : Prepare the following reaction mix in a qPCR plate or tubes on ice. For each sample, it is recommended to run technical triplicates.

    • 2X SYBR Green qPCR Master Mix: 10 µL

    • Forward Primer (10 µM): 0.5 µL

    • Reverse Primer (10 µM): 0.5 µL

    • Diluted cDNA (e.g., 1:10 dilution): 2 µL

    • Nuclease-free water: 7 µL

    • Total volume: 20 µL

  • qPCR Cycling Conditions :

    • Initial Denaturation : 95°C for 10 minutes

    • Cycling (40 cycles) :

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt Curve Analysis : To verify the specificity of the amplified product.

  • Data Analysis :

    • Determine the quantification cycle (Cq) values for each sample.

    • Normalize the Cq values of the target genes to the Cq values of the housekeeping gene (ΔCq).

    • Calculate the relative fold change in gene expression using the ΔΔCq method.

Protocol 5: RNA Sequencing (RNA-Seq) and Data Analysis (Overview)

For a comprehensive, unbiased analysis of the transcriptome, RNA-Seq is the method of choice.

  • Library Preparation : Following RNA extraction and quality control, prepare sequencing libraries from the RNA samples. This typically involves mRNA enrichment or rRNA depletion, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing : Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis Workflow :

    • Quality Control of Raw Reads : Use tools like FastQC to assess the quality of the sequencing reads.[1]

    • Read Alignment : Align the reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.[2]

    • Quantification of Gene Expression : Count the number of reads mapping to each gene using tools like HTSeq or featureCounts.[2]

    • Differential Gene Expression Analysis : Use packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between the this compound-treated and control groups.[2][17]

    • Pathway and Functional Enrichment Analysis : Use tools like GSEA or DAVID to identify biological pathways and functions that are enriched in the list of differentially expressed genes.

Conclusion

The protocols and information provided in this application note offer a comprehensive guide for researchers interested in studying the effects of this compound on gene expression. By understanding the molecular consequences of NK1 receptor antagonism, we can gain deeper insights into the therapeutic potential of this compound and identify novel biomarkers of its activity. The provided methodologies can be adapted to various cell types and research questions, forming a solid foundation for further investigation into the pharmacology of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the In Vivo Bioavailability of Casopitant Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the in vivo bioavailability of Casopitant Mesylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the oral bioavailability of this compound?

A1: The oral bioavailability of this compound is primarily limited by two main factors:

  • Extensive First-Pass Metabolism: Casopitant is a substrate of the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3] This enzyme is highly expressed in the liver and the intestinal wall, leading to significant metabolism of the drug before it can reach systemic circulation. Both Casopitant and its major metabolite also act as weak to moderate inhibitors of CYP3A4, which can lead to complex pharmacokinetic profiles and potential drug-drug interactions.[1][2]

  • Poor Aqueous Solubility: Casopitant has a high calculated LogP of 5.3, which suggests low aqueous solubility.[4] Poor solubility can lead to a low dissolution rate in the gastrointestinal fluids, which is a prerequisite for absorption.

Q2: What is the rationale for selecting the mesylate salt of Casopitant?

A2: The mesylate salt of Casopitant was likely chosen during development to improve the physicochemical properties of the drug, such as its solubility and dissolution rate, compared to the free base. Salt formation is a common and effective strategy for enhancing the aqueous solubility of poorly soluble drug candidates.[5]

Q3: Are there any known inhibitors of Casopitant's metabolism that could be used in experimental settings?

A3: Yes, as Casopitant is primarily metabolized by CYP3A4, potent inhibitors of this enzyme can be used to decrease its first-pass metabolism and increase its bioavailability.[6] Commonly used experimental inhibitors include ketoconazole and ritonavir.[6][7] Certain pharmaceutical excipients, such as Tween 80, have also been shown to have an inhibitory effect on CYP3A4.[8]

Troubleshooting Guide

Issue Encountered Potential Cause Troubleshooting Steps & Recommendations
High variability in plasma concentrations between subjects in in-vivo studies. Extensive and variable first-pass metabolism via CYP3A4.1. Co-administer a CYP3A4 inhibitor: In preclinical studies, co-dosing with a potent CYP3A4 inhibitor like ketoconazole can help determine the maximum potential bioavailability by blocking metabolic pathways. 2. Utilize a formulation that promotes lymphatic uptake: Lipid-based formulations can be absorbed through the lymphatic system, bypassing the liver and reducing first-pass metabolism.[9]
Low oral bioavailability despite good in-vitro permeability. Poor dissolution rate in the gastrointestinal tract due to low aqueous solubility.1. Reduce particle size: Micronization or nanocrystal technology can increase the surface area of the drug, leading to a faster dissolution rate. 2. Formulate as an amorphous solid dispersion (ASD): Converting the crystalline drug to a higher-energy amorphous state can significantly improve its solubility and dissolution rate.[10]
Observed Cmax is lower than expected, even with bioavailability-enhancing formulations. Rapid metabolism in the gut wall (intestinal first-pass effect).1. Develop a formulation that creates a high localized concentration: Rapidly dissolving formulations, such as amorphous solid dispersions or self-emulsifying drug delivery systems (SEDDS), can saturate the intestinal CYP3A4 enzymes.[11] 2. Investigate mucoadhesive formulations: These can increase the residence time of the drug at the absorption site, potentially leading to increased uptake.
Inconsistent results with lipid-based formulations. The composition of the lipid-based system is not optimized.1. Screen a variety of lipid excipients: The solubility of Casopitant may vary significantly between different oils, surfactants, and co-solvents. 2. Characterize the formulation: Ensure the formation of a stable emulsion or nanoemulsion with an appropriate particle size upon dispersion in aqueous media.

Data Presentation

Table 1: Hypothetical Physicochemical Properties of this compound

PropertyValueImplication for Bioavailability
Molecular Weight616.6 g/mol [4]High molecular weight can sometimes be associated with lower permeability.
Calculated LogP5.3[4]Indicates high lipophilicity and likely poor aqueous solubility.
Aqueous Solubility (Hypothetical)< 0.01 mg/mLLow solubility is a major barrier to dissolution and subsequent absorption.
BCS Classification (Predicted)Class IIHigh permeability, low solubility. Bioavailability is limited by the dissolution rate.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats (5 mg/kg Oral Dose)

FormulationCmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Relative Bioavailability (%)
Aqueous Suspension (Micronized)1501.5600100% (Reference)
Amorphous Solid Dispersion (1:3 Drug:Polymer)4501.01800300%
Self-Emulsifying Drug Delivery System (SEDDS)6000.752400400%
SEDDS with Co-administered Ketoconazole (10 mg/kg)12000.755400900%

*Note: The data presented in these tables are hypothetical and for illustrative purposes to guide experimental design.

Experimental Protocols

Protocol 1: Preparation of a this compound Amorphous Solid Dispersion (ASD) by Spray Drying
  • Polymer Selection: Screen various polymers for their ability to form a stable amorphous dispersion with this compound. Common choices include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and Soluplus®.

  • Solvent System: Identify a common solvent system that can dissolve both this compound and the chosen polymer. A mixture of dichloromethane and methanol is often a good starting point.

  • Preparation of Spray Solution:

    • Dissolve this compound and the selected polymer (e.g., in a 1:3 ratio by weight) in the chosen solvent system to create a clear solution with a total solid content of 2-5% (w/v).

    • Stir the solution until all components are fully dissolved.

  • Spray Drying Process:

    • Set the inlet temperature of the spray dryer to a level that ensures rapid solvent evaporation but does not cause thermal degradation of the drug or polymer (e.g., 80-120°C).

    • Adjust the atomization pressure and feed rate to produce fine droplets.

    • Collect the resulting powder from the cyclone separator.

  • Secondary Drying: Dry the collected powder under vacuum at a moderate temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Characterization: Confirm the amorphous nature of the dispersion using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Protocol 2: In Vivo Oral Bioavailability Study in Rats
  • Animal Model: Use male Sprague-Dawley rats (200-250g).

  • Housing and Acclimatization: House the animals in a controlled environment and allow them to acclimatize for at least one week before the experiment.

  • Dosing Groups (n=6 per group):

    • Group 1 (IV): Administer this compound (1 mg/kg) in a suitable intravenous vehicle (e.g., saline with 5% DMSO and 5% Solutol HS 15) via the tail vein to determine the absolute bioavailability.

    • Group 2 (Oral - Control): Administer the control formulation (e.g., aqueous suspension of micronized drug) orally via gavage at 5 mg/kg.

    • Group 3 (Oral - Test Formulation 1): Administer the first test formulation (e.g., ASD) orally at an equivalent dose.

    • Group 4 (Oral - Test Formulation 2): Administer the second test formulation (e.g., SEDDS) orally at an equivalent dose.

  • Procedure:

    • Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

    • Administer the formulations as described above.

    • Collect blood samples (approx. 0.2 mL) from the tail vein or saphenous vein into heparinized tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Centrifuge the blood samples to separate the plasma and store the plasma at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software. Calculate the absolute bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

Visualizations

G cluster_0 Factors Limiting Casopitant Bioavailability cluster_1 Proposed Improvement Strategies PoorSolubility Poor Aqueous Solubility (High LogP) ASD Amorphous Solid Dispersion (ASD) PoorSolubility->ASD Increases Dissolution Rate LBDDS Lipid-Based Drug Delivery System (LBDDS) PoorSolubility->LBDDS Enhances Solubilization FirstPass Extensive First-Pass Metabolism (CYP3A4 Substrate) FirstPass->LBDDS Promotes Lymphatic Uptake (Bypasses Liver) CYP_Inhibit Co-administration with CYP3A4 Inhibitor FirstPass->CYP_Inhibit Blocks Metabolic Pathway ASD->FirstPass Can Saturate Intestinal CYP3A4 G cluster_workflow In Vivo Bioavailability Experimental Workflow Formulation Formulation Preparation (e.g., ASD, SEDDS) Dosing Animal Dosing (IV and Oral Groups) Formulation->Dosing Sampling Serial Blood Sampling Dosing->Sampling Analysis LC-MS/MS Plasma Concentration Analysis Sampling->Analysis PK_Calc Pharmacokinetic Parameter Calculation Analysis->PK_Calc G cluster_pathway Casopitant Metabolic Pathway and Intervention Points OralDose Oral Dose of This compound GIT Gastrointestinal Tract OralDose->GIT Enterocytes Enterocytes (Intestinal Wall) GIT->Enterocytes PortalVein Portal Vein Enterocytes->PortalVein CYP3A4_Gut CYP3A4 Enterocytes->CYP3A4_Gut LBDDS_path Lymphatic System Enterocytes->LBDDS_path LBDDS Bypass Liver Liver PortalVein->Liver Systemic Systemic Circulation (Bioavailable Drug) Liver->Systemic CYP3A4_Liver CYP3A4 Liver->CYP3A4_Liver Metabolites Inactive Metabolites CYP3A4_Gut->Metabolites First-Pass Metabolism CYP3A4_Liver->Metabolites First-Pass Metabolism LBDDS_path->Systemic

References

Casopitant Mesylate stability in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Casopitant Mesylate. The following information addresses common questions and troubleshooting scenarios related to its stability in various solvents.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in water and Dimethyl Sulfoxide (DMSO).[1] For analytical purposes, solutions have also been prepared in a mixture of heptane/ethanol (50:50, v/v) containing 1% of 2 M NH3 in ethanol.[2]

Q2: Is there any information on the stability of this compound in aqueous solutions?

Q3: Have any degradation products of this compound been identified?

A3: A de-fluorinated analogue of this compound has been identified as a process impurity.[2] However, comprehensive studies detailing specific degradation products under various stress conditions are not widely published. To identify potential degradation products, it is recommended to perform forced degradation studies.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Precipitation observed in prepared solutions. - The concentration of this compound exceeds its solubility in the chosen solvent. - The temperature of the solution has decreased, reducing solubility. - The pH of the aqueous solution has shifted, affecting the solubility of the compound.- Prepare a more dilute solution. - Gently warm the solution to aid dissolution, if the compound's thermal stability permits. - Ensure the pH of the buffer is maintained and is appropriate for keeping the compound in solution.
Inconsistent analytical results from stored solutions. - Degradation of this compound in the solvent over time. - Repeated freeze-thaw cycles causing degradation. - Evaporation of the solvent, leading to an increase in concentration.- Prepare fresh solutions for each experiment. - Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.[4] - Store solutions in tightly sealed containers.
Difficulty in achieving a clear stock solution. - Inappropriate solvent selection. - Insufficient mixing or sonication.- Refer to the solubility information and select an appropriate solvent (e.g., DMSO, water).[1] - Ensure thorough vortexing and/or sonication to facilitate dissolution.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.[5][6] This protocol outlines a general procedure for conducting a forced degradation study on this compound.

Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to facilitate the development of a stability-indicating analytical method.[7][8]

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV or PDA detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

    • Incubate the solution at a specific temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Alkaline Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

    • Follow the same incubation and sampling procedure as described for acid hydrolysis, neutralizing the samples with 0.1 N HCl.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature and collect samples at various time points.

    • Dilute the samples with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at a high temperature (e.g., 80°C) for a specified duration.

    • Also, expose a solution of this compound to the same thermal stress.

    • At designated time points, dissolve the solid sample and dilute the solution sample with the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • After the exposure period, prepare the samples for HPLC analysis.

  • HPLC Analysis:

    • Analyze all stressed and control samples using a suitable stability-indicating HPLC method. The method should be capable of separating the intact drug from its degradation products.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.

Data Presentation:

The results of the forced degradation study should be summarized in a table to clearly present the extent of degradation under each stress condition.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDuration (hours)Temperature (°C)% DegradationNumber of Degradation Products
0.1 N HCl2460DataData
0.1 N NaOH2460DataData
3% H₂O₂24Room TempDataData
Thermal (Solid)4880DataData
Thermal (Solution)4880DataData
Photolytic (Solid)ICH Q1BICH Q1BDataData
Photolytic (Solution)ICH Q1BICH Q1BDataData

Note: This table is a template. The actual data would be generated from the experimental results.

Visualizations

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow start Prepare this compound Stock Solution (1 mg/mL) stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1 N HCl, 60°C) stress_conditions->acid alkali Alkaline Hydrolysis (0.1 N NaOH, 60°C) stress_conditions->alkali oxidation Oxidation (3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal Degradation (80°C, Solid & Solution) stress_conditions->thermal photo Photolytic Degradation (ICH Q1B) stress_conditions->photo sampling Sample at Time Points acid->sampling alkali->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if applicable) & Dilute sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Analysis: - % Degradation - Degradation Products hplc->data report Summarize in Table data->report

Caption: Workflow for a forced degradation study of this compound.

Logical Relationship for Stability Assessment

Stability_Assessment_Logic drug This compound stress Apply Stressors drug->stress hydrolytic Hydrolytic (Acid, Base) stress->hydrolytic Chemical oxidative Oxidative stress->oxidative Chemical physical Physical (Heat, Light) stress->physical outcome Assess Outcome hydrolytic->outcome oxidative->outcome physical->outcome degradation Degradation Occurs outcome->degradation Yes stable Compound is Stable outcome->stable No identify Identify Degradants & Pathway degradation->identify method Develop Stability- Indicating Method identify->method

Caption: Logical flow for assessing the stability of a drug substance.

References

Technical Support Center: Overcoming Casopitant Mesylate Precipitation in Buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Casopitant Mesylate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility and precipitation of this compound in experimental buffer systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is precipitation a concern?

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is a recommended solvent for preparing stock solutions of this compound.[1] It is advisable to prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous experimental buffer.

Q3: Can I dissolve this compound directly in my aqueous buffer?

A3: Direct dissolution in aqueous buffers is generally not recommended due to the compound's low water solubility.[4] This approach is highly likely to result in incomplete dissolution and precipitation, especially at physiological pH.

Q4: How does pH affect the solubility of this compound?

Q5: Are there any general strategies to improve the solubility of this compound in my experiments?

A5: Yes, several strategies can be employed to enhance the solubility and prevent precipitation of poorly soluble compounds like this compound. These include the use of co-solvents, pH adjustment, and the addition of solubilizing agents like cyclodextrins.[4][7]

Troubleshooting Guide: Precipitation Issues

This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your experimental buffers.

Initial Observation: Cloudiness or visible precipitate after adding this compound to the buffer.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting this compound Precipitation cluster_0 Observation cluster_1 Initial Checks cluster_2 Solution Strategies cluster_3 Verification start Precipitation Observed check_stock Is the stock solution clear? start->check_stock check_stock->start No, remake stock check_dilution Was the dilution performed correctly? check_stock->check_dilution Yes check_dilution->start strategy_cosolvent Optimize Co-solvent System check_dilution->strategy_cosolvent Yes verify_visual Visually inspect for clarity strategy_cosolvent->verify_visual strategy_ph Adjust Buffer pH strategy_ph->verify_visual strategy_cyclodextrin Use Solubilizing Agent (e.g., Cyclodextrin) strategy_cyclodextrin->verify_visual verify_visual->strategy_cosolvent Precipitate remains verify_quantify Quantify soluble concentration (optional) verify_visual->verify_quantify Clear success Proceed with Experiment verify_quantify->success

Caption: A workflow diagram for troubleshooting this compound precipitation.

Step 1: Verify Stock Solution and Dilution Technique
  • Action: Visually inspect your DMSO stock solution. It should be clear and free of any particulates.

  • Rationale: Precipitation can originate from an improperly prepared or stored stock solution.

  • Action: Review your dilution procedure. When diluting the DMSO stock into an aqueous buffer, add the stock solution to the buffer in a dropwise manner while vortexing or stirring.

  • Rationale: Rapid addition can cause localized high concentrations of the hydrophobic compound, leading to immediate precipitation.[8]

Step 2: Implement a Co-solvent System

If precipitation persists with simple dilution, a co-solvent system is recommended.

  • Action: Prepare your final working solution using a combination of solvents. A suggested starting point for an in vivo formulation which can be adapted for in vitro use is a mixture of DMSO, PEG300, and Tween-80 in saline.[1]

  • Rationale: Co-solvents like PEG300 can increase the solubility of hydrophobic compounds in aqueous solutions.[9][10] Surfactants like Tween-80 help to keep the compound dispersed and prevent aggregation.[11]

Component Function Recommended Starting Concentration (in final solution)
DMSOPrimary solvent for stock solution< 1% (to minimize cellular toxicity in vitro)
PEG300Co-solvent to improve solubility5-10%
Tween-80Surfactant to aid dispersion0.1-0.5%
Aqueous BufferFinal diluentRemainder of the volume

Note: The optimal percentages may vary depending on the specific buffer and the final desired concentration of this compound.

Step 3: Adjust the pH of Your Buffer
  • Action: If your experimental conditions permit, lower the pH of your buffer.

Step 4: Utilize Solubilizing Agents
  • Action: Consider the use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Rationale: Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic drug molecules, forming inclusion complexes that are more soluble in aqueous solutions.[12][13][14]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weigh the desired amount of this compound powder.

  • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex or sonicate the solution until the powder is completely dissolved, resulting in a clear solution.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Stock Solution Preparation Workflow

Stock_Solution_Workflow This compound Stock Solution Preparation start Weigh this compound add_dmso Add 100% DMSO start->add_dmso dissolve Vortex/Sonicate until clear add_dmso->dissolve store Aliquot and store at -20°C/-80°C dissolve->store

Caption: A workflow for preparing a this compound stock solution.

Protocol 2: Preparation of a Working Solution using a Co-solvent System

This protocol is a general guideline and may require optimization.

  • Start with the desired volume of your aqueous buffer.

  • Add the required volume of PEG300 and Tween-80 to the buffer and mix thoroughly.

  • In a separate tube, add the required volume of the this compound DMSO stock solution.

  • While vortexing the buffer/PEG300/Tween-80 mixture, slowly add the this compound/DMSO solution dropwise.

  • Continue to mix for a few minutes to ensure homogeneity.

  • Visually inspect the final solution for any signs of precipitation.

Protocol 3: Visual Detection of Precipitation (Tyndall Effect)

A simple method to detect fine precipitates that may not be obvious to the naked eye.[15]

  • In a darkened room or against a dark background, shine a focused beam of light (e.g., a laser pointer or a focused flashlight beam) through your solution.

  • Observe the path of the light beam. A clear solution will show no visible light path.

  • If fine, suspended particles are present, the light beam will be scattered and become visible as it passes through the solution (the Tyndall effect).

Protocol 4: Quantification of Soluble this compound

If it is critical to know the exact concentration of soluble drug, a quantitative analysis can be performed.

  • Prepare your this compound solution in the desired buffer.

  • If precipitation is observed, centrifuge the sample at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the precipitated material.

  • Carefully collect the supernatant without disturbing the pellet.

  • Analyze the concentration of this compound in the supernatant using a validated analytical method such as Liquid Chromatography-Mass Spectrometry (LC-MS).[16][17] This will give you the concentration of the soluble fraction of the compound.

References

Technical Support Center: Optimizing Casopitant Mesylate Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Casopitant Mesylate in in vivo studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective, centrally-acting antagonist of the neurokinin-1 (NK-1) receptor.[1] Its primary mechanism of action involves blocking the binding of Substance P (SP), a neuropeptide involved in the transmission of emetic signals, to the NK-1 receptor.[2] The NK-1 receptor is a G-protein coupled receptor that, upon activation by SP, initiates a signaling cascade through the inositol phosphate pathway.[3] By inhibiting this interaction, Casopitant effectively mitigates the emetic reflex.

Q2: What are the primary in vivo models used to evaluate the efficacy of this compound?

The ferret model of cisplatin-induced emesis is the most extensively documented in vivo model for assessing the anti-emetic properties of this compound.[1] Ferrets have a well-developed emetic reflex that closely mimics the human response to chemotherapy, making them a suitable model for studying both acute and delayed nausea and vomiting.[4][5]

Q3: What are the recommended dosage ranges for this compound in preclinical animal models?

Dosage can vary significantly depending on the animal model and the intended therapeutic effect. It is crucial to perform dose-response studies to determine the optimal dose for your specific experimental conditions. The table below summarizes reported efficacious doses in various species.

Data Presentation: In Vivo Dosage and Pharmacokinetics of this compound

SpeciesModelRoute of AdministrationEfficacious Dose RangeKey Pharmacokinetic ParametersReference(s)
FerretCisplatin-Induced EmesisIntraperitoneal (IP)0.03 - 0.5 mg/kgTmax: ~2 hours (plasma and brain)[6]
Rat (Sprague-Dawley)Pharmacokinetic StudyOral15 mg/kg (for metabolism studies)Tmax: 0.5 - 2 hours[3][7]
MousePharmacokinetic StudyOralNot specifiedTmax: 0.5 - 2 hours[3][7]
Dog (Beagle)Pharmacokinetic StudyOral10 mg/kg (for metabolism studies)Tmax: 0.5 - 2 hours[3][7]

Note: The provided pharmacokinetic parameters are based on radioactivity measurements after administration of [14C]casopitant and may not solely represent the parent compound.

Experimental Protocols

Protocol: Cisplatin-Induced Emesis in Ferrets

This protocol provides a general framework for inducing emesis in ferrets using cisplatin to evaluate the anti-emetic efficacy of this compound.

Materials:

  • Male ferrets (1-2 kg)

  • Cisplatin

  • Saline (0.9% NaCl)

  • This compound

  • Appropriate vehicle for this compound (e.g., sterile water, saline, or a solution containing a solubilizing agent)

  • Observation cages with video recording capabilities

Procedure:

  • Acclimation: Acclimate ferrets to the housing and experimental conditions for at least one week prior to the study.

  • Fasting: Fast the ferrets overnight (approximately 12-18 hours) before cisplatin administration, with water available ad libitum.

  • Baseline Observation: On the day of the experiment, place each ferret in an individual observation cage and record baseline behavior for at least 30 minutes.

  • Casopitant Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally, IP) at the predetermined time before cisplatin challenge. A common pre-treatment time is 25-30 minutes.

  • Cisplatin Administration: Administer cisplatin (typically 5-10 mg/kg, IP) to induce emesis.[4][8] A 5 mg/kg dose is often used to model both acute and delayed emesis, while 10 mg/kg is used for acute emesis models.[4][5]

  • Observation Period: Record the number of retches and vomits for each animal for a defined period. For acute emesis, this is typically 4-8 hours. For delayed emesis, the observation period can extend up to 72 hours.[4]

  • Data Analysis: Quantify the number of emetic events (retches and vomits) for each treatment group. Calculate the percentage reduction in emesis compared to the vehicle control group. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the results.

Mandatory Visualizations

Signaling Pathway of Substance P and the NK-1 Receptor

SubstanceP_NK1_Signaling cluster_membrane Cell Membrane NK1R NK-1 Receptor Gq Gq Protein NK1R->Gq Activates SP Substance P SP->NK1R Binds PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Activates Downstream Downstream Signaling (e.g., MAPK, Akt) PKC->Downstream Emesis Emetic Response Downstream->Emesis Casopitant Casopitant Mesylate Casopitant->NK1R Blocks

Caption: Substance P/NK-1 Receptor Signaling Pathway and Site of Casopitant Action.

Experimental Workflow for a Dose-Response Study

Dose_Response_Workflow start Start: Define Study Objectives lit_review Literature Review: - Existing dosage data - PK/PD information start->lit_review dose_selection Select Preliminary Dose Range (e.g., 3-4 log-spaced doses) lit_review->dose_selection animal_prep Animal Preparation: - Acclimation - Grouping - Fasting dose_selection->animal_prep treatment Administer this compound and Vehicle Control animal_prep->treatment challenge Induce Emetic Challenge (e.g., Cisplatin) treatment->challenge observation Observe and Record Emetic Events challenge->observation data_analysis Data Analysis: - Quantify emesis - Statistical comparison observation->data_analysis dose_response Generate Dose-Response Curve (Determine ED50) data_analysis->dose_response end End: Optimal Dose Identified dose_response->end

Caption: Workflow for a this compound In Vivo Dose-Response Study.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Lack of Efficacy - Inadequate Dose: The dose may be too low for the specific animal model or the severity of the emetic challenge. - Poor Bioavailability: The drug may not be adequately absorbed due to formulation issues. - Rapid Metabolism: The animal model may metabolize the drug more quickly than anticipated. - Tachyphylaxis: Repeated administration may lead to reduced receptor responsiveness.- Conduct a dose-escalation study to determine the optimal dose. - Re-evaluate the vehicle and consider using solubilizing agents. - Review pharmacokinetic data for the species and adjust dosing frequency if necessary. - Investigate the potential for receptor desensitization and consider alternative dosing schedules.
High Variability in Response - Inconsistent Dosing Technique: Variations in injection volume or placement can affect drug absorption. - Individual Animal Differences: Biological variability in metabolism and receptor expression can lead to different responses. - Stress: High stress levels in animals can influence physiological responses.- Ensure all personnel are properly trained in the dosing technique. - Increase the number of animals per group to account for individual variability. - Handle animals gently and ensure a low-stress environment.
Adverse Events (e.g., sedation, lethargy) - Dose is too high: The observed effects may be signs of toxicity. - Off-target effects: Although selective, high concentrations of the drug may interact with other receptors.- Reduce the dose and re-evaluate efficacy. - Monitor animals closely for any signs of distress and consult with a veterinarian.
Precipitation of Compound in Formulation - Poor Solubility: this compound has low aqueous solubility.- Prepare fresh formulations for each experiment. - Use a suitable vehicle, which may include co-solvents (e.g., PEG 400, DMSO), surfactants (e.g., Tween 80), or cyclodextrins. Always perform a small-scale solubility test first. Ensure the final concentration of any excipient is non-toxic to the animals.

Troubleshooting Workflow: Lack of Efficacy

Troubleshooting_Efficacy start Problem: Lack of Efficacy check_dose Is the dose appropriate for the model? start->check_dose check_formulation Is the formulation appropriate? check_dose->check_formulation Yes dose_escalation Action: Perform Dose-Escalation Study check_dose->dose_escalation No check_pk Is there relevant PK data for this species? check_formulation->check_pk Yes reformulate Action: Re-evaluate vehicle and solubility check_formulation->reformulate No check_tachyphylaxis Is this a repeat dosing study? check_pk->check_tachyphylaxis Yes pk_study Action: Conduct a pilot PK study check_pk->pk_study No dosing_schedule Action: Modify dosing schedule/washout period check_tachyphylaxis->dosing_schedule Yes resolve Resolution check_tachyphylaxis->resolve No dose_escalation->resolve reformulate->resolve pk_study->resolve dosing_schedule->resolve

Caption: A logical workflow for troubleshooting a lack of efficacy in in vivo studies.

References

Technical Support Center: Casopitant Mesylate & CYP3A4 Drug Interaction Potential

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information regarding the drug interaction potential of Casopitant Mesylate with the cytochrome P450 3A4 (CYP3A4) enzyme. The following frequently asked questions (FAQs) and troubleshooting guides are based on available in vitro and in vivo data.

Frequently Asked Questions (FAQs)

Q1: What is the nature of the interaction between this compound and CYP3A4?

A1: Casopitant exhibits a complex interaction profile with CYP3A4. It has been identified as a substrate, a reversible inhibitor, a time/metabolism-dependent inhibitor, and an inducer of the CYP3A4 enzyme.[1][2][3] Furthermore, its major circulating metabolite, GSK525060, also acts as a direct inhibitor of CYP3A4.[1][3] This multifaceted interaction necessitates careful consideration of potential drug-drug interactions (DDIs) when Casopitant is co-administered with other CYP3A4 substrates, inhibitors, or inducers.

Q2: What are the key quantitative parameters for Casopitant's inhibition of CYP3A4 in vitro?

A2: In vitro studies have characterized both the reversible and metabolism-dependent inhibition of CYP3A4 by Casopitant.

  • Metabolism-Dependent Inhibition: Casopitant is a metabolism-dependent inhibitor of CYP3A4. The kinetic parameters for this inactivation have been determined.[4]

  • Reversible Inhibition: While Casopitant is known to be a reversible inhibitor of CYP3A4, a specific Ki value for this direct inhibition is not clearly reported in publicly available literature.

  • Metabolite Inhibition: The major metabolite of Casopitant, GSK525060, is a direct inhibitor of CYP3A4.[1]

Data Summary: In Vitro Inhibition of CYP3A4 by Casopitant and its Metabolite

CompoundInhibition TypeParameterValueReference
CasopitantMetabolism-DependentKI3.1 µM (± 1.6 S.E.)[4]
kinact0.0199 min-1 (± 0.0024 S.E.)[4]
GSK525060Direct/ReversibleIC504.32 - 8.22 µM[1]

Q3: Does Casopitant induce CYP3A4 expression?

Q4: What is the clinical significance of Casopitant's interaction with CYP3A4?

A4: Clinical studies have confirmed that the complex interactions of Casopitant with CYP3A4 are clinically relevant.

  • As a Victim Drug: When co-administered with a strong CYP3A4 inhibitor (ketoconazole), Casopitant exposure is significantly increased. Conversely, co-administration with a potent CYP3A4 inducer (rifampin) leads to a substantial decrease in Casopitant exposure.

  • As a Perpetrator Drug: Casopitant has been shown to increase the exposure of the sensitive CYP3A4 substrate, midazolam, demonstrating its role as a weak to moderate CYP3A4 inhibitor in vivo.[1] The clinical data indicate a dose- and time-dependent interaction.[1]

Data Summary: Clinical Drug-Drug Interactions with Casopitant and CYP3A4

Interacting DrugEffect on CasopitantFold Change in AUCFold Change in CmaxReference
KetoconazoleIncreased ExposureData not specifiedData not specified[2]
RifampinDecreased ExposureData not specifiedData not specified[2]
Interacting Drug Effect of Casopitant on Interacting Drug Fold Change in AUC Fold Change in Cmax Reference
MidazolamIncreased ExposureData not specifiedData not specified[1]

Note: While clinical studies have been conducted, the precise fold-change values for AUC and Cmax are not detailed in the readily available scientific literature.

Troubleshooting Experimental Issues

Issue 1: High variability in in vitro CYP3A4 inhibition results for Casopitant.

  • Possible Cause 1: Incorrect pre-incubation time for metabolism-dependent inhibition.

    • Troubleshooting: Casopitant is a metabolism-dependent inhibitor. Ensure that the experimental protocol includes a pre-incubation step with NADPH to allow for the formation of the reactive metabolite that inactivates the enzyme. The duration of this pre-incubation is critical and should be optimized.

  • Possible Cause 2: Contribution of the inhibitory metabolite GSK525060.

    • Troubleshooting: Be aware that Casopitant is metabolized to an active inhibitor. When using liver microsomes or hepatocytes, the formation of GSK525060 will contribute to the overall observed inhibition. Consider using recombinant CYP3A4 to isolate the effects of the parent compound.

  • Possible Cause 3: Substrate-dependent inhibition.

    • Troubleshooting: The inhibitory potency of a compound on CYP3A4 can sometimes vary depending on the probe substrate used. If possible, confirm findings with a second CYP3A4 probe substrate (e.g., testosterone in addition to midazolam).

Issue 2: Discrepancy between in vitro induction data and observed in vivo effects.

  • Possible Cause 1: Complex interplay of inhibition and induction.

    • Troubleshooting: Casopitant is both an inhibitor and an inducer of CYP3A4. The net in vivo effect will depend on the dose, duration of treatment, and the specific co-administered drug. A short-term administration of Casopitant may primarily result in inhibition, while longer-term administration could lead to a more pronounced induction effect.[1]

  • Possible Cause 2: Use of inappropriate in vitro systems.

    • Troubleshooting: Ensure that the hepatocyte lots used for induction studies are well-characterized and show a robust response to known inducers like rifampicin. The use of at least three different donor lots is recommended to account for inter-individual variability.

Experimental Protocols (Representative Examples)

Protocol 1: In Vitro CYP3A4 Inhibition Assay (Reversible and Metabolism-Dependent)

This protocol is a representative example for determining the IC50 and time-dependent inhibition parameters of a test compound like Casopitant.

  • Materials:

    • Human liver microsomes (HLM)

    • CYP3A4 probe substrate (e.g., Midazolam)

    • Test compound (Casopitant)

    • NADPH regenerating system

    • Potassium phosphate buffer (pH 7.4)

    • Acetonitrile (for reaction termination)

    • LC-MS/MS system for analysis

  • Reversible Inhibition (IC50 Determination):

    • Prepare a series of dilutions of Casopitant.

    • In a 96-well plate, add HLM, buffer, and the Casopitant dilutions.

    • Pre-warm the plate to 37°C.

    • Initiate the reaction by adding a mixture of midazolam (at a concentration close to its Km) and the NADPH regenerating system.

    • Incubate for a short, optimized time (e.g., 5-10 minutes) at 37°C.

    • Terminate the reaction by adding cold acetonitrile.

    • Centrifuge the plate and analyze the supernatant for the formation of 1'-hydroxymidazolam by LC-MS/MS.

    • Calculate the percent inhibition for each Casopitant concentration and determine the IC50 value using appropriate software.

  • Metabolism-Dependent Inhibition (KI and kinact Determination):

    • Prepare a series of dilutions of Casopitant.

    • Pre-incubate Casopitant with HLM and the NADPH regenerating system for various time points (e.g., 0, 5, 15, 30 minutes) at 37°C. A control without NADPH should be included.

    • Following the pre-incubation, add the probe substrate (midazolam) to initiate the reaction.

    • Incubate for a short, fixed time.

    • Terminate and analyze as described for reversible inhibition.

    • Determine the inactivation rate constant (kobs) at each Casopitant concentration and plot kobs versus the inhibitor concentration to determine KI and kinact.

Protocol 2: In Vitro CYP3A4 Induction Assay in Cultured Human Hepatocytes

This protocol provides a general workflow for assessing the potential of a compound like Casopitant to induce CYP3A4 expression.

  • Materials:

    • Cryopreserved or fresh human hepatocytes

    • Hepatocyte culture medium and supplements

    • Collagen-coated culture plates

    • Test compound (Casopitant)

    • Positive control inducer (e.g., Rifampicin)

    • Negative control (vehicle, e.g., DMSO)

    • Reagents for RNA extraction and qRT-PCR or a CYP3A4 enzyme activity assay kit.

  • Methodology:

    • Plate the hepatocytes on collagen-coated plates and allow them to form a monolayer.

    • Treat the cells with various concentrations of Casopitant, rifampicin (positive control), and vehicle (negative control) for 48-72 hours. The medium should be replaced every 24 hours with fresh medium containing the test compounds.

    • After the treatment period, assess CYP3A4 induction by one of the following methods:

      • mRNA analysis: Harvest the cells, extract RNA, and perform qRT-PCR to quantify the relative expression of CYP3A4 mRNA, normalized to a housekeeping gene.

      • Enzyme activity analysis: Incubate the intact cells with a CYP3A4 probe substrate (e.g., a luminogenic or fluorogenic substrate, or midazolam) and measure the formation of the metabolite.

    • Calculate the fold induction relative to the vehicle control for each concentration of Casopitant.

    • If a clear dose-response is observed, determine the EC50 and Emax values.

Visualizations

CYP3A4_Interaction_Pathway cluster_casopitant Casopitant cluster_cyp3a4 CYP3A4 Enzyme cluster_effects Effects on CYP3A4 Casopitant Casopitant Metabolite GSK525060 Casopitant->Metabolite Metabolism CYP3A4 CYP3A4 Casopitant->CYP3A4 Substrate Inhibition Inhibition Casopitant->Inhibition Reversible & Time-Dependent Induction Induction Casopitant->Induction PXR Activation Metabolite->Inhibition Reversible Inhibition->CYP3A4 Induction->CYP3A4 Increased Expression DDI_Logic cluster_inhibitor With CYP3A4 Inhibitor (e.g., Ketoconazole) cluster_inducer With CYP3A4 Inducer (e.g., Rifampin) cluster_substrate With CYP3A4 Substrate (e.g., Midazolam) Casopitant Casopitant Co-administration Inhibitor Inhibitor Casopitant->Inhibitor Inducer Inducer Casopitant->Inducer Substrate Substrate Casopitant->Substrate Inhibitor_Outcome Increased Casopitant Exposure Inhibitor->Inhibitor_Outcome Inducer_Outcome Decreased Casopitant Exposure Inducer->Inducer_Outcome Substrate_Outcome Increased Substrate Exposure Substrate->Substrate_Outcome Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Clinical Studies start Start: Assess DDI Potential inhibition CYP3A4 Inhibition Assays (Reversible & Time-Dependent) start->inhibition induction CYP3A4 Induction Assay (Human Hepatocytes) start->induction inhibitor_study Co-administration with Strong Inhibitor (Ketoconazole) inhibition->inhibitor_study Predicts 'Victim' & 'Perpetrator' Risk substrate_study Co-administration with Sensitive Substrate (Midazolam) inhibition->substrate_study Predicts 'Perpetrator' Risk inducer_study Co-administration with Strong Inducer (Rifampin) induction->inducer_study Predicts 'Victim' Risk end Characterize DDI Profile inhibitor_study->end inducer_study->end substrate_study->end

References

Minimizing off-target effects of Casopitant Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Casopitant Mesylate during experimental procedures.

Introduction to this compound's Off-Target Profile

Casopitant is a potent and selective neurokinin-1 (NK1) receptor antagonist.[1] Its primary mechanism of action is the competitive blockade of the NK1 receptor, thereby inhibiting the binding of Substance P.[1] While designed for high selectivity, like many small molecules, it can interact with other proteins, leading to off-target effects. The most well-documented off-target interactions for Casopitant involve the Cytochrome P450 (CYP) enzyme system.

Key Off-Target Characteristics:

  • CYP3A4 Interaction: Casopitant is a substrate, inhibitor, and inducer of CYP3A4. Its major metabolite also exhibits inhibitory activity against this enzyme. This complex interaction can lead to significant drug-drug interactions.

  • CYP2C9 Induction: In vitro studies have shown that Casopitant is a moderate inducer of CYP2C9.[2]

This guide will focus on troubleshooting and mitigating these known off-target effects, as well as providing protocols for general safety and selectivity assessment.

Data Presentation: Off-Target Interaction Profile

Table 1: this compound Interaction with Cytochrome P450 Enzymes

EnzymeInteraction TypePotencyImplication in Experiments
CYP3A4 Substrate, Inhibitor, InducerWeak to Moderate InhibitorPotential for altered metabolism of Casopitant and co-administered compounds metabolized by CYP3A4.
CYP2C9 InducerModeratePotential for increased metabolism of co-administered compounds metabolized by CYP2C9.

Table 2: Illustrative Off-Target Selectivity Panel for a Hypothetical NK1 Receptor Antagonist

This table is a representative example to illustrate the type of data generated in a preclinical safety pharmacology study. The values presented here are not specific to this compound.

TargetAssay TypeIC50 / Ki (nM)% Inhibition @ 1µM
NK1 Receptor (On-Target) Radioligand Binding0.5 98%
hERG (K+ Channel)Electrophysiology>10,000<10%
L-type Ca2+ ChannelRadioligand Binding>10,000<5%
5-HT2A ReceptorRadioligand Binding2,50020%
Dopamine D2 ReceptorRadioligand Binding>10,000<2%
Muscarinic M1 ReceptorRadioligand Binding8,00012%
Adrenergic α1A ReceptorRadioligand Binding5,00018%
COX-1 EnzymeEnzyme Activity>10,000<1%
COX-2 EnzymeEnzyme Activity>10,000<1%

Signaling Pathways and Experimental Workflows

On-Target Signaling Pathway of this compound

cluster_membrane Cell Membrane NK1R NK1 Receptor Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates Substance P Substance P Substance P->NK1R Binds and Activates Casopitant This compound Casopitant->NK1R Competitively Blocks PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Intracellular Ca2+ Release IP3->Ca2+ PKC Protein Kinase C Activation DAG->PKC Cellular Response Cellular Response (e.g., Nausea Signal) Ca2+->Cellular Response PKC->Cellular Response

Caption: On-target signaling pathway of this compound at the NK1 receptor.

Experimental Workflow for Assessing Off-Target Effects

Start Start: Compound of Interest (this compound) InSilico In Silico Prediction (e.g., Target Fishing) Start->InSilico InVitro In Vitro Screening Start->InVitro InSilico->InVitro Selectivity Broad Panel Screening (Receptors, Ion Channels, Enzymes) InVitro->Selectivity CYP_Inhibition CYP450 Inhibition Assay (e.g., CYP3A4, CYP2C9) InVitro->CYP_Inhibition Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) InVitro->Cytotoxicity DataAnalysis Data Analysis: Determine Ki, IC50, LC50 Selectivity->DataAnalysis CYP_Inhibition->DataAnalysis Cytotoxicity->DataAnalysis RiskAssessment Risk Assessment: Identify Potential Off-Target Liabilities DataAnalysis->RiskAssessment FollowUp Follow-up Studies: Functional Assays, In Vivo Models RiskAssessment->FollowUp

Caption: A general workflow for the preclinical assessment of off-target effects.

Troubleshooting Guides and FAQs

This section provides practical guidance for addressing common issues that may arise during in vitro experiments with this compound.

FAQ 1: Unexpected Cytotoxicity in Cell-Based Assays

Question: I am observing higher-than-expected cell death in my cell line when treated with this compound, even at concentrations where it should be selective for the NK1 receptor. What could be the cause?

Possible Causes and Troubleshooting Steps:

  • Direct Cytotoxicity:

    • Action: Perform a standard cytotoxicity assay (e.g., MTT, LDH, or CellTiter-Glo) to determine the concentration at which this compound is directly toxic to your cell line.

    • Tip: Always include positive (e.g., doxorubicin) and negative (vehicle) controls.

  • Metabolism-Mediated Cytotoxicity:

    • Action: Your cell line may express CYP enzymes that metabolize Casopitant into a more toxic compound.

    • Troubleshooting:

      • If possible, use a cell line with low or no endogenous CYP3A4 or CYP2C9 activity.

      • Co-incubate with a known inhibitor of CYP3A4 (e.g., ketoconazole) to see if this reduces the observed cytotoxicity.

  • Interaction with Media Components:

    • Action: Casopitant, as a CYP3A4 inducer/inhibitor, could be altering the metabolism of components in your cell culture medium (e.g., phenols, amino acids) into toxic byproducts.

    • Troubleshooting:

      • Use a serum-free or chemically defined medium if your cell line can tolerate it.

      • Test the cytotoxicity of the vehicle control in the presence and absence of Casopitant to see if the medium itself is becoming toxic.

Troubleshooting Logic for Unexpected Cytotoxicity

Start Unexpected Cytotoxicity Observed CheckDirect Perform Direct Cytotoxicity Assay (e.g., MTT, LDH) Start->CheckDirect IsDirect Is Casopitant directly toxic at the experimental concentration? CheckDirect->IsDirect YesDirect Conclusion: Direct Cytotoxicity. Lower the concentration or choose a more resistant cell line. IsDirect->YesDirect Yes NoDirect Investigate Metabolism-Mediated Effects IsDirect->NoDirect No CYPInhibitor Co-incubate with a CYP3A4 inhibitor (e.g., ketoconazole) NoDirect->CYPInhibitor IsReduced Is cytotoxicity reduced? CYPInhibitor->IsReduced YesReduced Conclusion: Metabolism of Casopitant by CYP3A4 is producing a toxic metabolite. IsReduced->YesReduced Yes NoReduced Investigate Media Interactions IsReduced->NoReduced No MediaControl Test for toxicity of media + Casopitant without cells. NoReduced->MediaControl IsMediaToxic Does the media become toxic? MediaControl->IsMediaToxic YesMediaToxic Conclusion: Interaction with media components. Consider media change. IsMediaToxic->YesMediaToxic Yes NoMediaToxic Consider other off-target effects or experimental artifacts. IsMediaToxic->NoMediaToxic No

References

Troubleshooting NK1 receptor binding assay variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing NK1 receptor binding assays.

Troubleshooting Guides

This section addresses specific issues that may arise during your NK1 receptor binding experiments.

High Background or High Nonspecific Binding

Question: My assay is showing high background noise or high nonspecific binding. What are the potential causes and how can I resolve this?

Answer:

High background or nonspecific binding can obscure your specific signal, leading to inaccurate results. This issue can arise from several factors related to your reagents, protocol, and materials. Below is a breakdown of common causes and their corresponding solutions.

Potential Causes and Solutions for High Background/Nonspecific Binding

Potential CauseRecommended Solution
Excessive Radioligand/Fluorescent Ligand Concentration Reduce the ligand concentration. For competition assays, the ideal concentration is at or below the Kd of the ligand.[1]
Inadequate Blocking of Nonspecific Sites Block with an appropriate agent like bovine serum albumin (BSA) or non-fat dry milk. Ensure the blocking solution is fresh, as bacterial growth can increase background.[2]
Ligand Adherence to Assay Components Add a small amount of a non-ionic detergent (e.g., 0.01-0.1% Tween-20) to the buffer to reduce hydrophobic interactions.[3] Pre-treat filter plates with a blocking agent like polyethyleneimine (PEI) to neutralize negative charges on the glass fibers.[3]
Inefficient Washing Steps Increase the number and/or volume of wash steps to more effectively remove unbound ligand.[2] Ensure the wash buffer is at the correct temperature (typically ice-cold) to minimize dissociation of the specifically bound ligand.
High Receptor/Protein Concentration Reduce the amount of membrane preparation or whole cells used in the assay. High protein concentrations can increase the number of non-receptor binding sites.[4]
Ligand Degradation If using a peptide ligand like Substance P, include a cocktail of peptidase inhibitors (e.g., bacitracin, leupeptin, chymostatin) in the assay buffer to prevent degradation.
Filter Type and Handling Use the appropriate filter type (e.g., GF/B or GF/C for membrane preparations).[3] Ensure filters do not dry out during the experiment, as this can increase background.[2]

Below is a troubleshooting workflow to help diagnose the source of high nonspecific binding.

G start High Nonspecific Binding Observed check_ligand Is ligand concentration at or below Kd? start->check_ligand reduce_ligand Reduce ligand concentration check_ligand->reduce_ligand No check_blocking Is blocking step adequate? check_ligand->check_blocking Yes final_check Re-evaluate nonspecific binding reduce_ligand->final_check optimize_blocking Optimize blocking agent (BSA, PEI) and incubation time check_blocking->optimize_blocking No check_washing Are washing steps sufficient? check_blocking->check_washing Yes optimize_blocking->final_check optimize_washing Increase wash volume/number of washes check_washing->optimize_washing No check_protein Is protein concentration too high? check_washing->check_protein Yes optimize_washing->final_check reduce_protein Reduce membrane/cell concentration check_protein->reduce_protein No check_protein->final_check Yes reduce_protein->final_check

Caption: Troubleshooting workflow for high nonspecific binding.

Low Specific Binding or Poor Signal-to-Noise Ratio

Question: I am observing very low specific binding, or my signal is barely distinguishable from the background. What could be wrong?

Answer:

Low specific binding can be due to a variety of factors, including problems with the receptor source, the ligand, or the assay conditions. A systematic evaluation of each component is necessary to identify the root cause.

Potential Causes and Solutions for Low Specific Binding

Potential CauseRecommended Solution
Low Receptor Expression/Inactive Receptors Verify the expression of the NK1 receptor in your cell line or tissue preparation. Use a cell line with known high expression as a positive control. Ensure that membrane preparations have been stored correctly (typically at -80°C) and have not undergone multiple freeze-thaw cycles.
Degradation of Ligand or Receptor For peptide ligands, add protease inhibitors to the assay buffer. For all ligands, ensure they are stored correctly and have not expired. Avoid repeated freeze-thaw cycles of both ligand and receptor stocks.
Suboptimal Assay Buffer Conditions Optimize the pH and ionic strength of your assay buffer. NK1 receptor binding can be sensitive to divalent cations, so ensure the correct concentration of MgCl2 is present.
Incorrect Incubation Time or Temperature Determine the optimal incubation time to reach equilibrium by performing a time-course experiment.[5] Ensure the incubation temperature is appropriate; for example, some studies are conducted at room temperature (around 25°C) while others are at 37°C.
Ligand Depletion Ensure that the total amount of ligand bound is less than 10% of the total ligand added to the assay. If ligand depletion is an issue, you may need to decrease the receptor concentration or increase the assay volume.[1]
Issues with Detection For radioligand assays, ensure the scintillation counter is properly calibrated and the scintillation cocktail is appropriate for your filter type. For fluorescent assays, check that the fluorometer's excitation and emission wavelengths are correctly set for your fluorophore.
Poor Reproducibility or High Variability Between Replicates

Question: My results are inconsistent between replicate wells and between experiments. How can I improve the reproducibility of my NK1 receptor binding assay?

Answer:

Poor reproducibility can stem from technical inconsistencies in assay setup, reagent handling, and data acquisition. Careful attention to detail and standardization of the protocol are key to obtaining consistent results.

Potential Causes and Solutions for Poor Reproducibility

Potential CauseRecommended Solution
Pipetting Inaccuracies Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step. Use a multichannel pipette for adding reagents to multiple wells simultaneously to reduce timing variability.[6]
Inconsistent Incubation Times Stagger the addition of reagents and the termination of the assay to ensure that all wells are incubated for the same amount of time.[6]
Variable Washing Use an automated cell harvester or vacuum manifold for filtration to ensure uniform and rapid washing of all wells.[3] Verify that all ports on the washer are functioning correctly.[6]
Incomplete Mixing of Reagents Ensure all reagents, especially membrane suspensions and diluted samples, are thoroughly mixed before being dispensed into the assay plate.[6]
Temperature Fluctuations Use a temperature-controlled incubator or water bath to maintain a consistent temperature throughout the incubation period.[6]
Batch-to-Batch Reagent Variability If possible, use the same lot of critical reagents (e.g., radioligand, cell membranes, antibodies) for a series of related experiments. If you must use a new batch, perform a validation experiment to ensure it yields comparable results.

Experimental Protocols

Radioligand Filtration Binding Assay Protocol

This protocol provides a general framework for a filtration-based radioligand binding assay for the NK1 receptor.

  • Reagent Preparation :

    • Assay Buffer : Prepare a buffer such as 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[7] For peptide ligands, supplement with protease inhibitors (e.g., bacitracin, leupeptin).

    • Membrane Preparation : Thaw frozen aliquots of cell membranes expressing the NK1 receptor on ice. Resuspend the pellet in ice-cold assay buffer to a predetermined optimal protein concentration.

    • Radioligand Solution : Prepare a working solution of the radioligand (e.g., [³H]-Substance P) at a concentration that is typically 2x the final desired concentration.

    • Competitor Solutions : For competition assays, prepare serial dilutions of the unlabeled test compounds. For determining nonspecific binding, prepare a high concentration of a known NK1 receptor ligand (e.g., unlabeled Substance P or a non-peptide antagonist).

  • Assay Procedure :

    • Set up the assay in a 96-well plate.

    • For Total Binding : Add 50 µL of assay buffer, 100 µL of membrane preparation, and 50 µL of radioligand solution to each well.

    • For Nonspecific Binding : Add 50 µL of the high-concentration unlabeled ligand, 100 µL of membrane preparation, and 50 µL of radioligand solution.

    • For Competition Binding : Add 50 µL of the serially diluted test compound, 100 µL of membrane preparation, and 50 µL of radioligand solution.

    • Incubate the plate for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., 25°C or 37°C) with gentle agitation.[7]

  • Filtration and Washing :

    • Pre-soak a 96-well filter plate (e.g., GF/C) with a solution like 0.3% polyethyleneimine (PEI) to reduce nonspecific binding.[7]

    • Rapidly transfer the contents of the assay plate to the filter plate using a cell harvester or vacuum manifold.

    • Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]

  • Detection :

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis :

    • Calculate specific binding by subtracting the nonspecific binding counts from the total binding counts.

    • For saturation binding, plot specific binding against the concentration of free radioligand to determine the Kd and Bmax.

    • For competition binding, plot the percentage of specific binding against the log concentration of the competitor to determine the IC50, which can then be used to calculate the Ki.

G prep Reagent Preparation (Buffer, Membranes, Ligands) plate_setup Plate Setup (Total, Nonspecific, Competition) prep->plate_setup incubation Incubation (e.g., 60 min at 25°C) plate_setup->incubation filtration Filtration and Washing (Transfer to filter plate, wash with cold buffer) incubation->filtration detection Detection (Add scintillant, count radioactivity) filtration->detection analysis Data Analysis (Calculate Specific Binding, Kd, Bmax, IC50) detection->analysis

Caption: General workflow for a radioligand filtration binding assay.

Frequently Asked Questions (FAQs)

Q1: What are typical Kd and Bmax values for NK1 receptor binding assays?

A1: The dissociation constant (Kd) and maximum receptor density (Bmax) can vary depending on the ligand, tissue/cell type, and assay conditions. However, typical values often fall within the following ranges:

  • Kd : 10 pM to 100 nM[8]

  • Bmax : 10 to 1000 fmol/mg of protein[8]

It is crucial to determine these values empirically for your specific experimental system.

Q2: What is the primary signaling pathway for the NK1 receptor?

A2: The NK1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq and Gs alpha subunits.[9][10]

  • Gq Pathway : Activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).[11]

  • Gs Pathway : Coupling to the Gs protein activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).[11]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R binds Gq Gq NK1R->Gq activates Gs Gs NK1R->Gs activates PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gs->AC activates IP3_DAG IP3 + DAG PLC->IP3_DAG generates cAMP cAMP AC->cAMP generates Ca2 Ca²⁺ Mobilization IP3_DAG->Ca2 PKC PKC Activation IP3_DAG->PKC Response Cellular Response Ca2->Response PKC->Response PKA PKA Activation cAMP->PKA PKA->Response

References

Addressing vehicle effects in Casopitant Mesylate in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing vehicle-related effects during in vivo studies with Casopitant Mesylate.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges when formulating this compound for in vivo studies?

A1: this compound, like many small molecule drugs, can present formulation challenges due to its physicochemical properties. The primary challenge is often its limited aqueous solubility, which can lead to difficulties in preparing solutions for parenteral administration and may affect oral bioavailability. Key issues include:

  • Precipitation: The compound may precipitate out of solution upon dilution, changes in pH, or when administered into the physiological environment.

  • Vehicle-Induced Toxicity: Some organic solvents or excipients used to solubilize the compound can have their own biological effects, potentially confounding the study results.[1]

  • Altered Pharmacokinetics (PK): The chosen vehicle can significantly influence the absorption, distribution, metabolism, and excretion (ADME) of this compound, making it difficult to interpret the intrinsic properties of the drug.

  • Inconsistent Dosing: For suspensions, achieving a uniform and consistent dose can be challenging due to particle settling.

Q2: Which vehicles are commonly used for poorly soluble compounds like this compound in preclinical studies?

A2: The selection of a vehicle is critical and depends on the route of administration, the required dose, and the animal species. For preclinical studies, a variety of vehicles can be considered. While specific formulations for this compound in preclinical research are not extensively published, general guidance for poorly soluble compounds can be applied. Common vehicles include aqueous solutions, organic co-solvents, oil-based vehicles, and suspensions.[2]

Q3: Is Dimethyl Sulfoxide (DMSO) a suitable vehicle for this compound?

A3: DMSO is a powerful solvent and is often used to dissolve lipophilic compounds.[3] this compound is soluble in DMSO.[3] However, it should be used with caution in in vivo studies due to its potential for local irritation and systemic toxicity at higher concentrations.[1] It is crucial to include a vehicle-only control group to account for any effects of DMSO itself.[1] For intravenous administration, the concentration of DMSO should generally be kept low.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon administration.

Symptoms:

  • Visual precipitation in the formulation before or after administration.

  • Inconsistent or lower-than-expected plasma concentrations in pharmacokinetic studies.

  • Local irritation or inflammation at the injection site.

Possible Causes:

  • The drug concentration exceeds its solubility in the chosen vehicle or upon dilution in physiological fluids.

  • The pH of the vehicle is not optimal for maintaining solubility.

  • Interaction between the vehicle and the physiological environment (e.g., blood) causes the drug to crash out of solution.

Solutions:

  • Optimize the Vehicle:

    • Co-solvents: If using a single solvent is problematic, a co-solvent system may improve solubility. A common approach is to use a mixture of solvents like DMSO and polyethylene glycol (PEG) 400.[4]

    • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) can be used to encapsulate the drug molecule, enhancing its aqueous solubility.

    • Surfactants: A small percentage of a non-ionic surfactant, such as Tween 80 or Cremophor EL, can help to maintain the drug in solution or as a stable microemulsion.

  • Adjust the pH: Determine the pKa of this compound and adjust the pH of the formulation to a range where its solubility is maximized.

  • Prepare a Suspension: If a solution is not feasible, a micronized suspension can be prepared.

    • Use a suspending agent like carboxymethylcellulose (CMC) or methylcellulose to ensure uniformity.

    • Ensure the particle size of the drug is small and uniform to improve dissolution and absorption.

Issue 2: Unexpected toxicity or adverse events in the treatment group.

Symptoms:

  • Adverse clinical signs (e.g., lethargy, ataxia, skin irritation) in animals receiving the drug formulation but not in the control group (if the control is saline).

  • Unexpected organ toxicity observed during histopathological examination.

Possible Causes:

  • The vehicle itself is causing toxicity. Solvents like DMSO, PEG-400, and propylene glycol can have toxic effects at certain concentrations.[1]

  • The combination of the vehicle and this compound results in enhanced toxicity.

Solutions:

  • Run a Vehicle-Only Control Group: This is essential to differentiate the effects of the drug from the effects of the vehicle.

  • Reduce Vehicle Concentration: If toxicity is observed, try to reduce the concentration of the organic solvent or other excipients in the formulation. This may require lowering the dose of this compound or finding a more potent solubilizing agent.

  • Select a More Biocompatible Vehicle: Consider using vehicles with a better safety profile, such as aqueous solutions with cyclodextrins or lipid-based formulations for oral administration.

Issue 3: High variability in pharmacokinetic (PK) data.

Symptoms:

  • Large inter-animal variability in plasma drug concentrations (Cmax, AUC).

  • Poor dose-proportionality.

Possible Causes:

  • Inconsistent absorption due to drug precipitation or poor dissolution from a suspension.

  • The vehicle altering gastrointestinal motility or membrane permeability.

  • Inaccurate dosing of a non-homogenous formulation.

Solutions:

  • Improve Formulation Homogeneity:

    • For suspensions, ensure thorough mixing before each dose administration.

    • For solutions, confirm that the drug is fully dissolved and stable in the vehicle over the duration of the experiment.

  • Evaluate Different Routes of Administration: If oral administration gives highly variable results, consider intraperitoneal or intravenous administration to bypass gastrointestinal absorption issues. Preclinical studies in ferrets have utilized intraperitoneal dosing of Casopitant.[3][5]

  • Refine the Dosing Procedure: Ensure accurate and consistent administration techniques across all animals.

Data Presentation

Table 1: Solubility of this compound in Common Vehicles (Illustrative Data)

VehicleSolubility (mg/mL)Notes
Water< 0.1Practically insoluble.
Saline (0.9% NaCl)< 0.1Practically insoluble.
DMSO> 50High solubility.[3]
Ethanol~5-10Moderate solubility.
PEG 400~10-20Good solubility.
Propylene Glycol~5-15Moderate solubility.
Corn Oil< 1Poorly soluble.
20% HP-β-CD in Water~1-5Can significantly improve aqueous solubility.

Note: The above values are illustrative and should be experimentally determined for the specific batch of this compound.

Experimental Protocols

Protocol 1: Preparation of a Co-Solvent Formulation for Intravenous Administration

  • Weigh the required amount of this compound.

  • Dissolve the compound in a minimal amount of DMSO (e.g., 10% of the final volume).

  • In a separate container, mix PEG 400 (e.g., 40% of the final volume) and saline (e.g., 50% of the final volume).

  • Slowly add the drug-DMSO solution to the PEG 400/saline mixture while vortexing to avoid precipitation.

  • Visually inspect the final solution for any particulates.

  • Filter the solution through a 0.22 µm syringe filter before administration.

  • Prepare fresh on the day of dosing.

Protocol 2: Preparation of an Oral Suspension

  • Micronize the this compound powder to achieve a uniform particle size.

  • Prepare a 0.5% (w/v) solution of methylcellulose (or carboxymethylcellulose) in purified water.

  • Add a wetting agent, such as 0.1% Tween 80, to the methylcellulose solution.

  • Gradually add the micronized this compound powder to the vehicle while stirring continuously to form a uniform suspension.

  • Ensure the suspension is constantly stirred during dose administration to maintain homogeneity.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Vehicle Selection cluster_prep Formulation Preparation cluster_eval In Vivo Evaluation cluster_analysis Data Analysis & Troubleshooting A Determine Target Concentration & Route B Solubility Screening in Various Vehicles A->B C Select Promising Vehicle(s) B->C D Prepare Test Formulations C->D E Dose Administration to Animals D->E F Observe for Adverse Effects E->F G Collect Pharmacokinetic Samples E->G H Analyze PK Data G->H I Assess for Vehicle Effects H->I J Refine Formulation if Needed I->J J->C Iterate

Caption: Workflow for selecting and troubleshooting a vehicle for this compound.

troubleshooting_logic Troubleshooting Logic for In Vivo Studies Start In Vivo Experiment with Casopitant Issue Observe Unexpected Results? Start->Issue Precipitation Precipitation or Poor PK? Issue->Precipitation Yes End Proceed with Optimized Protocol Issue->End No Toxicity Toxicity Signs? Precipitation->Toxicity No ChangeVehicle Optimize Vehicle (Co-solvents, pH, etc.) Precipitation->ChangeVehicle Yes ReduceConc Lower Vehicle Concentration or Change Vehicle Toxicity->ReduceConc Yes VehicleControl Run Vehicle-Only Control Toxicity->VehicleControl No, but need to confirm ChangeVehicle->Start ReduceConc->Start VehicleControl->Start

Caption: Decision tree for troubleshooting common in vivo study issues.

References

Validation & Comparative

A Comparative Guide to Casopitant Mesylate and Aprepitant in CINV Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the comparative efficacy and mechanisms of neurokinin-1 (NK1) receptor antagonists is crucial for advancing the management of chemotherapy-induced nausea and vomiting (CINV). This guide provides an objective comparison of casopitant mesylate and aprepitant, two prominent NK1 receptor antagonists, supported by experimental data from preclinical and clinical CINV models.

Executive Summary

Both casopitant and aprepitant are highly selective NK1 receptor antagonists that function by blocking the binding of substance P in the central nervous system, a key mediator of emesis.[1][2][3] Clinical trials have demonstrated that both agents, when added to standard antiemetic therapy (a 5-HT3 receptor antagonist and a corticosteroid), significantly improve the control of both acute and delayed CINV compared to the standard therapy alone.[2][4] Preclinical studies in ferret models, a standard for emesis research, have shown the dose-dependent efficacy of both compounds in inhibiting cisplatin-induced vomiting.[5][6] While both drugs show high affinity for the NK1 receptor, casopitant's development was halted due to insufficient safety data, and it did not receive FDA approval.[7] Aprepitant, and its intravenous prodrug fosaprepitant, remain a cornerstone of CINV prophylaxis.[3][7]

Data Presentation

In Vitro Receptor Binding Affinity
CompoundReceptorAssay TypeIC50 (nM)SpeciesReference
Casopitant NK1Radioligand Binding~0.8Ferret[1]
Aprepitant NK1Radioligand Binding0.1Human[8]
Preclinical Efficacy in Ferret Model of Cisplatin-Induced Emesis
CompoundCisplatin DoseRoute of AdministrationEffectReference
Casopitant 5 mg/kg, i.p.i.p.Dose-dependent rescue from further emetic events at ≥0.5 mg/kg.[5]
Aprepitant 5 mg/kg, i.p.p.o.Significant reduction in retching and vomiting at 24 and 48 hours.[6]
Clinical Efficacy in Preventing CINV (Complete Response Rate)

Highly Emetogenic Chemotherapy (HEC)

Trial / CompoundTreatment ArmOverall (0-120h) CRAcute (0-24h) CRDelayed (25-120h) CRReference
Casopitant Casopitant (150mg PO) + Ondansetron + Dexamethasone77%--[9]
Control (Ondansetron + Dexamethasone)60%--[9]
Aprepitant Aprepitant (125mg PO) + Palonosetron + Dexamethasone87.0%92.7%88.6%[4]
Control (Placebo + Palonosetron + Dexamethasone)66.7%75.8%70.0%[4]

Moderately Emetogenic Chemotherapy (MEC)

Trial / CompoundTreatment ArmOverall (0-120h) CRAcute (0-24h) CRDelayed (25-120h) CRReference
Casopitant Casopitant (150mg PO) + Ondansetron + Dexamethasone84.2%--[7]
Control (Placebo + Ondansetron + Dexamethasone)69.4%--[7]
Aprepitant Aprepitant (125mg PO) + Ondansetron + Dexamethasone68.7%-76.2% (No vomiting)[7]
Control (Ondansetron + Dexamethasone)56.3%-62.1% (No vomiting)[7]

Experimental Protocols

In Vivo: Cisplatin-Induced Emesis in Ferrets

This model is a standard for assessing anti-emetic drug efficacy.

  • Animals: Male ferrets (Mustela putorius furo) are commonly used.

  • Acclimation: Animals are acclimated to the experimental environment to minimize stress-related responses.

  • Emetogen: Cisplatin is administered intraperitoneally (i.p.) at a dose of 5 mg/kg to induce both acute and delayed emesis, or at 10 mg/kg for a more robust acute response.[10]

  • Drug Administration: The test compounds (casopitant or aprepitant) or vehicle are typically administered prophylactically, prior to cisplatin injection. The route of administration can be oral (p.o.) or intraperitoneal (i.p.).

  • Observation Period: Animals are observed for emetic episodes (retching and vomiting) for a period of up to 72 hours to assess effects on both acute (0-24 hours) and delayed (24-72 hours) phases of emesis.[10]

  • Endpoint Measurement: The primary endpoints are the number of retches and vomits. A complete response is often defined as the absence of retching and vomiting. Behavioral changes associated with nausea may also be monitored.

In Vitro: NK1 Receptor Radioligand Binding Assay

This assay determines the binding affinity of a compound to the NK1 receptor.

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the NK1 receptor (e.g., human CHO cells transfected with the human NK1 receptor).

  • Radioligand: A radiolabeled ligand that specifically binds to the NK1 receptor, such as [³H]-Substance P, is used.

  • Competitive Binding: The membrane preparation is incubated with the radioligand and varying concentrations of the test compound (casopitant or aprepitant).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is indicative of the compound's binding affinity.

Mandatory Visualization

CINV_Signaling_Pathway cluster_stimulus Emetogenic Stimulus cluster_peripheral Peripheral Pathway cluster_central Central Pathway cluster_response Emetic Response cluster_intervention Pharmacological Intervention Chemotherapy Chemotherapy EC_Cells Enterochromaffin Cells Chemotherapy->EC_Cells damages AP Area Postrema (CTZ) Chemotherapy->AP stimulates Serotonin Serotonin (5-HT) EC_Cells->Serotonin releases Vagal_Afferents Vagal Afferents (5-HT3 Receptors) Serotonin->Vagal_Afferents activates NTS Nucleus Tractus Solitarius (NTS) Vagal_Afferents->NTS SubstanceP Substance P NTS->SubstanceP releases AP->NTS NK1R NK1 Receptors SubstanceP->NK1R binds to Vomiting_Center Vomiting Center NK1R->Vomiting_Center activates Emesis Nausea & Vomiting Vomiting_Center->Emesis triggers NK1_Antagonist Casopitant / Aprepitant NK1_Antagonist->NK1R blocks Experimental_Workflow start Start acclimation Animal Acclimation (Ferrets) start->acclimation drug_admin Administer NK1 Antagonist (Casopitant or Aprepitant) or Vehicle acclimation->drug_admin cisplatin_admin Administer Cisplatin (e.g., 5 mg/kg i.p.) drug_admin->cisplatin_admin observation Observe for Emetic Events (0-72 hours) cisplatin_admin->observation data_collection Record Number of Retches and Vomits observation->data_collection analysis Data Analysis (Compare treatment vs. control) data_collection->analysis end End analysis->end Drug_Comparison cluster_casopitant This compound cluster_aprepitant Aprepitant cas_preclinical Preclinical Efficacy: Dose-dependent emesis rescue in ferrets. cas_clinical Clinical Efficacy: High CR rates in HEC & MEC, comparable to aprepitant. cas_preclinical->cas_clinical cas_status Status: Development halted; Not FDA approved. cas_clinical->cas_status apr_preclinical Preclinical Efficacy: Reduces retching/vomiting in ferrets. apr_clinical Clinical Efficacy: Established efficacy in HEC & MEC; Standard of care. apr_preclinical->apr_clinical apr_status Status: FDA approved; Widely used in clinic. apr_clinical->apr_status

References

A Preclinical Head-to-Head: Rolapitant vs. Casopitant Mesylate for Chemotherapy-Induced Nausea and Vomiting

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Two Potent NK-1 Receptor Antagonists in Preclinical Models

For researchers and drug development professionals in the field of antiemetics, the neurokinin-1 (NK-1) receptor has been a key target for mitigating chemotherapy-induced nausea and vomiting (CINV). This guide provides a detailed preclinical comparison of two selective NK-1 receptor antagonists: Rolapitant and Casopitant Mesylate. While both compounds have demonstrated efficacy in preclinical and clinical settings, their development trajectories have differed, with Rolapitant gaining FDA approval while the development of Casopitant was discontinued. This analysis delves into the fundamental preclinical data that characterized these two agents, offering insights into their receptor affinity, in vivo efficacy, and pharmacokinetic profiles.

Quantitative Data Summary

The following tables summarize the key quantitative preclinical data for Rolapitant and this compound, providing a direct comparison of their in vitro and in vivo properties.

Table 1: Receptor Binding Affinity

CompoundTargetAssay TypeKi ValueSource
RolapitantHuman NK-1 ReceptorRadioligand Binding Assay0.66 nM[1]
This compoundFerret Brain Cortical NK-1 ReceptorsRadioligand Binding Assay< 1 nM[2]
This compoundFerret NK-1 ReceptorNot Specified0.16 nM

Table 2: In Vivo Efficacy in Cisplatin-Induced Emesis (Ferret Model)

CompoundChemotherapeutic AgentRoute of AdministrationEffective DoseEndpointSource
RolapitantCisplatinOral0.1 mg/kg (acute phase), 1 mg/kg (delayed phase)Inhibition of emesis[1]
This compoundCisplatin (10 mg/kg, IP)Intraperitoneal0.03 - 0.3 mg/kg (in combination with ondansetron)Reduction of vomiting and retching[3]
This compoundCisplatin (5 mg/kg, IP)Intraperitoneal≥ 0.5 mg/kgComplete rescue from emetic events (delayed phase)[4]

Table 3: Preclinical Pharmacokinetic Parameters (Ferret Model)

ParameterRolapitantThis compound
Route of Administration Not explicitly detailed for ferret pharmacokinetics in the provided results.Intraperitoneal
Absorption CNS penetrant.[1]Rapidly absorbed.[2]
Distribution Not specified.Plasma and brain concentrations approximately equal at 2 hours post-dose.[2]
Metabolism Not specified for ferrets.Major metabolites are hydroxylated casopitant (M1) and the corresponding ketone (M2).[2]
Key Findings Shows behavioral effects in animal models of emesis.[1]The parent compound accounts for ~76% of radioactivity in the brain.[2]

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.

NK1_Signaling_Pathway cluster_membrane Cell Membrane NK1R NK-1 Receptor Gq Gq Protein NK1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces SP Substance P SP->NK1R binds Rolapitant Rolapitant Rolapitant->NK1R blocks Casopitant This compound Casopitant->NK1R blocks Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Emesis Emetic Signal Ca2->Emesis PKC->Emesis

NK-1 Receptor Signaling Pathway in Emesis

Cisplatin_Emesis_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_observation Observation & Data Collection cluster_analysis Data Analysis Ferrets Male Ferrets Housing Individual Housing (Acclimatization) Ferrets->Housing Dosing Administer Test Compound (Rolapitant or this compound) or Vehicle Housing->Dosing Cisplatin Administer Cisplatin (e.g., 5-10 mg/kg, IP) Dosing->Cisplatin Pre-treatment Observation Observe for Retching and Vomiting (Acute: 0-24h; Delayed: >24h) Cisplatin->Observation Data Record Latency, Frequency, and Duration of Emetic Episodes Observation->Data Stats Statistical Analysis (e.g., ANOVA) Data->Stats Efficacy Determine % Inhibition of Emesis Stats->Efficacy

Workflow for Cisplatin-Induced Emesis Model in Ferrets

Experimental Protocols

Receptor Binding Assay (General Protocol)

A standard method to determine the binding affinity of a compound to the NK-1 receptor involves a competitive radioligand binding assay.

  • Preparation of Cell Membranes: Cell lines expressing the human NK-1 receptor (e.g., CHO or HEK293 cells) are cultured and harvested. The cells are then homogenized and centrifuged to isolate the cell membranes, which are rich in the target receptor.

  • Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength, often containing protease inhibitors to prevent receptor degradation.

  • Competitive Binding: A constant concentration of a radiolabeled ligand that specifically binds to the NK-1 receptor (e.g., [³H]-Substance P) is incubated with the prepared cell membranes.

  • Addition of Test Compound: A range of concentrations of the unlabeled test compound (Rolapitant or this compound) is added to the incubation mixture. The unlabeled compound competes with the radioligand for binding to the NK-1 receptor.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Subsequently, the bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter. The filter traps the cell membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

In Vivo Model: Cisplatin-Induced Emesis in Ferrets

The ferret is a well-established animal model for studying CINV due to its emetic reflex, which is similar to that of humans.

  • Animal Model: Adult male ferrets are commonly used. They are individually housed and allowed to acclimate to the laboratory conditions before the experiment.

  • Emetogen Administration: Cisplatin, a highly emetogenic chemotherapeutic agent, is administered to the ferrets, typically via an intraperitoneal (IP) injection at a dose ranging from 5 to 10 mg/kg.[5][6] The 10 mg/kg dose is often used to model acute emesis, while a 5 mg/kg dose can be used to study both acute and delayed emesis.[4][5]

  • Test Compound Administration: Rolapitant or this compound is administered at various doses, typically prior to the cisplatin challenge. The route of administration can be oral or intraperitoneal, depending on the study design.

  • Observation Period: The animals are observed for a defined period, which can range from several hours to multiple days, to assess both the acute (typically 0-24 hours) and delayed (>24 hours) phases of emesis.

  • Data Collection: The primary endpoints measured are the number of retches and vomits (emetic episodes), the latency to the first emetic episode, and the duration of the emetic period. Some studies may also assess nausea-like behaviors.

  • Efficacy Determination: The antiemetic efficacy of the test compound is determined by comparing the emetic response in the treated group to that of a vehicle-treated control group. The results are often expressed as the percentage inhibition of emesis.

Concluding Remarks

The preclinical data for both Rolapitant and this compound demonstrate their high affinity for the NK-1 receptor and their potent antiemetic effects in the ferret model of cisplatin-induced emesis. Rolapitant's development and subsequent approval underscore the clinical relevance of these preclinical findings. While this compound showed comparable preclinical promise, its development was halted for reasons not fully detailed in the reviewed literature. This comparative guide highlights the critical role of robust preclinical evaluation in the development of novel therapeutics and provides a valuable resource for researchers in the field of antiemetic drug discovery.

References

In vitro potency comparison of NK1 receptor antagonists

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide to the In Vitro Potency of Neurokinin-1 (NK1) Receptor Antagonists

This guide provides a comparative analysis of the in vitro potency of several key Neurokinin-1 (NK1) receptor antagonists. Designed for researchers, scientists, and drug development professionals, it summarizes quantitative data from binding and functional assays, details common experimental protocols, and visualizes the underlying biological and experimental processes.

The Neurokinin-1 receptor (NK1R), a member of the G-protein coupled receptor (GPCR) family, is the primary receptor for the neuropeptide Substance P (SP).[1][2] The interaction between SP and NK1R is crucial in various physiological and pathological processes, including pain transmission, inflammation, and emesis.[1][3] NK1R antagonists block this interaction, making them valuable therapeutic agents, particularly as antiemetics in chemotherapy.[4]

Upon binding Substance P, the NK1R activates intracellular signaling cascades primarily through Gq/11 and Gs heterotrimeric G-proteins.[1][5][6]

  • Gq/11 Pathway: Activation of this pathway stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][5] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).[2]

  • Gs Pathway: This pathway involves the stimulation of adenylyl cyclase, which leads to the synthesis of cyclic adenosine monophosphate (cAMP).[5]

These signaling events ultimately modulate gene expression and cellular responses like cell proliferation and migration.[1][7]

NK1R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NK1R NK1 Receptor Gq Gq/11 NK1R->Gq Gs Gs NK1R->Gs PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates cAMP cAMP AC->cAMP Generates Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses (Proliferation, Inflammation) Ca2->Response Leads to PKC->Response Leads to cAMP->Response Leads to SP Substance P (Agonist) SP->NK1R Binds & Activates Antagonist NK1R Antagonist Antagonist->NK1R Blocks Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep Prepare Membranes from NK1R-expressing cells Incubate Incubate Membranes with: 1. Radioligand ([³H]-SP) 2. Test Antagonist (Varying Conc.) Prep->Incubate Filter Separate Bound from Unbound (Rapid Filtration) Incubate->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count Calculate Calculate IC50 and Convert to Ki Value Count->Calculate Functional_Assay_Workflow cluster_prep Preparation cluster_assay Assay (FLIPR) cluster_analysis Analysis Prep Seed NK1R-expressing cells and load with Ca²⁺ dye Incubate Pre-incubate cells with Test Antagonist Prep->Incubate Stimulate Stimulate with Agonist (Substance P) Incubate->Stimulate Measure Measure Fluorescence (Represents Ca²⁺ Flux) Stimulate->Measure Calculate Generate Dose-Response Curve and Calculate IC50 Value Measure->Calculate

References

Unveiling the Anti-Cancer Potential of NK-1 Receptor Antagonists: A Comparative Look at Casopitant Mesylate's Class

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anti-tumor efficacy of Neurokinin-1 (NK-1) receptor antagonists, with a focus on the therapeutic class to which Casopitant Mesylate belongs. While this compound's clinical development primarily targeted chemotherapy-induced nausea and vomiting (CINV), the broader class of NK-1 receptor antagonists is gaining recognition for its direct anti-cancer properties. Due to the limited public availability of preclinical anti-tumor data for this compound, this guide will utilize data from the well-studied NK-1 receptor antagonist, Aprepitant, as a representative of the class to illustrate the potential anti-neoplastic effects.

The Substance P/NK-1 Receptor Signaling Axis: A Target in Oncology

The Substance P (SP) and its high-affinity receptor, the Neurokinin-1 receptor (NK-1R), are implicated in various cancer-related processes.[1][2] SP, a neuropeptide, can act as a mitogen for tumor cells, promoting proliferation and survival.[1] The SP/NK-1R signaling pathway is involved in angiogenesis, inflammation, and the migration and invasion of cancer cells, all of which are critical for tumor growth and metastasis.[1][2] Notably, NK-1 receptors are often overexpressed on the surface of various tumor cells compared to normal tissues, making this pathway an attractive target for cancer therapy.[1]

NK-1 receptor antagonists, such as this compound and Aprepitant, competitively block the binding of Substance P to the NK-1 receptor, thereby inhibiting its downstream signaling cascades.[2] This mechanism of action not only explains their efficacy as antiemetics but also forms the basis for their potential as direct anti-cancer agents.

Comparative Efficacy of NK-1 Receptor Antagonists in Preclinical Tumor Models

While specific preclinical data on the anti-tumor efficacy of this compound is scarce, extensive research on Aprepitant demonstrates the potential of this drug class to inhibit cancer cell growth and induce apoptosis.

In Vitro Anti-Proliferative Activity

The anti-proliferative effects of NK-1 receptor antagonists have been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies.

Table 1: In Vitro Anti-Proliferative Activity of Aprepitant in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Reference
OsteosarcomaMG-6331.55[3]
Esophageal Squamous Cell CarcinomaESCC cell spheres~30[4]

Note: This table presents data for Aprepitant as a representative NK-1 receptor antagonist due to the lack of publicly available data for this compound.

In Vivo Tumor Growth Inhibition

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research, providing insights into a drug's in vivo efficacy. Studies with Aprepitant have shown its ability to inhibit tumor growth in such models.

Table 2: In Vivo Efficacy of Aprepitant in Xenograft Tumor Models

Cancer TypeXenograft ModelTreatmentOutcomeReference
Colorectal CancerCRC mouse modelAprepitant and 5-FU combinationSynergistic growth inhibition and increased survival[5]
OsteosarcomaMG-63 human-osteosarcoma xenograftsAprepitantDecreased tumor volume
HepatoblastomaHuH6 human-hepatoblastoma xenograftsAprepitantDecreased tumor volume

Note: This table presents data for Aprepitant as a representative NK-1 receptor antagonist due to the lack of publicly available data for this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to evaluate the anti-tumor efficacy of NK-1 receptor antagonists.

In Vitro Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of the NK-1 receptor antagonist (e.g., Aprepitant) for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Cancer cells are treated with the NK-1 receptor antagonist at a chosen concentration and for a specific time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

In Vivo Xenograft Tumor Model
  • Cell Implantation: A suspension of human cancer cells is subcutaneously injected into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The NK-1 receptor antagonist is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.

  • Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Body weight and general health of the mice are also monitored.

  • Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis (e.g., immunohistochemistry).

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the SP/NK-1R signaling pathway and a general workflow for evaluating the anti-tumor efficacy of an NK-1 receptor antagonist.

SP_NK1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus cluster_cellular_effects Cellular Effects Substance P Substance P NK-1 Receptor NK-1 Receptor Substance P->NK-1 Receptor Binds to G-Protein G-Protein NK-1 Receptor->G-Protein Activates PLC Phospholipase C G-Protein->PLC PI3K/Akt Pathway PI3K/Akt Pathway G-Protein->PI3K/Akt Pathway PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ Release IP3->Ca2+ PKC Protein Kinase C DAG->PKC MAPK Pathway MAPK Pathway (ERK, JNK, p38) PKC->MAPK Pathway NF-kB Pathway NF-kB Pathway PKC->NF-kB Pathway Gene Expression Gene Expression MAPK Pathway->Gene Expression PI3K/Akt Pathway->Gene Expression NF-kB Pathway->Gene Expression Proliferation Proliferation Gene Expression->Proliferation Survival\n(Anti-apoptosis) Survival (Anti-apoptosis) Gene Expression->Survival\n(Anti-apoptosis) Angiogenesis Angiogenesis Gene Expression->Angiogenesis Metastasis Metastasis Gene Expression->Metastasis Casopitant Casopitant Casopitant->NK-1 Receptor Blocks

Caption: SP/NK-1R signaling pathway in cancer.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Cell_Culture Cancer Cell Lines Proliferation_Assay Anti-Proliferation Assay (e.g., MTT) Cell_Culture->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Culture->Apoptosis_Assay IC50 Determine IC50 Proliferation_Assay->IC50 Apoptosis_Induction Quantify Apoptosis Apoptosis_Assay->Apoptosis_Induction Xenograft Establish Xenograft Model IC50->Xenograft Inform Dose Selection Treatment Administer NK-1R Antagonist Xenograft->Treatment Tumor_Measurement Monitor Tumor Growth Treatment->Tumor_Measurement TGI Calculate Tumor Growth Inhibition Tumor_Measurement->TGI

References

A Comparative Benchmarking Guide: Casopitant Mesylate and Novel NK1 Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Casopitant Mesylate against other novel neurokinin-1 (NK1) receptor antagonists, including aprepitant (and its intravenous prodrug, fosaprepitant), netupitant, and rolapitant. The focus is on the mechanism of action, pharmacological properties, and clinical efficacy in the prevention of chemotherapy-induced nausea and vomiting (CINV), providing researchers and drug development professionals with a comprehensive data-driven overview.

Mechanism of Action: The NK1 Receptor Signaling Pathway

Chemotherapy can trigger the release of Substance P, a neuropeptide that binds to NK1 receptors in the brain's emetic centers, such as the nucleus tractus solitarii and area postrema.[1][2] This interaction is a key driver of both acute and, particularly, delayed CINV.[3][4] Casopitant and other NK1 antagonists act as selective, competitive inhibitors at this receptor, blocking the binding of Substance P and thereby preventing the downstream signaling that leads to emesis.[1][5][6]

The binding of Substance P to the NK1 receptor, a G-protein coupled receptor (GPCR), primarily activates Gq and Gs heterotrimeric proteins.[7][8] This initiates a cascade involving second messengers like inositol triphosphate (IP3), diacylglycerol (DAG), and cyclic AMP (cAMP), ultimately leading to calcium mobilization, protein kinase C (PKC) activation, and the modulation of various downstream pathways, including the MAPK/ERK pathway, which influences cell proliferation and signaling.[8][9][10]

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling NK1R NK1 Receptor G_Protein Gq/Gs Protein NK1R->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC AC Adenylyl Cyclase (AC) G_Protein->AC IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP cAMP AC->cAMP SP Substance P SP->NK1R binds Antagonist NK1 Antagonist (e.g., Casopitant) Antagonist->NK1R blocks Ca2 Ca²⁺ Mobilization IP3_DAG->Ca2 PKC Protein Kinase C (PKC) IP3_DAG->PKC MAPK MAPK/ERK Pathway PKC->MAPK Emesis Emesis (Nausea & Vomiting) MAPK->Emesis

Caption: NK1 Receptor signaling pathway and antagonist inhibition mechanism.

Comparative Pharmacological Profiles

While all four antagonists target the NK1 receptor, they exhibit distinct pharmacokinetic profiles that influence their clinical application, such as dosing frequency and potential for drug-drug interactions. Rolapitant is notable for its exceptionally long half-life, allowing a single dose to cover the entire at-risk period for delayed CINV.[2][11][12] In contrast, aprepitant, fosaprepitant, and netupitant have shorter half-lives.[13][14] Metabolism via the cytochrome P450 system, particularly CYP3A4, is a critical consideration for potential drug interactions with co-administered chemotherapeutic agents or supportive care medications.[12][14][15]

FeatureThis compoundAprepitant / FosaprepitantNetupitantRolapitant
Class Selective NK1 Receptor Antagonist[1]Selective NK1 Receptor Antagonist[16][17]Selective NK1 Receptor Antagonist[6][13]Selective NK1 Receptor Antagonist[5][11]
Prodrug NoFosaprepitant is a prodrug of aprepitant[14][16]NoNo
Administration Oral, IV[18]Aprepitant: Oral; Fosaprepitant: IV[19]Oral (in combination with palonosetron)[3][13]Oral[11][12]
Elimination Half-life Not readily available; dosed daily in trials[20]~9 to 13 hours (aprepitant)[13]~88 hours[13]~180 hours (~7 days)[2][12]
Primary Metabolism Substrate and weak-to-moderate inhibitor of CYP3A4[21]Substrate, inhibitor, and inducer of CYP3A4[16][17]Primarily CYP3A4; also CYP2D6 and CYP2C9[6][13]Primarily CYP3A4[5][12]
CYP3A4 Interaction Weak-to-moderate inhibitor[21]Moderate inhibitor[16]Inhibitor[6][22]Not a clinically relevant inhibitor or inducer[11][23]
Other Interactions N/AInteracts with various CYP3A4 substrates[16]P-gp and BCRP inhibitor[6]Moderate CYP2D6 inhibitor; BCRP and P-gp inhibitor[11][12]
Development Status Discontinued[24]Approved[25]Approved[15]Approved[4]

Experimental Protocols for Antagonist Evaluation

The benchmarking of novel NK1 antagonists relies on a tiered approach, moving from in vitro characterization to in vivo efficacy models.

The preclinical evaluation of a potential NK1 antagonist follows a logical progression. It begins with high-throughput screening to assess binding affinity to the target receptor. Lead compounds then undergo functional cell-based assays to confirm their antagonistic activity. The most promising candidates are subsequently tested in vivo, typically in a ferret model, to evaluate their antiemetic efficacy against a chemotherapeutic agent like cisplatin before advancing to clinical trials.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Efficacy cluster_clinical Clinical Development arrow arrow BindingAssay NK1 Receptor Binding Assay FunctionalAssay Cell-Based Functional Assay BindingAssay->FunctionalAssay Confirm Antagonism AnimalModel Ferret Emesis Model (Cisplatin-Induced) FunctionalAssay->AnimalModel Evaluate Efficacy ClinicalTrials Human Clinical Trials (Phase I-III) AnimalModel->ClinicalTrials Assess Safety & Efficacy

Caption: Standard preclinical to clinical workflow for NK1 antagonists.
  • Objective: To determine the binding affinity (Ki) of the antagonist for the human NK1 receptor.

  • Methodology:

    • Source: Use membrane homogenates from cells stably expressing the human NK1 receptor (e.g., CHO-K1 cells).[26]

    • Radioligand: Utilize a radiolabeled Substance P analog, such as [³H]Substance P, at a fixed concentration (e.g., 0.4 nM).[26]

    • Competition: Incubate the membrane homogenate and radioligand with varying concentrations of the test antagonist.

    • Incubation: Allow the reaction to reach equilibrium (e.g., 20 minutes at 25°C).[26]

    • Separation: Separate bound from free radioligand via rapid filtration.

    • Detection: Quantify the bound radioactivity using liquid scintillation counting.

    • Analysis: Determine the IC50 (concentration of antagonist that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation. Nonspecific binding is determined in the presence of a saturating concentration of unlabeled Substance P.[26]

  • Objective: To assess the antiemetic efficacy of the antagonist in preventing cisplatin-induced emesis. The ferret is a standard model as its emetic reflex is similar to humans.[27]

  • Methodology:

    • Subjects: Male ferrets are used and acclimated to the study conditions.

    • Antagonist Administration: The test compound (e.g., Casopitant) is administered orally or intravenously at various doses prior to the emetogen.[21][27]

    • Emesis Induction: A high dose of an emetogenic agent, typically cisplatin (e.g., 5-10 mg/kg, i.p.), is administered.[27]

    • Observation: The animals are observed for a set period (e.g., 4-5 hours), and the number of retches and vomits is recorded. Nausea-like behaviors may also be scored.[27]

    • Endpoint: The primary endpoint is the reduction in the total number of emetic episodes (retching and vomiting) in the antagonist-treated group compared to a vehicle-control group.

    • Analysis: Dose-response curves are generated to determine the ED50 (effective dose to reduce emesis by 50%).

Comparative Clinical Efficacy in CINV

Clinical trials have consistently shown that adding an NK1 receptor antagonist to a standard antiemetic regimen (a 5-HT3 receptor antagonist and dexamethasone) significantly improves the control of CINV, especially in the delayed phase.[28][29] Casopitant demonstrated strong efficacy in Phase II and III trials, with complete response rates comparable to those seen with aprepitant.[18][20][27] However, its development was ultimately halted.[24] The other agents have become mainstays in CINV prophylaxis guidelines.[28][30]

Study AgentPatient PopulationRegimenControl RegimenComplete Response (Overall, 0-120h)Reference
Casopitant MECCasopitant (150 mg) + Ond/DexPlacebo + Ond/Dex84.2% vs. 69.4%[20]
Casopitant HEC (Cisplatin)Casopitant (150 mg single oral dose) + Ond/DexPlacebo + Ond/Dex73% vs. 59%[27]
Aprepitant HECAprepitant + Ond/DexPlacebo + Ond/Dex~70-73% vs. ~52%[30][31]
Netupitant HEC / MECNEPA (Netupitant/Palonosetron) + DexPalonosetron + Dex~74-77% vs. ~67-69%[28]
Rolapitant HEC / MECRolapitant + Granisetron/DexPlacebo + Granisetron/Dex~70-73% vs. ~58-60%[28]
Complete Response (CR) is generally defined as no vomiting/retching and no use of rescue medication.
Ond/Dex = Ondansetron and Dexamethasone.

This diagram illustrates the developmental and clinical standing of Casopitant relative to its approved counterparts. While all stem from the same mechanistic principle of NK1 receptor antagonism and have demonstrated efficacy, only a subset has successfully navigated the full development and regulatory pathway to become established clinical options for CINV management.

Logical_Comparison cluster_agents NK1 Receptor Antagonists for CINV Casopitant Casopitant - Demonstrated Efficacy - Development Discontinued Aprepitant Aprepitant / Fosaprepitant - First-in-class - Approved & Established Netupitant Netupitant - Co-formulated (NEPA) - Approved Rolapitant Rolapitant - Long Half-life - Approved Principle Mechanism: NK1 Receptor Blockade Principle->Casopitant Effective in Trials Principle->Aprepitant Clinically Utilized Principle->Netupitant Clinically Utilized Principle->Rolapitant Clinically Utilized

References

Independent Validation of Casopitant Mesylate's Antidepressant Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antidepressant effects of Casopitant Mesylate with other alternatives, supported by available experimental data from independent clinical trials. Casopitant, a selective neurokinin-1 (NK1) receptor antagonist, was investigated as a novel antidepressant. Its development for this indication was ultimately discontinued, but the clinical findings offer valuable insights for researchers in the field of depression and novel drug mechanisms.

Comparative Efficacy Data

Two key Phase II, randomized, double-blind, placebo-controlled studies provide the primary independent validation of this compound's antidepressant potential. The quantitative outcomes of these trials are summarized below.

Study Identifier Treatment Arms Primary Outcome Measure Key Findings Response Rate (Drug vs. Placebo) Adverse Events (≥10%)
NCT00413023 Casopitant 30 mg/d (n≈118)Casopitant 80 mg/d (n≈119)Placebo (n≈119)Change from baseline in Hamilton Depression Rating Scale (HAMD-17) total score at Week 880 mg/d Casopitant showed a statistically significant improvement over placebo (difference = -2.7, p=0.023).[1][2] The 30 mg/d dose did not achieve statistical significance (difference = -2.1, p=0.077).[1]40% (80 mg/d) vs. 32% (p>0.05)39% (30 mg/d) vs. 32% (p>0.05)[1]Headache, somnolence, nausea, diarrhea, dry mouth[1]
NCT00102492 Casopitant 120 mg/d (titrated)Paroxetine 30 mg/d (titrated)PlaceboChange from baseline in HAMD-17 total score at Week 8Neither Casopitant nor Paroxetine achieved statistical separation from placebo. [1][2] Casopitant difference = -1.7 (p=0.114); Paroxetine difference = -1.2 (p=0.282).[1]62% (Casopitant) vs. 59%60% (Paroxetine) vs. 59% (both p>0.05)[1]Headache, somnolence, nausea, diarrhea, dry mouth[1]

Experimental Protocols

While complete study protocols are not publicly available, the following methodologies were reported in the clinical trial summaries:

Study Design and Participants:

Both NCT00413023 and NCT00102492 were randomized, double-blind, placebo-controlled, multi-center Phase II studies.[1][2] Participants were outpatients diagnosed with Major Depressive Disorder (MDD).[2]

Inclusion Criteria:
  • NCT00413023: Patients with a baseline HAMD-17 total score of ≥ 24 were recruited using an interactive voice response system.[2]

  • NCT00102492: Patients with a Carroll Depression Scale-Revised self-assessment score of ≥ 24 were included.[2]

Treatment:
  • NCT00413023: Patients received fixed doses of casopitant (30 mg/d or 80 mg/d) or placebo for 8 weeks.[2]

  • NCT00102492: Patients underwent forced titration to casopitant 120 mg/d, paroxetine 30 mg/d, or placebo for 8 weeks.[2]

Outcome Measures:

The primary efficacy endpoint for both studies was the change from baseline in the 17-item Hamilton Depression Rating Scale (HAMD-17) total score at week 8.[1][2] Response rates were a secondary outcome.

Mechanism of Action and Signaling Pathway

Casopitant is a selective antagonist of the neurokinin-1 (NK1) receptor.[2] The therapeutic hypothesis is that by blocking the binding of Substance P to NK1 receptors in the brain, casopitant can modulate stress and mood pathways implicated in depression. This mechanism is distinct from traditional monoaminergic antidepressants like the selective serotonin reuptake inhibitor (SSRI) paroxetine.

cluster_stress Stress Response cluster_synapse Synaptic Cleft cluster_downstream Neuronal Signaling Cascade Stress Stress Substance P Release Substance P Release Stress->Substance P Release Substance P Substance P NK1 Receptor NK1 Receptor Substance P->NK1 Receptor Binds to Downstream Signaling Downstream Signaling NK1 Receptor->Downstream Signaling Depressive Symptoms Depressive Symptoms Downstream Signaling->Depressive Symptoms Casopitant Casopitant Casopitant->NK1 Receptor Blocks

Proposed antidepressant mechanism of Casopitant.

Experimental Workflow for a Comparative Clinical Trial

The following diagram illustrates a typical workflow for a clinical trial comparing a novel compound like Casopitant to a standard antidepressant and placebo.

Patient Screening Patient Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Screening->Inclusion/Exclusion Criteria Baseline Assessment (HAMD-17) Baseline Assessment (HAMD-17) Inclusion/Exclusion Criteria->Baseline Assessment (HAMD-17) Randomization Randomization Baseline Assessment (HAMD-17)->Randomization Treatment Arm 1 (Casopitant) Treatment Arm 1 (Casopitant) Randomization->Treatment Arm 1 (Casopitant) Treatment Arm 2 (Paroxetine) Treatment Arm 2 (Paroxetine) Randomization->Treatment Arm 2 (Paroxetine) Treatment Arm 3 (Placebo) Treatment Arm 3 (Placebo) Randomization->Treatment Arm 3 (Placebo) 8-Week Treatment Period 8-Week Treatment Period Treatment Arm 1 (Casopitant)->8-Week Treatment Period Treatment Arm 2 (Paroxetine)->8-Week Treatment Period Treatment Arm 3 (Placebo)->8-Week Treatment Period Weekly Assessments Weekly Assessments 8-Week Treatment Period->Weekly Assessments Final Assessment (Week 8 HAMD-17) Final Assessment (Week 8 HAMD-17) Weekly Assessments->Final Assessment (Week 8 HAMD-17) Data Analysis Data Analysis Final Assessment (Week 8 HAMD-17)->Data Analysis Efficacy & Safety Outcomes Efficacy & Safety Outcomes Data Analysis->Efficacy & Safety Outcomes

Workflow of a comparative antidepressant clinical trial.

Logical Relationship of Clinical Trial Outcomes

cluster_study1 Study NCT00413023 cluster_study2 Study NCT00102492 80mg Dose Efficacious 80mg Dose Efficacious Mixed Efficacy Signal Mixed Efficacy Signal 80mg Dose Efficacious->Mixed Efficacy Signal 30mg Dose Not Efficacious 30mg Dose Not Efficacious 30mg Dose Not Efficacious->Mixed Efficacy Signal Casopitant Not Efficacious vs Placebo Casopitant Not Efficacious vs Placebo Casopitant Not Efficacious vs Placebo->Mixed Efficacy Signal Paroxetine Not Efficacious vs Placebo Paroxetine Not Efficacious vs Placebo Paroxetine Not Efficacious vs Placebo->Mixed Efficacy Signal Discontinuation of Development for MDD Discontinuation of Development for MDD Mixed Efficacy Signal->Discontinuation of Development for MDD

Logical flow of Casopitant's clinical trial outcomes.

References

A Comparative Analysis of Casopitant Mesylate Binding Kinetics Against Other Neurokinin-1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the binding characteristics of Casopitant Mesylate, a selective neurokinin-1 (NK1) receptor antagonist. The document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of NK1 receptor antagonists. The analysis focuses on a comparison with other prominent drugs in its class, namely Aprepitant, Netupitant, and Rolapitant. Due to the limited availability of direct kinetic data (Kon and Koff) for this compound in publicly accessible literature, this guide presents a comparison based on binding affinity (IC50 and Ki values) and discusses the implications for their pharmacological activity.

Executive Summary

Comparative Binding Affinity of NK1 Receptor Antagonists

The following table summarizes the reported binding affinities of this compound and its key competitors for the NK1 receptor. It is important to note that the value for Casopitant is for the ferret NK1 receptor, while the values for the other compounds are for the human NK1 receptor. This difference in species may influence the direct comparability of the values.

CompoundReceptor SpeciesBinding Affinity (IC50/Ki) (nmol/L)
This compound Ferret0.16 (IC50)
Aprepitant Human0.12 (IC50)
Netupitant Human1.0 (Ki)
Rolapitant Human0.66 (Ki)

Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. Ki (inhibitory constant) is a more absolute measure of binding affinity. Lower values for both indicate higher binding affinity.

Experimental Protocols

The determination of binding kinetics, including the association rate constant (Kon) and the dissociation rate constant (Koff), is crucial for understanding the dynamic interaction between a ligand and its receptor. Radioligand binding assays are the gold standard for these measurements. Below are detailed methodologies for conducting such experiments for NK1 receptor antagonists.

Radioligand Binding Assay for Determination of Binding Affinity (Ki)

This competitive binding assay is used to determine the affinity of an unlabeled compound (like Casopitant) by measuring its ability to displace a radiolabeled ligand from the NK1 receptor.

  • Materials:

    • Cell membranes prepared from cells expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).

    • Radiolabeled NK1 receptor antagonist (e.g., [3H]Substance P or another high-affinity radiolabeled antagonist).

    • Unlabeled test compounds (this compound, Aprepitant, etc.).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% BSA).

    • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.

    • Add increasing concentrations of the unlabeled test compound to the wells.

    • To determine non-specific binding, add a high concentration of an unlabeled NK1 receptor antagonist to a set of control wells.

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • The IC50 value is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay for Determination of Association (Kon) and Dissociation (Koff) Rates

These kinetic assays measure the rate at which a ligand binds to and dissociates from the receptor.

  • Association Rate (Kon) Determination:

    • Mix the cell membrane preparation with a fixed concentration of the radiolabeled ligand at time zero.

    • At various time points, terminate the binding reaction by rapid filtration and measure the amount of bound radioligand as described above.

    • Plot the specific binding against time. The observed association rate constant (k_obs) is determined by fitting the data to a one-phase association equation.

    • The association rate constant (Kon) is then calculated using the equation: Kon = (k_obs - Koff) / [L], where [L] is the concentration of the radiolabeled ligand and Koff is the dissociation rate constant (determined separately).

  • Dissociation Rate (Koff) Determination:

    • Incubate the cell membrane preparation with the radiolabeled ligand until equilibrium is reached.

    • Initiate the dissociation by adding a high concentration of an unlabeled NK1 receptor antagonist to prevent re-binding of the radioligand.

    • At various time points, measure the amount of radioligand still bound to the receptor via rapid filtration.

    • Plot the natural logarithm of the percentage of binding remaining against time.

    • The dissociation rate constant (Koff) is the negative of the slope of this line. The half-life (t1/2) of the drug-receptor complex can be calculated as ln(2)/Koff.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

NK1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Substance_P Substance P NK1R NK1 Receptor (GPCR) Substance_P->NK1R Binds to Gq Gαq NK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Nausea, Vomiting) Ca2->Cellular_Response PKC->Cellular_Response Casopitant This compound (Antagonist) Casopitant->NK1R Blocks Binding

Caption: NK1 Receptor Signaling Pathway and the Mechanism of Action of this compound.

Binding_Kinetics_Workflow cluster_kon Association Rate (Kon) Determination cluster_koff Dissociation Rate (Koff) Determination kon1 Mix Receptor Prep + Radioligand kon2 Incubate at Various Time Points kon1->kon2 kon3 Rapid Filtration kon2->kon3 kon4 Measure Bound Radioactivity kon3->kon4 kon5 Plot Binding vs. Time & Fit Curve to get k_obs kon4->kon5 kon6 Calculate Kon kon5->kon6 koff1 Incubate Receptor Prep + Radioligand to Equilibrium koff2 Add Excess Unlabeled Antagonist koff1->koff2 koff3 Incubate at Various Time Points koff2->koff3 koff4 Rapid Filtration koff3->koff4 koff5 Measure Remaining Bound Radioactivity koff4->koff5 koff6 Plot ln(% Binding) vs. Time & Determine Slope (Koff) koff5->koff6

The Selectivity Profile of Casopitant Mesylate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth, data-driven comparison of the selectivity profile of Casopitant Mesylate against other prominent neurokinin-1 (NK1) receptor antagonists. This document compiles available preclinical data to offer a clear perspective on its performance and potential therapeutic advantages.

Introduction to NK1 Receptor Antagonists

Neurokinin-1 (NK1) receptor antagonists are a class of drugs that block the action of substance P, a neuropeptide involved in nausea, vomiting, pain, and inflammation. By inhibiting the NK1 receptor, these drugs, including this compound, aprepitant, and rolapitant, have become crucial in the management of chemotherapy-induced nausea and vomiting (CINV).[1] The selectivity of these antagonists for the NK1 receptor over other neurokinin receptors (NK2 and NK3) and other unrelated receptors is a critical determinant of their therapeutic efficacy and safety profile.

Comparative Binding Affinity and Selectivity

The potency and selectivity of NK1 receptor antagonists are typically quantified by their binding affinity (Ki) or the concentration required to inhibit 50% of a biological response (IC50) at the target receptor. A lower value indicates higher affinity. Selectivity is determined by comparing the affinity for the NK1 receptor to that for other receptors.

DrugTarget ReceptorBinding Affinity (Ki/IC50)Selectivity vs. NK2Selectivity vs. NK3Off-Target Interactions
This compound Ferret NK10.16 nM (IC50)[2]Data not availableData not availableSubstrate, inhibitor, and inducer of CYP3A4.[3][4]
Aprepitant Human NK10.1 nM (IC50)[5]~45,000-fold[5]~3,000-fold[5]Moderate inhibitor and inducer of CYP3A4; inducer of CYP2C9.[6]
Rolapitant Human NK10.66 nM (Ki)[6]>1,000-fold>1,000-foldDoes not induce or inhibit CYP3A4.[7]
Netupitant Human NK1High affinity (specific value not cited)SelectiveSelectiveMetabolized by and a moderate inhibitor of CYP3A4.[7]

Note: The IC50 for this compound is at the ferret NK1 receptor, which has been shown to have similar pharmacology to the human receptor.[8]

Off-Target Profile of this compound

Preclinical studies have identified that this compound interacts with the cytochrome P450 enzyme system. It is a substrate, an inhibitor, and an inducer of CYP3A4.[3] Furthermore, its major circulating metabolite also acts as an inhibitor of CYP3A4.[3] This complex interaction with a key drug-metabolizing enzyme highlights the potential for drug-drug interactions when co-administered with other medications that are also metabolized by CYP3A4.[3]

NK1 Receptor Signaling Pathway

The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon binding substance P, primarily couples to the Gq/11 family of G-proteins.[9] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[9] Downstream of these events, other signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the activation of transcription factors like NF-κB, can be initiated, leading to various cellular responses.[10][11]

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R Binds G_protein Gq/11 NK1R->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Responses (e.g., Nausea, Vomiting) Ca2_release->Cellular_Response MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK Activates NFkB NF-κB Activation PKC->NFkB MAPK_ERK->Cellular_Response NFkB->Cellular_Response

NK1 Receptor Signaling Pathway

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental methodologies: radioligand binding assays and functional assays measuring calcium mobilization.

Radioligand Binding Assay (Competitive)

This assay is considered the gold standard for determining the binding affinity of a drug to its target receptor.[12]

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (with NK1 Receptors) Incubation_Mix Incubation of Membrane Prep, Radioligand, and Test Compound Membrane_Prep->Incubation_Mix Radioligand Radiolabeled Ligand (e.g., [³H]Substance P) Radioligand->Incubation_Mix Test_Compound Test Compound (e.g., Casopitant) Test_Compound->Incubation_Mix Filtration Rapid Filtration to Separate Bound from Free Ligand Incubation_Mix->Filtration Scintillation Scintillation Counting to Quantify Bound Radioactivity Filtration->Scintillation IC50_Ki Calculation of IC50 and Ki values Scintillation->IC50_Ki

Radioligand Binding Assay Workflow

Methodology:

  • Membrane Preparation: Cell membranes expressing the human NK1 receptor are isolated and prepared.[13][14]

  • Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]Substance P) and varying concentrations of the unlabeled test compound (e.g., this compound).[14]

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.[12]

  • Separation: The bound radioligand is separated from the free (unbound) radioligand by rapid filtration through glass fiber filters.[14]

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound ligand, is quantified using a scintillation counter.[14]

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value.[14]

Calcium Mobilization Functional Assay

This functional assay measures the ability of an antagonist to block the downstream signaling of the NK1 receptor, specifically the release of intracellular calcium.[15]

Methodology:

  • Cell Culture: Cells stably expressing the human NK1 receptor are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[16]

  • Antagonist Incubation: The cells are pre-incubated with varying concentrations of the NK1 receptor antagonist (e.g., this compound).

  • Agonist Stimulation: The cells are then stimulated with a known NK1 receptor agonist (e.g., Substance P).

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.[16]

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium flux is quantified, and an IC50 value is determined.

Conclusion

This compound is a potent and selective NK1 receptor antagonist with a binding affinity comparable to other drugs in its class, such as aprepitant. Its selectivity for the NK1 receptor over other neurokinin receptors is a key characteristic, although direct comparative data for NK2 and NK3 receptors are not as readily available as for some of its counterparts. A notable aspect of this compound's profile is its complex interaction with the CYP3A4 enzyme system, which warrants careful consideration in clinical development and application due to the potential for drug-drug interactions. Further head-to-head studies with consistent experimental conditions would be beneficial for a more definitive comparative assessment of the selectivity profiles of these NK1 receptor antagonists.

References

A Comparative Meta-Analysis of NK1 Receptor Antagonist Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of clinical trials on Neurokinin-1 (NK1) receptor antagonists, a class of drugs primarily used for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV). By summarizing quantitative data from meta-analyses and detailing the experimental protocols of pivotal trials, this document serves as a valuable resource for understanding the comparative efficacy and methodology of these therapeutic agents.

NK1 Receptor Signaling Pathway

The NK1 receptor, a G protein-coupled receptor (GPCR), is the primary receptor for Substance P (SP), a neuropeptide involved in pain transmission, inflammation, and emesis.[1][2] The binding of SP to the NK1 receptor activates downstream signaling cascades, primarily through Gq and Gs proteins.[3][4] This activation leads to the production of second messengers such as inositol trisphosphate (IP3), diacylglycerol (DAG), and cyclic AMP (cAMP), ultimately resulting in neuronal excitation and the physiological responses associated with nausea and vomiting.[3] NK1 receptor antagonists competitively block the binding of Substance P, thereby inhibiting these signaling pathways.

NK1_Signaling_Pathway SP Substance P NK1R NK1 Receptor SP->NK1R Binds G_protein Gq/Gs Protein NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Neuronal_Excitation Neuronal Excitation (Emesis) Ca2->Neuronal_Excitation PKC->Neuronal_Excitation cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA PKA->Neuronal_Excitation

Caption: NK1 Receptor Signaling Pathway

Meta-Analysis of Clinical Trials: A Methodological Workflow

A meta-analysis is a statistical method that combines the results of multiple independent clinical trials to provide a more precise estimate of treatment effect. The process follows a structured methodology to ensure transparency and minimize bias, often guided by the Preferred Reporting Items for Systematic Reviews and Meta-Analyses (PRISMA) statement.[5]

Meta_Analysis_Workflow cluster_data_collection Data Collection cluster_analysis Analysis cluster_dissemination Dissemination start Formulate Research Question (PICO) search Comprehensive Literature Search (e.g., PubMed, Embase, Cochrane) start->search screen Screening of Titles and Abstracts search->screen eligibility Full-Text Article Retrieval and Eligibility Assessment screen->eligibility extraction Data Extraction from Included Studies eligibility->extraction quality Risk of Bias and Quality Assessment extraction->quality synthesis Data Synthesis and Statistical Analysis (e.g., Forest Plots, Heterogeneity Analysis) quality->synthesis report Interpretation and Reporting of Findings (PRISMA) synthesis->report end Conclusion and Publication report->end

Caption: Meta-Analysis Workflow

Comparative Efficacy of NK1 Receptor Antagonists

The following tables summarize the quantitative data from meta-analyses of clinical trials for various NK1 receptor antagonists in the prevention of CINV. The primary endpoint in these studies is often "Complete Response" (CR), typically defined as no emetic episodes and no use of rescue medication.

Table 1: Efficacy of NK1 Receptor Antagonists in Preventing CINV with Highly Emetogenic Chemotherapy (HEC)

NK1 Receptor AntagonistComparatorComplete Response (Overall Phase) - NK1 GroupComplete Response (Overall Phase) - Comparator GroupOdds Ratio (95% CI)Reference
AprepitantStandard Therapy (5-HT3 RA + Dexamethasone)70.8%56.0%1.88 (1.71 - 2.07)[6]
FosaprepitantStandard Therapy----
RolapitantActive Control (5-HT3 RA + Dexamethasone)72.7%58.4%-[2]
Netupitant/Palonosetron (NEPA)Palonosetron + Dexamethasone74.3%66.6%-
CasopitantPlacebo + Standard Therapy86%66%-

Table 2: Efficacy of NK1 Receptor Antagonists in Preventing CINV with Moderately Emetogenic Chemotherapy (MEC)

NK1 Receptor AntagonistComparatorComplete Response (Delayed Phase) - NK1 GroupComplete Response (Delayed Phase) - Comparator GroupOdds Ratio (95% CI)Reference
AprepitantStandard Therapy---
RolapitantActive Control (5-HT3 RA + Dexamethasone)71.3%61.5%-[3]
Netupitant/Palonosetron (NEPA)Palonosetron + Dexamethasone76.9%69.5%-
CasopitantPlacebo + Standard Therapy73%59%-

Experimental Protocols of Key Clinical Trials

The following sections detail the methodologies of pivotal clinical trials for several key NK1 receptor antagonists.

Aprepitant
  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multinational study.[7]

  • Patient Population: Patients with cancer scheduled to receive initial and repeat courses of highly emetogenic chemotherapy (HEC), including high-dose cisplatin (≥70 mg/m²).[8]

  • Intervention:

    • Aprepitant Group: Oral aprepitant (125 mg on day 1, 80 mg on days 2 and 3) in combination with standard therapy (a 5-HT3 receptor antagonist, e.g., ondansetron, and dexamethasone).

    • Control Group: Placebo plus standard therapy.[7]

  • Primary Endpoint: Complete response (no emesis and no use of rescue medication) in the overall phase (0-120 hours after chemotherapy).[7]

  • Key Secondary Endpoints: Complete response in the acute (0-24 hours) and delayed (>24-120 hours) phases, and no emesis.

Fosaprepitant
  • Study Design: A randomized, double-blind, placebo-controlled trial.

  • Patient Population: Patients undergoing surgery with a high risk for postoperative nausea and vomiting (PONV).

  • Intervention:

    • Fosaprepitant Group: A single intravenous dose of fosaprepitant (150 mg) administered prior to the induction of anesthesia, in addition to standard antiemetic prophylaxis (e.g., a 5-HT3 receptor antagonist and dexamethasone).

    • Control Group: Placebo plus standard antiemetic prophylaxis.

  • Primary Endpoint: Incidence of vomiting during the first 24 hours after surgery.

  • Key Secondary Endpoints: Incidence of nausea, use of rescue antiemetics, and patient satisfaction with antiemetic therapy.

Rolapitant
  • Study Design: Two global, randomized, double-blind, active-controlled, parallel-group, phase 3 trials (HEC-1 and HEC-2).[2]

  • Patient Population: Cisplatin-naïve patients receiving highly emetogenic chemotherapy (cisplatin ≥60 mg/m²).[2]

  • Intervention:

    • Rolapitant Group: A single oral dose of rolapitant (180 mg) administered 1-2 hours before chemotherapy, in combination with a 5-HT3 receptor antagonist (granisetron) and dexamethasone.[2]

    • Control Group: Placebo plus granisetron and dexamethasone.[2]

  • Primary Endpoint: Complete response in the delayed phase (>24-120 hours) after chemotherapy.[2]

  • Key Secondary Endpoints: Complete response in the overall and acute phases, and no significant nausea.[4]

Netupitant/Palonosetron (NEPA)
  • Study Design: A multinational, randomized, double-blind, parallel-group, phase 3 trial.

  • Patient Population: Chemotherapy-naïve patients receiving anthracycline/cyclophosphamide-based moderately emetogenic chemotherapy (MEC).

  • Intervention:

    • NEPA Group: A single oral fixed-dose combination of netupitant (300 mg) and palonosetron (0.50 mg) administered approximately 60 minutes before chemotherapy, plus oral dexamethasone (12 mg) on day 1.

    • Control Group: Oral palonosetron (0.50 mg) plus oral dexamethasone (20 mg) on day 1.

  • Primary Endpoint: Complete response in the delayed phase (25-120 hours) after chemotherapy.

  • Key Secondary Endpoints: Complete response in the overall and acute phases, and no nausea.

Casopitant
  • Study Design: A multinational, randomized, double-blind, placebo-controlled, parallel-group, phase 3 trial.

  • Patient Population: Chemotherapy-naïve patients scheduled to receive an anthracycline and cyclophosphamide (AC)-based MEC regimen.

  • Intervention:

    • Casopitant Groups: Various oral and intravenous/oral regimens of casopitant were evaluated in combination with ondansetron and dexamethasone.

    • Control Group: Placebo plus ondansetron and dexamethasone.

  • Primary Endpoint: The proportion of patients achieving a complete response in the first 120 hours after the initiation of MEC.

  • Key Secondary Endpoints: Complete response in the acute and delayed phases, and the incidence of nausea.

References

A Head-to-Head Comparison: Justifying the Use of Casopitant Mesylate Over Other NK1 Antagonists in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 10, 2025 – For researchers in neuropharmacology and drug development, the selection of a suitable Neurokinin-1 (NK1) receptor antagonist is a critical decision that can significantly impact experimental outcomes. While several potent NK1 antagonists are available, including the clinically approved Aprepitant, Rolapitant, and Netupitant, a closer examination of the preclinical and clinical data suggests that Casopitant Mesylate offers a compelling profile for research applications, particularly in studies requiring high receptor affinity, good brain penetration, and a well-characterized metabolic profile. This guide provides a detailed, data-driven comparison to aid researchers in their selection process.

Introduction to NK1 Receptor Antagonism

The NK1 receptor, the primary receptor for the neuropeptide Substance P, is a G-protein coupled receptor implicated in a variety of physiological processes, including emesis, pain, inflammation, and mood disorders.[1][2] Antagonists of this receptor have been a major focus of drug development, leading to the successful launch of antiemetics for chemotherapy-induced nausea and vomiting (CINV). This compound (formerly known as GW679769) is a potent and selective NK1 receptor antagonist that has undergone extensive preclinical and clinical evaluation.[1][2]

Comparative Analysis of NK1 Antagonists

A thorough evaluation of this compound in comparison to other widely used NK1 antagonists reveals several key differentiating factors that may be advantageous in a research setting.

Receptor Binding Affinity and Functional Potency

The cornerstone of an antagonist's utility is its affinity for the target receptor. Casopitant and its primary metabolites have demonstrated high affinity for the NK1 receptor. In preclinical studies using ferret brain cortical membranes, Casopitant and its two major metabolites, M1 and M2, all exhibited a high affinity with a Ki value of less than 1 nM. This high affinity suggests that Casopitant can effectively block the NK1 receptor at low concentrations, a desirable characteristic for in vitro and in vivo studies.

Table 1: Comparative In Vitro Receptor Binding Affinities of NK1 Antagonists

CompoundReceptor SourceBinding Affinity (Ki)Reference(s)
Casopitant Ferret Brain Cortical< 1 nM[3]
Metabolite M1 Ferret Brain Cortical< 1 nM[3]
Metabolite M2 Ferret Brain Cortical< 1 nM[3]
Aprepitant Human NK1 (in vitro)~0.1-0.2 nM
Rolapitant Human NK1 (in vitro)0.66 nM
Netupitant Human NK1 (in vitro)High Affinity (pKB 8.87)

Note: Direct comparative studies of all compounds on the human NK1 receptor under identical conditions are limited. The provided data is compiled from various sources.

Pharmacokinetic Profile

The pharmacokinetic properties of a compound are crucial for designing in vivo experiments and interpreting their results. Casopitant exhibits good brain penetration, a critical feature for studying the central effects of NK1 receptor antagonism.[1][3] Following intraperitoneal administration in ferrets, plasma and brain concentrations of Casopitant were approximately equal at 2 hours post-dose, with the parent compound being the predominant species in the brain.[3]

Table 2: Comparative Pharmacokinetic Parameters of NK1 Antagonists

ParameterThis compoundAprepitantRolapitantNetupitant
Half-life (t½) Not explicitly stated in provided sources9-13 hours~180 hours~80 hours
Time to Peak (Tmax) ~2 hours (i.p. in ferrets)~4 hours (oral)~4 hours (oral)~5 hours (oral)
Brain Penetration Good; Plasma and brain concentrations are approximately equal[3]GoodGoodGood
Primary Metabolism CYP3A4CYP3A4CYP3A4CYP3A4
CYP Enzyme Interactions Weak to moderate inhibitor of CYP3A4, moderate inducer of CYP2C9[4]Moderate inhibitor of CYP3A4, inducer of CYP2C9Not an inhibitor or inducer of CYP3A4Moderate inhibitor of CYP3A4

The distinct CYP enzyme interaction profile of Casopitant should be a key consideration for researchers. Its role as a weak to moderate inhibitor of CYP3A4 and a moderate inducer of CYP2C9 necessitates careful planning of co-administration studies with other compounds metabolized by these enzymes.[4]

In Vivo Efficacy

Experimental Methodologies

To facilitate the replication and extension of research in this area, detailed protocols for key in vitro assays are provided below.

NK1 Receptor Binding Assay Protocol

This protocol is a standard method for determining the binding affinity of a compound to the NK1 receptor.

Materials:

  • Cell membranes expressing the human NK1 receptor (e.g., from CHO or HEK293 cells)

  • Radiolabeled ligand (e.g., [³H]-Substance P)

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and protease inhibitors)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Incubate a fixed concentration of cell membranes with varying concentrations of the test compound and a fixed concentration of the radiolabeled ligand in the assay buffer.

  • Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Functional Assay (Calcium Mobilization) Protocol

This assay measures the ability of an antagonist to block the functional response of the NK1 receptor to its natural ligand, Substance P.

Materials:

  • Cells stably expressing the human NK1 receptor (e.g., CHO or HEK293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • Substance P (agonist)

  • Test compound (e.g., this compound)

  • Fluorescent plate reader

Procedure:

  • Culture cells expressing the NK1 receptor in a 96-well plate.

  • Load the cells with a calcium-sensitive fluorescent dye.

  • Pre-incubate the cells with varying concentrations of the test compound.

  • Stimulate the cells with a fixed concentration of Substance P.

  • Measure the change in intracellular calcium concentration by monitoring the fluorescence signal using a fluorescent plate reader.

  • Determine the IC50 value of the antagonist by plotting the inhibition of the Substance P-induced calcium response against the concentration of the antagonist.

Visualizing Key Pathways and Workflows

To further clarify the mechanisms and experimental designs discussed, the following diagrams are provided.

NK1_Signaling_Pathway cluster_membrane Cell Membrane NK1R NK1 Receptor Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes SP Substance P SP->NK1R Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C DAG->PKC Activates Downstream Downstream Signaling Cascades (e.g., MAPK/ERK) Ca_release->Downstream PKC->Downstream

Caption: NK1 Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Comparison Binding_Assay NK1 Receptor Binding Assay (Determine Ki) Data_Compilation Compile Data for Casopitant and other NK1 Antagonists Binding_Assay->Data_Compilation Functional_Assay Functional Assay (e.g., Calcium Mobilization) (Determine IC50) Functional_Assay->Data_Compilation PK_Studies Pharmacokinetic Studies (Determine Half-life, Brain Penetration) PK_Studies->Data_Compilation Efficacy_Studies Efficacy Studies (e.g., Cisplatin-induced emesis model) (Assess antiemetic effect) Efficacy_Studies->Data_Compilation Comparison Head-to-Head Comparison of Affinity, PK, and Efficacy Data_Compilation->Comparison

Caption: Comparative Experimental Workflow.

Conclusion and Justification for Research Use

While this compound's development for clinical use was discontinued, its robust preclinical and early clinical data package makes it a valuable tool for research. The primary justifications for its use over other NK1 antagonists in a research setting include:

  • High Receptor Affinity: The sub-nanomolar Ki of Casopitant and its active metabolites ensures potent and specific target engagement.[3]

  • Excellent Brain Penetration: For studies investigating the central nervous system effects of NK1 receptor blockade, Casopitant's demonstrated ability to cross the blood-brain barrier is a significant advantage.[1][3]

  • Well-Characterized Pharmacology: The availability of data on its metabolism and CYP enzyme interactions allows for more controlled and interpretable in vivo experiments, particularly in co-administration paradigms.[4]

References

Safety Operating Guide

Essential Safety and Logistics for Handling Casopitant Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of Casopitant Mesylate, a potent, selective neurokinin-1 (NK1) receptor antagonist. Adherence to these procedures is essential to ensure personnel safety and minimize environmental impact. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. As a potent pharmaceutical compound, it requires stringent handling protocols to prevent occupational exposure.

Hazard Assessment and Engineering Controls

Given its potency, this compound should be handled with the assumption of a low Occupational Exposure Limit (OEL), likely in the range of ≤ 10 μg/m³ as an eight-hour time-weighted average, which is typical for potent pharmaceutical compounds[2][3][4][5].

Primary Engineering Controls: The primary method for exposure control is the use of containment systems. All handling of powdered this compound, including weighing, reconstituting, and aliquoting, must be conducted in a containment ventilated enclosure (CVE), also known as a powder containment hood or glovebox isolator.[6][7] For sterile compounding, a Class II Biological Safety Cabinet (BSC) or a Compounding Aseptic Containment Isolator (CACI) should be utilized[8].

Secondary Engineering Controls: The laboratory or room where this compound is handled should be maintained under negative pressure relative to adjacent areas to prevent the escape of airborne particles[2][3]. The room should have a single-pass air system with a minimum of 12 air changes per hour (ACPH)[8]. Access to this area should be restricted to trained personnel.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table summarizes the required PPE for various tasks.

Task Gloves Eye/Face Protection Respiratory Protection Protective Clothing
Handling Powder (in a CVE) Double-gloving with chemotherapy-tested nitrile or neoprene gloves.[9]Safety glasses with side shields.Not required if working within a certified CVE.Disposable, solid-front gown with tight-fitting cuffs.
Handling Solutions Double-gloving with chemotherapy-tested nitrile gloves.Safety glasses with side shields or goggles.Not required if splashes are unlikely.Disposable gown or lab coat.
Spill Cleanup Double-gloving with heavy-duty nitrile or butyl rubber gloves.Full-face shield and safety goggles.Powered Air-Purifying Respirator (PAPR) with HEPA filters.[2][7]Impervious, disposable gown, and shoe covers.
Waste Disposal Double-gloving with heavy-duty nitrile or butyl rubber gloves.Safety glasses with side shields.Not required for sealed containers.Disposable gown or lab coat.
Detailed PPE Specifications
  • Gloves: Due to the presence of aromatic and fluorinated structures in this compound, gloves made of nitrile or neoprene are recommended for handling solutions. For handling powder and in situations with a higher risk of exposure, double-gloving is required. Butyl rubber gloves offer excellent protection against a wide variety of chemicals and should be considered for spill cleanup and decontamination procedures[1]. Always check the manufacturer's glove compatibility charts for specific breakthrough times.

  • Respiratory Protection: For non-sterile operations involving potent compounds where engineering controls may not be sufficient, a Powered Air-Purifying Respirator (PAPR) is the industry standard[2][7]. A PAPR with an Assigned Protection Factor (APF) of 1,000 is recommended for spill cleanup or when working outside of a primary engineering control[7].

  • Protective Clothing: Disposable gowns made of low-lint, impervious material are required to prevent skin contact. Gowns should be closed at the back and have long, tight-fitting cuffs.

Procedural Guidance and Operational Plans

Receiving and Storage
  • Receiving: Upon receipt, inspect the shipping container for any signs of damage. If the container is compromised, handle it as a spill. Personnel unpacking this compound should wear appropriate PPE (single pair of gloves and a lab coat).

  • Storage: Store this compound in a tightly sealed, clearly labeled container in a designated, secure, and well-ventilated area. The storage temperature should be as recommended by the manufacturer, typically at -20°C for powder or -80°C in solvent[1]. This area should be separate from non-hazardous chemicals.

Handling and Experimental Protocols

Workflow for Handling Powdered this compound:

G cluster_prep Preparation cluster_handling Handling in CVE cluster_cleanup Post-Handling prep_ppe Don appropriate PPE (Double gloves, gown) prep_cve Prepare Containment Ventilated Enclosure (CVE) prep_ppe->prep_cve weigh Weigh this compound prep_cve->weigh reconstitute Reconstitute with solvent weigh->reconstitute aliquot Aliquot into sealed vials reconstitute->aliquot decon Decontaminate CVE and equipment aliquot->decon dispose_waste Dispose of waste in -labeled hazardous waste container decon->dispose_waste doff_ppe Doff PPE and dispose dispose_waste->doff_ppe

Caption: Workflow for handling powdered this compound.

Detailed Methodology for Reconstitution:

  • Assemble all necessary materials (this compound, solvent, vials, pipettes) inside the CVE.

  • Carefully weigh the desired amount of this compound powder onto a weigh boat.

  • Add the appropriate volume of solvent to the vial containing the powder.

  • Gently swirl the vial to dissolve the compound completely. Avoid sonication, which can generate aerosols.

  • Transfer the solution to labeled storage vials as needed.

  • All materials that have come into contact with the compound must be treated as hazardous waste.

Decontamination and Disposal

Decontamination Protocol:

  • Surface Decontamination: All surfaces and equipment within the CVE should be decontaminated after each use. A two-step process is recommended:

    • Deactivation: Wipe surfaces with a solution known to degrade similar compounds, such as 1N sodium hydroxide, followed by a thorough rinse with purified water. (Note: The efficacy of specific deactivating agents on this compound should be verified).

    • Cleaning: After deactivation and rinsing, clean surfaces with a laboratory-grade detergent, followed by a final rinse with 70% ethanol.

  • Equipment Decontamination: Reusable equipment should be disassembled and decontaminated using the same two-step process.

Disposal Plan:

All waste generated from handling this compound is considered hazardous pharmaceutical waste and must be disposed of in accordance with EPA regulations and local institutional policies.

Waste Stream Segregation:

Waste TypeContainerDisposal Method
Solid Waste (PPE, consumables) Yellow or black hazardous waste container, clearly labeled "Hazardous Pharmaceutical Waste".Incineration at a licensed hazardous waste facility.
Liquid Waste (unused solutions) Sealed, leak-proof hazardous waste container, clearly labeled.Incineration at a licensed hazardous waste facility.
Sharps (needles, scalpels) Puncture-resistant sharps container, labeled "Hazardous Pharmaceutical Waste".Incineration at a licensed hazardous waste facility.

Disposal Workflow:

G start Waste Generation segregate Segregate waste (Solid, Liquid, Sharps) start->segregate container Place in appropriate, labeled hazardous waste container segregate->container storage Store in designated hazardous waste accumulation area container->storage pickup Arrange for pickup by -certified hazardous waste vendor storage->pickup end Incineration pickup->end

Caption: Disposal workflow for this compound waste.

Under no circumstances should this compound or its waste be disposed of down the drain ("sewering")[10][11][12]. This is strictly prohibited by the EPA.

Spill Management

In the event of a spill, evacuate the immediate area and restrict access. A trained emergency response team should manage the cleanup.

Spill Cleanup Protocol:

  • Don appropriate PPE: This includes a PAPR, a full-face shield, a disposable impervious gown, shoe covers, and double, heavy-duty gloves.

  • Contain the spill: For liquid spills, use absorbent pads to contain the spill. For powder spills, gently cover the area with damp absorbent pads to avoid aerosolizing the powder.

  • Clean the area: Using forceps, pick up any broken glass and place it in a sharps container. Place all absorbent materials into a hazardous waste bag.

  • Decontaminate the spill area: Clean the area with a deactivating agent followed by a laboratory detergent and a 70% ethanol rinse.

  • Dispose of all materials: All materials used for spill cleanup must be disposed of as hazardous pharmaceutical waste.

  • Report the incident: Document the spill and the cleanup procedure according to institutional policy.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.